molecular formula C18H22F2N4O B1671126 Efinaconazole CAS No. 164650-44-6

Efinaconazole

Número de catálogo: B1671126
Número CAS: 164650-44-6
Peso molecular: 348.4 g/mol
Clave InChI: NFEZZTICAUWDHU-RDTXWAMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Efinaconazole is a synthetic triazole antifungal agent provided for scientific research applications. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway . This inhibition leads to a depletion of ergosterol, an essential lipid for fungal cell membrane integrity and function, and the accumulation of methylated sterol precursors, ultimately causing fungal cell growth inhibition and death . Studies demonstrate that this compound induces dose-dependent morphological and ultrastructural damage in hyphae, including cell wall thickening and plasma membrane discontinuity . This compound has shown potent in vitro activity against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum , as well as the yeast Candida albicans . Its primary research focus is in the study of onychomycosis, a fungal infection of the nails . The chemical formula of this compound is C18H22F2N4O, with a molecular weight of 348.39 g/mol . It is supplied as a solid and is soluble in DMSO and ethanol . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Propiedades

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZZTICAUWDHU-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167787
Record name Efinaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-44-6
Record name Efinaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164650-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efinaconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164650446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efinaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efinaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFINACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82SB7FXWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Efinaconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Efinaconazole: A Comprehensive Technical Guide on its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2] Its efficacy is rooted in its unique chemical structure and resulting physical properties, which facilitate nail penetration and potent antifungal activity. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, with the chemical name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic triazole derivative.[3] Its structure features a difluorophenyl group, a triazole ring, and a methylenepiperidine moiety, all of which contribute to its antifungal activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₈H₂₂F₂N₄O[4]
Molecular Weight 348.39 g/mol [4]
IUPAC Name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3]
CAS Number 164650-44-6[3]
Synonyms KP-103, IDP-108, Jublia[5]

Physical Properties

The physical properties of this compound are crucial for its formulation as a topical solution and its ability to permeate the nail plate to reach the site of infection.

PropertyValueSource
Melting Point 82-87 °C
pKa (Strongest Basic) 7.45
logP 2.24
Appearance White to beige powder[6]
Optical Activity [α]/D -85 to -95° (c = 1 in chloroform)[6]
Solubility

The solubility of this compound has been determined in various solvents, which is critical information for formulation development.

SolventSolubilitySource
DMSO ≥ 13.95 mg/mL[7]
Ethanol 69 mg/mL[8]
Water Insoluble[8]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][9][10][11] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of mature ergosterol.[9][10] This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[9]

Efinaconazole_Mechanism_of_Action This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Disruption Disruption of Membrane Integrity and Function Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Precursor Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Ergosterol_Biosynthesis->Disruption Inhibition leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-4 mm in height.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Determination:

    • Rapid Preliminary Measurement: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting point range.

    • Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2 °C/minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. The experiment is repeated at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vials are removed from the shaker bath and the undissolved solid is separated from the solution by centrifugation.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of dissolved this compound is determined using a validated HPLC method.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • pH meter with a combination pH electrode (calibrated)

  • Autotitrator or manual burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).

  • Titration: The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed. The solution is then titrated with a standardized acid or base at a constant, slow rate.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method, such as HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis

A common synthetic route to this compound involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine.[12][13][14] The reaction is typically carried out in a suitable solvent, and various conditions have been reported to optimize the yield and purity of the final product.[12][13]

Efinaconazole_Synthesis Epoxide (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2- [(1H-1,2,4-triazol-1-yl)methyl]oxirane Reaction Reaction Epoxide->Reaction Piperidine 4-Methylenepiperidine Piperidine->Reaction This compound This compound Reaction->this compound Yields

Caption: General synthesis scheme for this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start: Reactants Reaction_Step Reaction of Epoxide and 4-Methylenepiperidine in Solvent Start->Reaction_Step Workup Aqueous Workup and Extraction Reaction_Step->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization Final_Product Final Product: this compound Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Efinaconazole: A Comprehensive Technical Guide to its Synthesis and Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, marketed under the trade name Jublia®, is a potent triazole antifungal agent approved for the topical treatment of onychomycosis. Its efficacy is rooted in its specific molecular structure and its targeted mechanism of action against fungal pathogens. This in-depth technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols for key steps, and a thorough examination of its molecular architecture. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of this compound

This compound is a chiral molecule with a specific stereochemistry that is crucial for its antifungal activity.

  • IUPAC Name: (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[1][2][3][4][5][6]

  • Chemical Formula: C₁₈H₂₂F₂N₄O[1][3][5][7]

  • Molecular Weight: 348.39 g/mol [3][5][7]

  • Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions of the butanol backbone, with the active stereoisomer being the (2R,3R) configuration.[1][2] This specific spatial arrangement of the substituents is essential for its high affinity and inhibitory activity against the target enzyme.

The structure of this compound features a central butanol scaffold substituted with a 2,4-difluorophenyl group, a 4-methylenepiperidin-1-yl moiety, and a 1,2,4-triazol-1-yl methyl group. The two fluorine atoms on the phenyl ring enhance the molecule's metabolic stability and binding affinity. The triazole ring is a hallmark of azole antifungals and is directly involved in the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10][11]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[7][8][9][10][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane integrity, fluidity, and function.

The nitrogen atom (N4) of the triazole ring in this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol. This blockage leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. The resulting disruption of the cell membrane's structure and function leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[8][9]

efinaconazole_mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Consequences Lanosterol Lanosterol 14a-demethylated sterols 14a-demethylated sterols Lanosterol->14a-demethylated sterols Lanosterol 14a-demethylase Ergosterol Ergosterol 14a-demethylated sterols->Ergosterol Further Enzymatic Steps This compound This compound Lanosterol_14a_demethylase Lanosterol 14a-demethylase This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Lanosterol_14a_demethylase->Ergosterol_Depletion Membrane_Disruption Disrupted Fungal Cell Membrane Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to obtain the desired (2R,3R) isomer. A common synthetic route involves the preparation of a key epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole , followed by a nucleophilic ring-opening reaction with 4-methylenepiperidine.

efinaconazole_synthesis Start 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Epoxide 1-[[(2R,3S)-2-(2,4-difluorophenyl)- 3-methyloxiranyl]methyl]-1H-1,2,4-triazole Start->Epoxide Corey-Chaykovsky Reaction This compound This compound Epoxide->this compound Ring Opening with 4-methylenepiperidine

Caption: Overview of this compound Synthesis.

Synthesis of the Key Epoxide Intermediate

A crucial step in the synthesis is the stereoselective formation of the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole . One reported method for this transformation is the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole

  • Preparation of the Sulfur Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is then warmed to room temperature and stirred for 1-2 hours until the evolution of hydrogen gas ceases, resulting in a solution of dimethylsulfoxonium methylide.

  • Epoxidation: The solution of the starting ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone , dissolved in anhydrous THF is added dropwise to the prepared sulfur ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired epoxide intermediate.

Final Ring-Opening Reaction to Yield this compound

The final step in the synthesis involves the nucleophilic attack of 4-methylenepiperidine on the epoxide intermediate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole , is dissolved in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Reagents: 4-Methylenepiperidine (or its hydrochloride salt with a base such as lithium hydroxide or N,N-diisopropylethylamine) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux or subjected to microwave irradiation at 120 °C for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. If an organic solvent is used, it is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by crystallization from a solvent system such as ethanol/water or by forming a p-toluenesulfonate salt followed by neutralization to yield the pure product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative synthesis of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneTrimethylsulfoxonium iodide, Sodium hydrideTHF0 to RT2-4~70-80
2 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole4-Methylenepiperidine, Lithium hydroxideAcetonitrileReflux (82)1681
2a 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole4-MethylenepiperidineEthanol120 (Microwave)690[8]
Purification Crude this compoundp-Toluenesulfonic acid, Sodium hydroxideEthanol, Water50 then 0-5-~80-98

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and molecular structure of this compound. The stereospecific synthesis, culminating in the (2R,3R) isomer, is critical for its potent antifungal activity. Understanding the synthetic pathways and the structure-activity relationships of this compound is paramount for the development of new and improved antifungal agents. The experimental protocols and quantitative data presented serve as a valuable resource for chemists and pharmaceutical scientists working in the field of antifungal drug discovery and development.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Efinaconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of efinaconazole, a triazole antifungal agent. The data and experimental protocols summarized herein are intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Pharmacodynamics: Unraveling the Antifungal Action

The in vitro pharmacodynamic properties of this compound define its intrinsic ability to inhibit fungal growth and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1] As a triazole antifungal, its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability.

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane. This disruption of sterol composition alters membrane structure and function, ultimately leading to the cessation of fungal growth and cell death.

cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Accumulation Accumulation of 14α-methylated sterols Lanosterol->Accumulation Ergosterol Ergosterol Enzyme->Ergosterol This compound This compound This compound->Enzyme Inhibition Disruption Fungal Cell Membrane Disruption Accumulation->Disruption

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
In Vitro Antifungal Activity

The in vitro potency of this compound has been extensively evaluated against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.

The following tables summarize the in vitro activity of this compound against various fungal pathogens as reported in the scientific literature.

Table 1: In Vitro Activity of this compound against Dermatophytes

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum1,387≤0.002 - 0.060.0040.008
Trichophyton mentagrophytes106≤0.002 - 0.060.0080.015

Table 2: In Vitro Activity of this compound against Yeasts

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans105≤0.0005 - >0.250.001 (24h) / 0.004 (48h)0.004 (24h) / 0.03 (48h)

Table 3: In Vitro Activity of this compound against Non-Dermatophyte Molds

OrganismNumber of IsolatesMIC Range (µg/mL)
Aspergillus spp.Not Specified0.0078 (for all species tested)
Fusarium spp.210.03125 - 2

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic properties of this compound provide insights into its absorption, distribution, and potential for systemic exposure.

Protein Binding

In vitro studies have demonstrated that this compound is highly bound to plasma proteins. The reported plasma protein binding of this compound is between 95.8% and 96.5%.[2] This high degree of protein binding suggests that a small fraction of the drug would be free in the systemic circulation to exert a pharmacological effect if systemically absorbed.

Permeability

The ability of this compound to penetrate the skin and nails is a critical factor for its efficacy as a topical agent. In vitro permeability studies are designed to assess this characteristic.

Studies utilizing in vitro models have demonstrated the permeability of this compound.

Table 4: In Vitro Human Skin Permeation of this compound Formulations

FormulationCumulative Amount Permeated after 24h (vs. Control)Skin Flux (vs. Control)
Optimized this compound Formulation (EFN-K)1.46-fold higher2.06-fold greater

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the in vitro pharmacokinetic and pharmacodynamic parameters of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common procedure for determining the MIC of antifungal agents.

cluster_workflow CLSI M38-A2 Broth Microdilution Workflow start Prepare fungal inoculum from culture dilution Serially dilute this compound in RPMI-1640 medium in a 96-well plate start->dilution inoculate Inoculate each well with the fungal suspension dilution->inoculate incubate Incubate at 28-30°C for 4-7 days inoculate->incubate read Visually determine the MIC: lowest concentration with significant growth inhibition incubate->read

Figure 2: Experimental workflow for MIC determination against dermatophytes.

A standardized inoculum of the dermatophyte is prepared and added to the wells of a microtiter plate containing serial dilutions of this compound in RPMI-1640 medium. The plates are incubated, and the MIC is determined as the lowest drug concentration that inhibits visible fungal growth.

The protocol for yeasts is similar to that for dermatophytes, with some modifications in inoculum preparation and incubation conditions as specified in the CLSI M27-A3 guideline. Incubation is typically performed at 35°C for 24-48 hours.

In Vitro Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

cluster_workflow Equilibrium Dialysis Workflow for Protein Binding start Prepare this compound solution and plasma sample dialysis Place plasma with this compound in one chamber and buffer in the other, separated by a semi-permeable membrane start->dialysis incubate Incubate at 37°C until equilibrium is reached dialysis->incubate measure Measure this compound concentration in both chambers using LC-MS/MS incubate->measure calculate Calculate the percentage of protein-bound drug measure->calculate

Figure 3: Workflow for determining in vitro plasma protein binding.

In this assay, a solution of this compound in plasma is placed in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, at which point the concentration of free (unbound) drug in the buffer is equal to the free drug concentration in the plasma. The total and free drug concentrations are then used to calculate the percentage of protein binding.

In Vitro Permeation Study

The Franz diffusion cell system is a widely used in vitro model for assessing the permeation of topical drugs through skin or nail membranes.

A section of a relevant membrane (e.g., human skin, bovine hoof) is mounted between the donor and receptor chambers of the Franz cell. The this compound formulation is applied to the donor side, and the receptor chamber is filled with a suitable medium. At predetermined time points, samples are withdrawn from the receptor chamber and analyzed for this compound concentration to determine the permeation profile.

References

Efinaconazole's Spectrum of Antifungal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole is a novel triazole antifungal agent engineered for the topical treatment of onychomycosis. Its chemical structure confers a broad spectrum of potent in vitro activity against a wide range of fungi, including dermatophytes, yeasts, and non-dermatophyte molds. This document provides a comprehensive overview of this compound's antifungal profile, detailing its mechanism of action, quantitative susceptibility data, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] By disrupting ergosterol production, this compound leads to a depletion of this essential molecule and an accumulation of toxic sterol intermediates within the fungal cell.[3][4] This cascade of events compromises the integrity and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450 enzyme) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Key Enzyme in Toxic_Sterols Accumulation of Toxic Sterol Intermediates Lanosterol_14a_demethylase->Toxic_Sterols Leads to Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Membrane_Integrity Compromised Membrane Integrity and Function Ergosterol_Biosynthesis->Membrane_Integrity Depletion of Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Precursor Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component of Toxic_Sterols->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Results in Start Start Prep_Inoculum Prepare Fungal Inoculum (Conidial Suspension) Start->Prep_Inoculum Adjust_Inoculum Adjust Inoculum Concentration (Spectrophotometrically) Prep_Inoculum->Adjust_Inoculum Inoculate Inoculate Microtiter Plate with Fungal Suspension Adjust_Inoculum->Inoculate Prep_Antifungal Prepare Serial Dilutions of this compound Dispense Dispense Antifungal Dilutions into Microtiter Plate Prep_Antifungal->Dispense Dispense->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MICs Visually (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

References

Efinaconazole: A Comprehensive Technical Guide on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, mechanism of action, and clinical journey of the topical triazole antifungal agent.

Introduction

Efinaconazole, marketed under the trade name Jublia®, is a topical triazole antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nails. Developed by Kaken Pharmaceutical Co., Ltd. and Valeant Pharmaceuticals (now Bausch Health), this compound represents a significant advancement in the topical treatment of onychomycosis, offering a much-needed alternative to oral therapies which can be associated with systemic side effects and drug interactions. This technical guide provides a detailed overview of the discovery and development of this compound, focusing on its chemical synthesis, mechanism of action, preclinical data, and pivotal clinical trials.

Discovery and Synthesis

This compound, chemically known as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, was synthesized as an azoleamine derivative by Kaken Pharmaceutical Co. The synthesis of this compound has been described in several patents, with a common route involving the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine.

Synthetic Pathway

The synthesis generally proceeds through the key step of opening the oxirane ring of the triazole-containing epoxide intermediate with 4-methylenepiperidine.

G cluster_reactants Reactants cluster_product Product A 1-[[(2R,3S)-2-(2,4-difluorophenyl)- 3-methyloxiranyl]methyl]-1H-1,2,4-triazole C This compound A->C Reaction in organic aprotic solvent B 4-Methylenepiperidine B->C

A simplified schematic of the core chemical reaction in this compound synthesis.
Experimental Protocol: Synthesis of this compound

The following is a representative synthesis protocol based on patent literature. Specific conditions and reagents may vary between different patented processes.

  • Reaction Setup: To a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole in an organic aprotic solvent such as acetonitrile, 4-methylenepiperidine hydrochloride is added.

  • Reaction Conditions: The reaction is carried out in the presence of a neutralizing agent, like N,N-diisopropylethylamine, and a metal species to promote the reaction, such as isopropylmagnesium bromide, under anhydrous conditions.

  • Purification: The crude this compound is then purified. This can be achieved by dissolving the crude product in ethanol, heating the solution, and adding para-toluenesulphonic acid monohydrate to form the para-toluenesulphonic acid salt of this compound. The salt is then isolated by cooling, filtration, and washing with cold ethanol.

  • Final Product Isolation: The purified this compound salt is dissolved in a mixture of ethanol and water. The pH is adjusted to approximately 11 with sodium hydroxide to release the free base. The suspension is cooled, and the solid this compound is collected by filtration, washed with water, and dried under vacuum.

Mechanism of Action

This compound, like other triazole antifungals, targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway Inhibition

This compound specifically inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14α-demethylase Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Further Enzymatic Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains This compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound->Lanosterol 14α-demethylase Inhibits

This compound's inhibitory effect on the fungal ergosterol biosynthesis pathway.

Preclinical Pharmacology

This compound has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes, non-dermatophyte molds, and yeasts.

Antifungal Activity

The minimum inhibitory concentrations (MICs) of this compound have been determined against various fungal isolates using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M38-A2 for filamentous fungi and M27-A3 for yeasts.

Fungal SpeciesDrugMIC Range (μg/mL)IC50 (μg/mL)
Trichophyton mentagrophytesThis compound0.00098 - 0.0310.0070
Itraconazole-0.0338
Candida albicansThis compound-0.00040
Clotrimazole-0.0029

Data compiled from multiple preclinical studies.

Experimental Protocol: MIC Determination (CLSI M38-A2/M27-A3)
  • Antifungal Agent Preparation: Stock solutions of this compound are prepared in a suitable solvent and serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For filamentous fungi, conidial suspensions are prepared and adjusted to a specific concentration. For yeasts, cell suspensions are prepared and adjusted to a specific turbidity.

  • Inoculation: Microtiter plates containing the serially diluted this compound are inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 4 days for T. mentagrophytes and 48 hours for C. albicans).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% inhibition for filamentous fungi and 50% for yeasts) compared to the growth control.

Experimental Protocol: Ergosterol Biosynthesis Assay

The ergosterol biosynthesis assay is conducted to quantify the inhibitory effect of this compound on ergosterol production. This is typically a modification of methods described by Vanden Bossche et al. and Ryder et al.

  • Fungal Culture: T. mentagrophytes or C. albicans are cultured in a suitable broth medium.

  • Drug Exposure: The fungal cultures are exposed to various concentrations of this compound.

  • Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted.

  • Sterol Analysis: The extracted sterols are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify ergosterol and its precursors.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces ergosterol production by 50% compared to the untreated control.

Clinical Development

The clinical efficacy and safety of this compound 10% topical solution were established in two pivotal Phase III, multicenter, randomized, double-blind, vehicle-controlled studies (Study P3-01 and Study P3-02).

Phase III Clinical Trial Design

G cluster_enrollment Enrollment cluster_randomization Randomization (3:1) cluster_treatment Treatment Phase cluster_followup Follow-up cluster_endpoints Primary and Secondary Endpoints at Week 52 Patients Patients with mild to moderate toenail onychomycosis This compound This compound 10% Solution (Once daily application) Patients->this compound Vehicle Vehicle Solution (Once daily application) Patients->Vehicle Treatment 48 Weeks This compound->Treatment Vehicle->Treatment FollowUp 4 Weeks Treatment->FollowUp Endpoints Complete Cure Rate Mycological Cure Rate Treatment Success FollowUp->Endpoints

Workflow of the pivotal Phase III clinical trials for this compound.
Clinical Trial Efficacy Results

The primary endpoint in both studies was the complete cure rate at week 52, defined as 0% clinical involvement of the target toenail, and both negative potassium hydroxide (KOH) examination and negative fungal culture.

EndpointStudy 1: this compound (%)Study 1: Vehicle (%)Study 2: this compound (%)Study 2: Vehicle (%)P-value
Complete Cure 17.83.315.25.5<0.001
Mycological Cure 55.216.853.416.9<0.001
Treatment Success 44.816.840.215.4<0.001

Data from two identical Phase III multicenter, randomized, double-blind studies.

Long-term studies have also demonstrated that continuous application of this compound for up to 72 weeks can lead to increased cure rates.

Regulatory Approval and Market Introduction

This compound 10% topical solution received its first global approval in Canada in October 2013 for the treatment of onychomycosis. This was followed by approval from the U.S. Food and Drug Administration (FDA) in June 2014 and in Japan in July 2014. The patent for this compound was granted in 2014, with generic competition anticipated around 2034.

Conclusion

This compound has emerged as a valuable topical treatment for onychomycosis, demonstrating a favorable efficacy and safety profile in extensive clinical trials. Its development, from chemical synthesis to regulatory approval, highlights a successful translation of a targeted molecular mechanism into a clinically effective therapy. For researchers and drug development professionals, the story of this compound serves as a case study in the successful development of a novel antifungal agent to address a common and challenging medical condition.

A Comprehensive Technical Review of Efinaconazole Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efinaconazole is a topical triazole antifungal agent engineered for the treatment of onychomycosis, a persistent and difficult-to-treat fungal infection of the nail. Its development addresses the need for a topical therapy with enhanced nail penetration and potent, broad-spectrum antifungal activity, while minimizing the systemic side effects associated with oral antifungals. This review synthesizes key findings from pivotal clinical trials, in vitro susceptibility studies, and pharmacokinetic assessments to provide a comprehensive technical overview of this compound. Data from major Phase 3 clinical studies demonstrate statistically significant efficacy in achieving complete and mycological cure. In vitro data confirm its potent activity against a wide range of dermatophytes, yeasts, and non-dermatophyte molds. Pharmacokinetic studies highlight its favorable properties, including low systemic absorption and high nail penetration, which are critical for its therapeutic effect.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[3][4]

By blocking lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[1][2][3] This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols within the fungal cell membrane.[2][3][4][5] The resulting compromised membrane structure increases permeability, causes leakage of essential cellular contents, and ultimately leads to fungal cell death.[3][4]

Mechanism of Action of this compound cluster_pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Fungal Cell Membrane Component) Enzyme->Ergosterol Catalysis Disruption Accumulation of Toxic Sterols & Ergosterol Depletion → Disrupted Membrane Integrity → Fungal Cell Death Enzyme->Disruption Blockage leads to Membrane Healthy Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->Enzyme Inhibition

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Clinical Efficacy: Pivotal Phase 3 Studies

The clinical efficacy of this compound 10% solution was established in two identical, large-scale, multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials (referred to as Study 1 and Study 2).[6][7] These studies enrolled a combined 1,655 patients with mild-to-moderate distal lateral subungual onychomycosis (DLSO).[6][8]

Experimental Protocol: Phase 3 Trials
  • Study Design : Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group superiority trials.[6][7][9]

  • Patient Population : Patients aged 18 to 70 years with 20% to 50% clinical involvement of the target great toenail.[6][7][10] Key exclusion criteria included dermatophytomas, lunula (matrix) involvement, and uncontrolled diabetes.[10][11] A positive potassium hydroxide (KOH) examination and a positive dermatophyte culture were required for inclusion.[6][9]

  • Treatment Regimen : Patients were randomized in a 3:1 ratio to receive either this compound 10% solution or a matching vehicle solution.[6][7] The solution was applied once daily for 48 weeks to the affected toenail, including the nail folds, hyponychium, and the undersurface of the nail plate.[11][12] No debridement of the nail was performed during the studies.[6][7]

  • Efficacy Endpoints : The primary endpoint was the Complete Cure rate at Week 52 (4 weeks post-treatment), defined as 0% clinical involvement of the target toenail plus mycological cure (negative KOH and negative culture).[6][8][9] Key secondary endpoints included Mycological Cure and Treatment Success (defined as ≤10% affected target toenail area).[6]

Phase 3 Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Endpoint Analysis Screening Patient Screening (18-70 yrs, 20-50% nail involvement) Inclusion Inclusion Criteria Met (Positive KOH & Culture) Screening->Inclusion Randomization Randomization (3:1) Inclusion->Randomization This compound This compound 10% Solution (Once Daily, 48 Weeks) Randomization->this compound Vehicle Vehicle Solution (Once Daily, 48 Weeks) Randomization->Vehicle FollowUp 4-Week Post-Treatment Follow-up This compound->FollowUp Vehicle->FollowUp Analysis Efficacy Analysis at Week 52 - Complete Cure - Mycological Cure - Treatment Success FollowUp->Analysis

Caption: High-level workflow for the pivotal Phase 3 this compound clinical trials.
Data Presentation: Efficacy Outcomes at Week 52

This compound demonstrated statistically significant superiority over the vehicle across all primary and major secondary endpoints in both pivotal studies. The results are summarized below.

Efficacy EndpointStudy 1: this compound (N=651)Study 1: Vehicle (N=219)Study 2: this compound (N=590)Study 2: Vehicle (N=195)P-value
Complete Cure (Primary) 17.8%3.3%15.2%5.5%<0.001
Mycological Cure 55.2%16.8%53.4%16.9%<0.001
Treatment Success (≤10% involvement) 44.8%16.8%40.2%15.4%<0.001
Complete or Almost Complete Cure 26.4%7.0%23.4%7.5%<0.001

Data sourced from pivotal Phase 3 trial publications.[6][7][8][13]

In Vitro Antifungal Activity

This compound exhibits potent and broad-spectrum antifungal activity in vitro against pathogens responsible for onychomycosis. Its activity has been extensively evaluated against dermatophytes, non-dermatophyte molds, and yeasts.

Experimental Protocol: MIC Determination

The minimum inhibitory concentration (MIC) values are typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A2 for filamentous fungi.

  • Isolate Preparation : Clinical isolates of fungi (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) are cultured to produce conidia.

  • Inoculum Standardization : A standardized inoculum suspension of the fungal conidia is prepared and its concentration is verified.

  • Drug Dilution : this compound and comparator antifungal agents are serially diluted in microtiter plates using a suitable medium like RPMI 1640.

  • Inoculation & Incubation : The standardized inoculum is added to each well of the microtiter plates, which are then incubated at a controlled temperature (e.g., 30°C) for a specified period.

  • MIC Reading : The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control well.[14]

Data Presentation: Comparative In Vitro Activity (MICs)

The following table summarizes the MIC ranges, MIC₅₀ (concentration inhibiting 50% of isolates), and MIC₉₀ (concentration inhibiting 90% of isolates) for this compound and other antifungal agents against common onychomycosis pathogens.

Fungal Group / SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Dermatophytes This compound ≤0.002 - 0.06 0.002 0.03
(T. rubrum, T. mentagrophytes)Itraconazole-0.030.25
Terbinafine-0.03116
Fluconazole-18
Yeasts This compound - 0.016 0.25
(Candida albicans)Itraconazole-0.250.5
Terbinafine-28
Fluconazole-116

Data compiled from multiple in vitro susceptibility studies.[15][16][17] this compound consistently demonstrates potent activity, with MIC values often lower than or comparable to other commonly used antifungals against dermatophytes.[16][17]

Pharmacokinetics and Nail Penetration

A key attribute of this compound is its formulation, designed to facilitate efficient penetration through the dense keratin of the nail plate to reach the site of infection in the nail bed.

  • Low Keratin Affinity : this compound has a significantly lower binding affinity for keratin compared to agents like ciclopirox and amorolfine.[12][18] This property allows for a higher concentration of free, active drug to be available for penetration through the nail.[18] In vitro studies showed the free-drug concentration of this compound in keratin suspensions was 14.3%, compared to just 0.7% for ciclopirox and 1.9% for amorolfine.[18]

  • Low Systemic Absorption : Following topical application to all ten toenails for 28 days, systemic exposure to this compound is very low.[19][20] The mean peak plasma concentration (Cmax) was 0.67 ng/mL, reaching a steady state by day 14.[19][20] This minimal systemic absorption greatly reduces the risk of systemic side effects and drug-drug interactions, which are concerns with oral antifungal therapies.[19][21]

  • Pharmacokinetic Parameters :

    • Mean Cmax (Day 28) : 0.67 ± 0.37 ng/mL[1]

    • Mean AUC (Day 28) : 12.15 ± 6.91 ng*h/mL[1]

    • Plasma Half-life : Approximately 29.9 hours[1][20]

Safety and Tolerability

Across the Phase 3 clinical trials, this compound 10% solution was found to be safe and well-tolerated. The incidence of adverse events was similar between the this compound and vehicle groups.[6][9] The most commonly reported treatment-related adverse events were localized application-site reactions, such as dermatitis, vesicles, and pain, which were generally mild and transient.[6][9] No evidence of systemic adverse events or significant laboratory abnormalities was reported, consistent with the drug's low systemic absorption.[11]

References

Efinaconazole's Impact on Fungal Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, a novel triazole antifungal agent, demonstrates potent activity against a broad spectrum of fungi, including dermatophytes and yeasts.[1] Its primary mechanism of action involves the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[2][3] This technical guide provides an in-depth analysis of this compound's effect on this critical pathway, presenting quantitative data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the core biochemical processes.

Introduction: The Critical Role of Ergosterol in Fungi

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4][5] It plays a crucial role in regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1][4] The biosynthesis of ergosterol is a complex, multi-step process involving numerous enzymes, making it an attractive target for antifungal drug development.[4][5] By inhibiting this pathway, antifungal agents can induce significant damage to the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6][7]

Mechanism of Action of this compound

This compound is a member of the azole class of antifungals and exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (also known as CYP51).[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol.[11][12]

By binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase, this compound effectively blocks its function.[6][7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[2][6] The combination of ergosterol depletion and toxic sterol accumulation disrupts the structure and function of the fungal cell membrane, leading to the observed antifungal effect.[2][6]

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Ergosterol Ergosterol This compound This compound Lanosterol_14a_demethylase Lanosterol_14a_demethylase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol_14a_demethylase->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Inhibited by Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Zymosterol->Ergosterol HMG-CoA HMG-CoA Mevalonate Mevalonate Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Farnesyl_pyrophosphate Farnesyl_pyrophosphate Squalene Squalene

Ergosterol biosynthesis pathway and this compound's point of inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro studies, primarily by determining its Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) against different fungal species.

Table 1: In Vitro Activity of this compound and Comparator Antifungals
Fungal SpeciesCompoundMIC (μg/mL)IC50 (μg/mL) for Ergosterol Biosynthesis InhibitionReference(s)
Trichophyton mentagrophytesThis compound0.00390.0070[2]
Itraconazole0.0160.0338[2]
Candida albicansThis compound0.000980.00040[2]
Clotrimazole0.00780.0029[2]

Note: MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. IC50 values in this context represent the concentration of the drug that inhibits 50% of the ergosterol biosynthesis.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for determining the antifungal activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

A standardized microdilution method is typically used to determine the MIC of this compound.

MIC_Assay_Workflow Start Start End End Incubation Incubation Visually_assess_growth Visually_assess_growth Incubation->Visually_assess_growth Data_Analysis Data_Analysis Determine_MIC Determine_MIC Data_Analysis->Determine_MIC Visually_assess_growth->Data_Analysis Determine_MIC->End

A generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Fungal Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. The inoculum is prepared by harvesting conidia or yeast cells and suspending them in a sterile saline solution. The suspension is then adjusted to a standardized concentration.

  • Drug Dilution: this compound is serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the specific fungus being tested (e.g., 27-30°C for dermatophytes for 4-7 days).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the effect of this compound on the production of ergosterol in fungal cells. The methods are often modifications of those described by Vanden Bossche et al. and Ryder et al.[2]

Protocol:

  • Fungal Culture and Drug Exposure: Fungal cells are grown in a liquid medium to a specific growth phase (e.g., logarithmic phase). The cultures are then exposed to various concentrations of this compound for a defined period.

  • Lipid Extraction: The fungal cells are harvested, and the total lipids are extracted using a solvent system, such as chloroform/methanol.

  • Saponification: The lipid extract is saponified (hydrolyzed with a strong base, like potassium hydroxide in methanol) to release the sterols from their esterified forms.

  • Sterol Extraction: The non-saponifiable lipids, which include the sterols, are then extracted with an organic solvent like n-heptane or hexane.

  • Quantification by HPLC: The extracted sterols are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, typically at 282 nm.[13][14] An ergosterol standard is used to create a calibration curve for quantification.

  • IC50 Calculation: The concentration of this compound that causes a 50% reduction in the total ergosterol content compared to the untreated control is determined as the IC50.

Ergosterol_Quantification_Workflow Start Start End End HPLC_Analysis HPLC_Analysis

A generalized workflow for quantifying ergosterol biosynthesis inhibition.

Morphological and Ultrastructural Changes

The disruption of ergosterol biosynthesis by this compound leads to significant morphological and ultrastructural changes in fungal hyphae.[2][15] These changes become more pronounced with increasing drug concentrations and include:

  • Shortening of the interseptal distance.[2]

  • Globular swelling and thickening of the cell wall.[2]

  • Nonuniform widths and flattening of hyphae.[2]

  • Separation of the plasma membrane from the cell wall.[2]

  • Accumulation of electron-dense granules between the cell wall and plasma membrane.[2]

  • Discontinuity of the plasma membrane and degeneration of organelles.[2]

Conclusion

This compound's potent antifungal activity is directly attributable to its effective inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This targeted action leads to a cascade of events, including the depletion of essential ergosterol, the accumulation of toxic sterol intermediates, and ultimately, the disruption of fungal cell membrane integrity and function. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of antifungal drug development, underscoring the efficacy of this compound as a targeted therapeutic agent.

References

molecular formula and weight of efinaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides the fundamental molecular and physical data for Efinaconazole, a triazole antifungal agent. The information is presented to support research and development activities.

Chemical Identity and Properties

This compound is a member of the triazole class of antifungal compounds.[1] It is specifically indicated for the topical treatment of onychomycosis.[2] Its mechanism of action involves the inhibition of sterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.[1][3]

The core chemical and physical properties of this compound are summarized in the table below.

IdentifierValueSource
Molecular Formula C₁₈H₂₂F₂N₄OPubChem[1], FDA[4]
Molecular Weight 348.39 g/mol FDA[4], MedKoo Biosciences[5]
Exact Mass 348.1762MedKoo Biosciences[5]
CAS Number 164650-44-6MedKoo Biosciences[5]

Structural and Chemical Information

The IUPAC name for this compound is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol.[1]

Below is a conceptual diagram illustrating the relationship between the chemical entity and its fundamental properties.

Efinaconazole_Properties cluster_main This compound Core Data This compound This compound Formula Molecular Formula C₁₈H₂₂F₂N₄O This compound->Formula has Weight Molecular Weight 348.39 g/mol This compound->Weight has CAS CAS Number 164650-44-6 This compound->CAS is identified by

Core Properties of this compound

Experimental Protocols

Detailed experimental protocols for the determination of molecular formula and weight typically involve mass spectrometry and elemental analysis.

3.1 Mass Spectrometry for Molecular Weight and Formula Determination

  • Objective: To determine the exact mass of the molecule and deduce its elemental composition.

  • Methodology:

    • A purified sample of this compound is introduced into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

    • The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.

    • The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

    • The exact mass obtained is used to calculate the most probable elemental formula using specialized software that considers the isotopic abundance of elements (C, H, F, N, O).

3.2 Elemental Analysis

  • Objective: To determine the percentage composition of each element in the compound.

  • Methodology:

    • A precisely weighed sample of this compound is combusted in a controlled oxygen atmosphere.

    • The combustion products (CO₂, H₂O, N₂) are separated and quantified using gas chromatography and thermal conductivity detection.

    • The percentage of carbon, hydrogen, and nitrogen is calculated from the amounts of their respective combustion products.

    • The percentage of oxygen is typically determined by difference. Fluorine content is determined by specific ion-selective electrode analysis after appropriate sample digestion.

    • The resulting elemental composition is compared against the theoretical composition derived from the proposed molecular formula.[5]

References

Efinaconazole Early-Phase Clinical Trials: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efinaconazole is a triazole antifungal agent developed for the topical treatment of onychomycosis, a fungal infection of the nail.[1] Marketed as JUBLIA® (this compound) topical solution, 10%, it is indicated for onychomycosis of the toenails caused by Trichophyton rubrum and Trichophyton mentagrophytes.[2] Unlike traditional lacquer-based topical treatments, this compound is formulated as a non-lacquer solution with low surface tension, designed to enhance penetration through the dense keratin of the nail plate to reach the site of infection in the nail bed and matrix.[3][4] This technical guide provides an in-depth review of the early-phase clinical trial results for this compound, focusing on its mechanism of action, pharmacokinetic profile, and efficacy and safety data from Phase I and II studies, supplemented with pivotal Phase III trial data for a comprehensive overview.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1][5] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, maintaining membrane integrity, fluidity, and function.[5][6]

By inhibiting lanosterol 14α-demethylase, this compound disrupts the synthesis of ergosterol.[5] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[5][6] The consequence is a compromised cell membrane structure, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[5] In vitro studies have shown that this compound potently inhibits ergosterol biosynthesis in both Trichophyton mentagrophytes and Candida albicans.[1][6]

Efinaconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Other enzymes This compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound->Lanosterol 14α-demethylase Inhibition Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Membrane_Disruption Compromised Cell Membrane Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Protocols and Study Designs

The clinical development program for this compound included Phase I pharmacokinetic studies, a Phase II dose-finding study, and two pivotal Phase III efficacy and safety studies.

Phase I Pharmacokinetic Studies

Open-label, single-center studies were conducted to assess the systemic absorption of this compound 10% solution in both healthy volunteers and patients with severe onychomycosis.[1][7]

  • Healthy Volunteers (n=10): this compound was applied for a total of eight doses over a 10-day period.[1]

  • Patients with Severe Onychomycosis (n=20): Patients with ≥80% surface area involvement of both great toenails applied the solution daily for 28 days.[1][8]

  • Assessments: Pharmacokinetic parameters including maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) were assessed for both this compound and its primary metabolite, H3.[7]

Phase II Multicenter Study

A randomized, double-blind, vehicle-controlled study was conducted in 135 patients with mild-to-moderate distal lateral subungual onychomycosis (DLSO).[9][10]

  • Randomization: Patients were randomized in a 2:2:2:1 ratio to receive:

    • This compound 10% solution with semiocclusion

    • This compound 10% solution without semiocclusion

    • This compound 5% solution

    • Vehicle

  • Treatment: The assigned treatment was applied once daily for 36 weeks, followed by a 4-week post-treatment follow-up.[9]

  • Efficacy Assessments: Key endpoints included complete cure, mycologic cure, and clinical efficacy.[9]

Phase III Pivotal Studies (Study 1 and Study 2)

Two identical, multicenter, randomized, double-blind, vehicle-controlled superiority trials were conducted in a total of 1,655 patients with mild-to-moderate DLSO (20%-50% clinical involvement of the target toenail).[11][12]

  • Randomization: Patients were randomized in a 3:1 ratio to receive either this compound 10% solution or vehicle.[12]

  • Treatment Protocol: Patients self-applied the solution once daily for 48 weeks to all affected toenails without debridement. This was followed by a 4-week treatment-free follow-up period.[11][12]

  • Primary Endpoint: The primary endpoint was "complete cure" at week 52, defined as 0% clinical involvement of the target toenail combined with mycologic cure (negative potassium hydroxide [KOH] examination and negative fungal culture).[12]

  • Secondary Endpoints: Secondary outcomes included "mycologic cure" and "treatment success" or "clinical efficacy" (defined as <10% affected toenail area involvement).[11]

Clinical_Trial_Workflow cluster_screening Screening Phase (Up to Day -42) cluster_treatment Treatment & Follow-up Phase Screening Patient Screening - Mild-to-moderate DLSO - Positive KOH & Culture - 20-50% Nail Involvement Randomization Randomization (3:1) Screening->Randomization Treatment_Efin This compound 10% Solution (Once Daily for 48 Weeks) Randomization->Treatment_Efin Active Group Treatment_Veh Vehicle (Once Daily for 48 Weeks) Randomization->Treatment_Veh Control Group FollowUp Final Assessment at Week 52 (4-week post-treatment) Treatment_Efin->FollowUp Treatment_Veh->FollowUp

Caption: General workflow of the pivotal Phase III clinical trials for this compound.

Clinical Trial Results

Phase I: Pharmacokinetics

The Phase I studies demonstrated that systemic exposure to this compound following topical application is very low.[7] In patients with severe onychomycosis treated daily for 28 days, the mean peak plasma concentration (Cmax) of this compound was 0.67 ng/mL.[7] Both the parent drug and its H3 metabolite reached a steady state in plasma by 14 days, indicating some accumulation with repeated dosing.[7] The low systemic exposure suggests a minimal risk of systemic side effects or drug-drug interactions.[1]

Table 1: Pharmacokinetic Parameters in Patients with Severe Onychomycosis (Day 28)

Parameter This compound H3 Metabolite
Mean Cmax (ng/mL) 0.67 2.36

Data sourced from a study in patients with severe onychomycosis after 28 days of daily application.[7]

Phase II: Efficacy Results

The Phase II study provided evidence that this compound 10% solution was more effective than vehicle in treating DLSO.[9] At the 40-week follow-up, mycologic cure rates were high across all active treatment groups (83-87%) compared to the vehicle.[9] Complete cure rates were also numerically higher in the active groups (16-26%) versus the vehicle group (9%).[9] Based on these results, the this compound 10% solution without semiocclusion was selected for the Phase III development program.[1][9]

Table 2: Key Efficacy Outcomes from Phase II Study at Week 40

Outcome This compound 10% (Semiocclusion) This compound 10% This compound 5% Vehicle
Complete Cure Rate 26% 16% 18% 9%
Mycologic Cure Rate 83% 87% 87% Not Reported
Clinical Efficacy Statistically Significant vs. Vehicle (P=.0088) Statistically Significant vs. Vehicle (P=.0064) Not Reported -

Data from a multicenter, randomized, double-blind, vehicle-controlled Phase II study.[9]

Phase III: Efficacy and Safety Results

The two pivotal Phase III studies demonstrated the statistical superiority of this compound 10% solution over vehicle for the treatment of onychomycosis.[11]

Efficacy: The primary endpoint of complete cure at week 52 was met, with significantly higher rates in the this compound groups compared to the vehicle groups in both studies (P < 0.001).[12] Mycologic cure rates were also substantially and significantly higher for this compound.[11][12]

Table 3: Phase III Efficacy Outcomes at Week 52

Endpoint Study 1 this compound (N=870) Study 1 Vehicle Study 2 this compound (N=785) Study 2 Vehicle
Complete Cure 17.8% 3.3% 15.2% 5.5%
Mycologic Cure 55.2% 16.8% 53.4% 16.9%
Treatment Success (<10% involvement) 35.7% 11.7% 31.0% 11.9%

Data from two identical, multicenter, randomized, double-blind, vehicle-controlled studies. All comparisons between this compound and vehicle were statistically significant (P < 0.001).[11][12]

A post hoc analysis of the Phase III data also showed efficacy in patients with diabetes, with a complete cure rate of 13.0% for this compound-treated diabetic patients versus 3.7% for those on vehicle.[1]

Safety and Tolerability: Across all clinical trials, this compound was well-tolerated.[9] The most common adverse events were local site reactions, such as redness, itching, and irritation at the application site.[5][11] The incidence of these events was low (approximately 2%) and clinically similar to the vehicle group, with very few discontinuations due to adverse events.[11][12] No serious treatment-related adverse events were reported.[8]

Table 4: Common Application Site Adverse Events in Phase III Trials

Adverse Event This compound Vehicle
Redness >95.8% of patients had no redness >97.2% of patients had no redness
Swelling >97.9% of patients had no swelling >99.0% of patients had no swelling
Burning/Itching >97.8% of patients had no burning/itching >98.9% of patients had no burning/itching

Data represents the percentage of patients with no reported local site reactions at any study visit in Study P3-01 and P3-02.[11]

Conclusion

The early-phase clinical trial program for this compound successfully established its mechanism of action, pharmacokinetic profile, and clinical efficacy for the topical treatment of onychomycosis. The drug acts by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell viability.[6] Phase I studies confirmed very low systemic absorption, indicating a high safety profile.[7] The Phase II study identified the 10% solution as the optimal concentration, which was then confirmed in two large-scale Phase III trials to be significantly more effective than vehicle in achieving complete cure and mycologic cure.[9][11][12] With a favorable safety profile characterized by mild and infrequent local site reactions, this compound represents a viable and effective topical treatment option for patients with mild-to-moderate onychomycosis.[12]

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Efinaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Understanding the in vitro susceptibility of fungal isolates to this compound is crucial for clinical efficacy, surveillance of resistance, and new drug development. These application notes provide detailed protocols for determining the in vitro activity of this compound against fungi, primarily focusing on the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method.

Mechanism of Action

This compound inhibits the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to disruption of the membrane integrity and ultimately fungal cell death.

Key In Vitro Susceptibility Testing Methods

The most widely accepted and utilized method for determining the in vitro susceptibility of fungi to antifungal agents, including this compound, is the broth microdilution method as standardized by the CLSI. Disk diffusion and agar dilution methods are also used for antifungal susceptibility testing, although they are less commonly reported specifically for this compound.

Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism. The protocols are based on the CLSI documents M38-A2 for filamentous fungi and M27-A3 for yeasts.[1]

Experimental Protocol for Filamentous Fungi (Dermatophytes)

This protocol is adapted from the CLSI M38-A2 guideline.

a. Media and Reagents:

  • RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1%.

  • Sterile Saline (0.85%): With 0.05% Tween 80.

b. Inoculum Preparation:

  • Grow the fungal isolate on potato dextrose agar (PDA) at 28-30°C for 7-14 days to encourage sporulation.

  • Harvest conidia by flooding the agar surface with sterile saline containing Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:50 dilution of the adjusted inoculum suspension in RPMI 1640 medium to obtain the final inoculum concentration.

c. Drug Dilution and Plate Preparation:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The typical concentration range for this compound is 0.0005 to 0.5 µg/mL.[1]

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

d. Inoculation and Incubation:

  • Inoculate each well with the prepared fungal suspension. The final volume in each well should be 200 µL.

  • Incubate the plates at 35°C for 4-7 days. The incubation time may vary depending on the growth rate of the fungus.

e. MIC Endpoint Determination:

  • The MIC is determined as the lowest concentration of this compound that shows complete (100%) inhibition of growth as observed visually.

Experimental Protocol for Yeasts

This protocol is adapted from the CLSI M27-A3 guideline for yeasts.[1]

a. Media and Reagents:

  • RPMI 1640 Medium: As described for filamentous fungi.

  • This compound Stock Solution: As described for filamentous fungi.

  • Sterile Saline (0.85%).

b. Inoculum Preparation:

  • Subculture the yeast isolate on a PDA plate and incubate at 35°C for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

c. Drug Dilution, Plate Preparation, Inoculation, and Incubation:

  • Follow the same procedures as described for filamentous fungi.

  • Incubate the plates at 35°C for 24-48 hours.

d. MIC Endpoint Determination:

  • For yeasts, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Quality Control

For quality control, reference strains with known MIC ranges should be included in each test run. Recommended QC strains include Trichophyton mentagrophytes ATCC MYA-4439 and Trichophyton rubrum ATCC MYA-4438.[1]

Workflow for Broth Microdilution Method

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate Plate Setup cluster_test Testing cluster_results Results Fungus Fungal Isolate Culture Culture on PDA Fungus->Culture Inoculum Prepare Inoculum Suspension Culture->Inoculum Adjust Adjust to 0.5 McFarland Inoculum->Adjust Dilute_Inoculum Dilute Inoculum Adjust->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate This compound This compound Stock Serial_Dilution Serial Dilution in Plate This compound->Serial_Dilution Controls Add Growth & Sterility Controls Serial_Dilution->Controls Controls->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC

Caption: Workflow for the broth microdilution susceptibility testing method.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test where a filter paper disk impregnated with a known concentration of an antifungal agent is placed on an agar plate inoculated with the test organism. While less common for this compound, a general protocol can be followed.

Experimental Protocol
  • Media: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is often used for fungi.

  • Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard and swab it evenly across the agar surface.

  • Disk Application: Aseptically apply an this compound-impregnated disk to the center of the plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungus.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk. Interpretive criteria for this compound are not yet established by CLSI.

Workflow for Disk Diffusion Method

DiskDiffusionWorkflow cluster_prep Preparation cluster_test Testing cluster_results Results Inoculum Prepare Fungal Inoculum Inoculate_Agar Inoculate Agar Plate Inoculum->Inoculate_Agar Disk Apply this compound Disk Inoculate_Agar->Disk Incubate Incubate Plate Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: General workflow for the disk diffusion susceptibility test.

Agar Dilution Method

In the agar dilution method, the antifungal agent is incorporated into the agar medium at various concentrations. The test organism is then spot-inoculated onto the plates.

Experimental Protocol
  • Media Preparation: Prepare a series of agar plates (e.g., Sabouraud dextrose agar) containing serial twofold dilutions of this compound.

  • Inoculum: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a small volume of the fungal suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth of the fungus.

Data Presentation: this compound MIC Data

The following tables summarize the in vitro activity of this compound against various fungal pathogens as reported in the literature.

Table 1: In Vitro Activity of this compound against Trichophyton Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum1,387≤0.002 - 0.060.0020.008[1]
Trichophyton mentagrophytes106≤0.002 - 0.060.0040.015[1]
Trichophyton rubrum540.002 - 0.060.0040.008[2]
Trichophyton interdigitaleNot Specified0.002 - 0.060.0080.015[2]

Table 2: In Vitro Activity of this compound against Candida Species

OrganismNo. of IsolatesIncubation TimeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans10524 h≤0.0005 - >0.250.001>0.25[1]
Candida albicans10548 h≤0.0005 - >0.250.004>0.25[1]

Table 3: Comparative In Vitro Activity of this compound and Other Antifungals against Dermatophytes

Antifungal AgentOrganismNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
This compound T. rubrum1300.001 - 0.030.002[1]
AmorolfineT. rubrum1300.004 - 0.060.009[1]
CiclopiroxT. rubrum1300.03 - 0.50.094[1]
ItraconazoleT. rubrum1300.03 - 0.250.063[1]
TerbinafineT. rubrum1300.002 - 0.030.004[1]
This compound T. mentagrophytes1290.001 - 0.030.003[1]
AmorolfineT. mentagrophytes1290.004 - 0.060.009[1]
CiclopiroxT. mentagrophytes1290.03 - 0.50.094[1]
ItraconazoleT. mentagrophytes1290.03 - 0.250.063[1]
TerbinafineT. mentagrophytes1290.002 - 0.030.004[1]

Conclusion

The broth microdilution method, following CLSI guidelines, is the recommended standard for determining the in vitro susceptibility of fungal isolates to this compound. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of mycology and antifungal drug development. Consistent and standardized testing is essential for the accurate assessment of antifungal activity and for monitoring the emergence of resistance.

References

Application Notes and Protocols for Developing Animal Models for Efinaconazole Onychomycosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for establishing and utilizing animal models to study onychomycosis and evaluate the efficacy of topical antifungal agents like efinaconazole. The protocols are designed to ensure reproducibility and provide a framework for preclinical drug development.

Introduction to Onychomycosis and this compound

Onychomycosis is a persistent fungal infection of the nail unit, most commonly caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes.[1][2][3][4] The infection leads to nail discoloration, thickening, and separation from the nail bed.[3][4] this compound (10% topical solution) is a triazole antifungal agent that has demonstrated potent activity against a broad spectrum of fungi by inhibiting lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][5][6] Animal models are crucial for the preclinical evaluation of topical treatments like this compound, providing insights into drug efficacy, nail penetration, and optimal treatment regimens.[2][7][8]

Animal Models for Onychomycosis Studies

The guinea pig has been the most frequently utilized animal model for assessing the efficacy of antifungal compounds against dermatophytes.[8] Rabbit models have also been developed and can be useful for evaluating antifungal agents.[7][9] Non-immunosuppressed guinea pig models of tinea unguium (onychomycosis) have been established and are valuable for predicting clinical efficacy against human onychomycosis.[2]

Guinea Pig Model of Onychomycosis

A common and effective model involves inducing tinea pedis in guinea pigs, which then progresses to onychomycosis. This method creates an infection that mimics the natural progression of the disease in humans.

Experimental Protocols

I. Induction of Onychomycosis in Guinea Pigs

This protocol details the establishment of a reproducible onychomycosis model in guinea pigs without the need for immunosuppression.[2]

Materials:

  • Hartley strain guinea pigs (male, 4 weeks old)

  • Trichophyton mentagrophytes arthrospore suspension

  • Saline solution

  • Bandages

  • Pipettes

Procedure:

  • Prepare an arthrospore suspension of T. mentagrophytes.

  • Inoculate the plantar skin and interdigital spaces of the guinea pigs' hind paws with the arthrospore suspension (e.g., 2 x 10⁷ cells/foot).[2]

  • Bandage the inoculated paws to maintain contact between the fungal suspension and the skin.

  • Allow the infection to establish for a period of 4 to 8 weeks to induce tinea unguium.[2] The 8-week infection model is considered more severe and can be used to predict efficacy against moderate to severe human onychomycosis.[2]

II. Treatment Protocol with this compound

This protocol outlines the topical application of this compound to the infected nails.

Materials:

  • This compound 10% solution

  • Micropipette or applicator brush

  • Control vehicle solution

Procedure:

  • Divide the animals into treatment and control groups.

  • Apply this compound 10% solution (e.g., 5 µL) to the infected nails of the treatment group once daily.[10]

  • Apply the vehicle solution to the infected nails of the control group once daily.

  • Continue the treatment for a specified duration, typically 28 days.[11]

III. Evaluation of Treatment Efficacy

Efficacy is assessed through fungal load determination (colony-forming units) and histopathological analysis.

A. Fungal Load Determination (CFU Counting)

Materials:

  • Sterile dissecting tools

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Sabouraud Dextrose Agar (SDA) plates[3]

  • Incubator

Procedure:

  • At the end of the treatment period, euthanize the animals.

  • Excise the infected nails aseptically.

  • Weigh the nail samples.

  • Homogenize the nail tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate.

  • Plate the dilutions onto SDA plates.

  • Incubate the plates at an appropriate temperature (e.g., 27-30°C) for 7-14 days.[3]

  • Count the number of colony-forming units (CFUs) and calculate the CFU per gram of nail tissue.

B. Histopathological Analysis

Materials:

  • Formalin

  • Decalcifying solution

  • Paraffin

  • Microtome

  • Periodic acid-Schiff (PAS) stain[12][13]

  • Grocott's methenamine silver (GMS) stain[13]

  • Microscope

Procedure:

  • Fix the excised nail samples in 10% formalin.

  • Decalcify the nail tissue.

  • Embed the tissue in paraffin and section it using a microtome.

  • Stain the sections with PAS or GMS to visualize fungal elements within the nail plate and nail bed.[12][13]

  • Examine the stained sections under a microscope to assess the extent of fungal invasion and the effect of the treatment.

Data Presentation

The following tables summarize quantitative data from representative studies evaluating the efficacy of this compound in animal models of onychomycosis.

Table 1: Therapeutic Efficacy of this compound 10% Solution in a Guinea Pig Tinea Unguium Model (4-Week and 8-Week Infection) [2]

Infection ModelEfficacy MetricThis compound 10%Luliconazole 5%
4-Week 90% Efficacy Rate92% (11/12)83%
99% Efficacy Rate50% (6/12)0%
8-Week 90% Efficacy Rate75% (9/12)42%
99% Efficacy Rate25% (3/12)0%

Table 2: Viable Fungal Cell Counts in Guinea Pig Nails After 28 Days of Treatment [11]

Treatment GroupMean Viable Cell Count (log10 CFU/foot)
Infected Control~5.5
This compound 10% Solution (once daily)~2.0
Ciclopirox 8% Nail Lacquer (once daily)~3.8
Amorolfine 5% Nail Lacquer (once weekly)~4.5

Mandatory Visualizations

experimental_workflow cluster_induction Phase 1: Infection Induction cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation start Select Hartley Strain Guinea Pigs inoculation Inoculate Hind Paws with T. mentagrophytes Arthrospores start->inoculation incubation Incubate for 4-8 Weeks to Establish Onychomycosis inoculation->incubation grouping Divide into Treatment and Control Groups incubation->grouping treatment Daily Topical Application of this compound (10%) grouping->treatment control Daily Topical Application of Vehicle grouping->control duration Continue Treatment for 28 Days treatment->duration control->duration euthanasia Euthanize Animals duration->euthanasia nail_excision Excise Infected Nails euthanasia->nail_excision cfu_counting Fungal Load Determination (CFU Counting) nail_excision->cfu_counting histopathology Histopathological Analysis (PAS/GMS Staining) nail_excision->histopathology data_analysis Analyze and Compare Data cfu_counting->data_analysis histopathology->data_analysis

Caption: Experimental workflow for the guinea pig onychomycosis model.

efinaconazole_moa cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action of this compound squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase cell_membrane Fungal Cell Membrane (Maintains Integrity) ergosterol->cell_membrane disruption Disruption of Cell Membrane ergosterol->disruption This compound This compound inhibition Inhibition This compound->inhibition inhibition->lanosterol Blocks conversion to 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol fungal_death Fungal Cell Death disruption->fungal_death

Caption: Mechanism of action of this compound in fungi.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Efinaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of efinaconazole. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2][3] Its chemical name is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[1][3] Accurate and precise quantification of this compound is critical for quality control during drug development and manufacturing. This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is provided in Table 1. This compound is soluble in organic solvents and has limited solubility in methanol and chloroform.[1][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H22F2N4O[2][3]
pKa12.7[1][3]
UV Absorbance Maxima210 nm, 261 nm[1][4]
SolubilitySoluble in organic solvents, limited solubility in methanol and chloroform[1][3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

The HPLC analysis is performed on a system equipped with a UV detector. The recommended chromatographic conditions are summarized in Table 2.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnEnable C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile PhaseMethanol: 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) (90:10 v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume20 µL
Column Temperature30 °C
Run Time10 minutes
Preparation of Solutions

3.2.1. Buffer Preparation (0.01 M Potassium Dihydrogen Phosphate, pH 5.5)

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.5 with a dilute solution of potassium hydroxide.

  • Filter the buffer solution through a 0.45 µm nylon filter.

3.2.2. Mobile Phase Preparation

  • Mix methanol and the 0.01 M potassium dihydrogen phosphate buffer (pH 5.5) in a ratio of 90:10 (v/v).

  • Degas the mobile phase by sonication for 15 minutes.

3.2.3. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3.2.4. Standard Working Solutions

  • Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 25-150 µg/mL.

3.2.5. Sample Preparation (from Topical Solution)

  • Accurately weigh a quantity of the topical solution equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 100 µg/mL).

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their typical acceptance criteria are outlined below.

System Suitability

System suitability testing is performed to ensure the HPLC system is performing adequately.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (for 6 replicate injections)≤ 2.0%
Specificity (Stability-Indicating)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the degradation product peaks are well-resolved from the this compound peak.

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl and keep at 60 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH and keep at 60 °C for 2 hours. Neutralize with 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in an oven at 105 °C for 24 hours. Prepare a solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) for 24 hours. Prepare a solution in the mobile phase.

Linearity and Range

The linearity of the method is determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 25-150 µg/mL).[1][2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

Table 4: Linearity Data Summary

Concentration (µg/mL)Peak Area (Arbitrary Units)
25(Example Value)
50(Example Value)
75(Example Value)
100(Example Value)
125(Example Value)
150(Example Value)
Correlation Coefficient (r²) ≥ 0.998
Accuracy (Recovery)

The accuracy of the method is assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). A known amount of this compound standard is spiked into a placebo formulation, and the samples are analyzed. The percentage recovery is calculated.

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80(Example Value)(Example Value)
100%100(Example Value)(Example Value)
120%120(Example Value)(Example Value)
Average % Recovery 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (% RSD) of the peak areas is calculated.

Table 6: Precision Data Summary

Precision Type% RSD of Peak AreasAcceptance Criteria
Repeatability (Intra-day)(Example Value)≤ 2.0%
Intermediate Precision (Inter-day)(Example Value)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Table 7: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)(Example Value)
Limit of Quantitation (LOQ)(Example Value)
Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Methanol:Buffer 88:12 and 92:8)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The system suitability parameters are checked under each varied condition.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization sub_dev Select Column Select Mobile Phase Select Detector Wavelength method_dev->sub_dev validation Method Validation (ICH Q2(R1)) optimization->validation sub_opt Vary Mobile Phase Ratio Vary Flow Rate Vary pH optimization->sub_opt routine_analysis Routine Analysis & Quality Control validation->routine_analysis sub_val Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness validation->sub_val end End: Method Implementation routine_analysis->end

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Parameters_Relationship separation Chromatographic Separation retention Retention Time separation->retention determines resolution Resolution separation->resolution determines peak_shape Peak Shape separation->peak_shape determines column Stationary Phase (e.g., C18) column->separation influences mobile_phase Mobile Phase (Composition & pH) mobile_phase->separation influences flow_rate Flow Rate flow_rate->separation influences temperature Column Temperature temperature->separation influences

Caption: Key HPLC Parameter Relationships.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been developed to be stability-indicating, ensuring that the analysis is not affected by the presence of degradation products. The validation of this method according to ICH guidelines will confirm its suitability for routine quality control analysis.

References

Application Notes and Protocols for Formulating Efinaconazole for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of efinaconazole for topical delivery in a research setting. The document covers the physicochemical properties of this compound, its mechanism of action, formulation strategies, and detailed protocols for critical evaluation experiments.

Introduction to this compound

This compound is a broad-spectrum triazole antifungal agent approved for the topical treatment of onychomycosis (fungal nail infections).[1][2][3] Its efficacy is attributed to its ability to penetrate the dense keratin of the nail plate and its potent activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.[2][4] For research purposes, formulating this compound into various topical carriers can allow for the investigation of novel delivery systems to enhance its penetration, bioavailability, and therapeutic effect for a range of dermatological conditions.

Mechanism of Action: this compound functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] By blocking its production, this compound disrupts the integrity and function of the fungal cell membrane, leading to an accumulation of toxic sterol intermediates, increased cell permeability, and ultimately, fungal cell death.[1][7]

efinaconazole_moa This compound Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Normal Synthesis Disruption Disruption of Fungal Cell Membrane Enzyme->Disruption Ergosterol Depletion Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Integrity This compound This compound This compound->Enzyme Inhibition Death Fungal Cell Death Disruption->Death

Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.

Pre-formulation Studies: Physicochemical Properties

A thorough understanding of this compound's properties is critical for selecting appropriate excipients and developing a stable and effective formulation.

PropertyValueSource / Reference
Chemical Name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[8][9]
Molecular Formula C₁₈H₂₂F₂N₄O[3][8]
Molar Mass 348.398 g/mol [3]
Appearance Solid[10]
Solubility Sparingly soluble in water. Soluble in ethanol and other organic solvents.[11][12]
Log P (o/w) 2.9 (Calculated)Implies moderate lipophilicity
Keratin Affinity Low compared to other antifungals like ciclopirox and amorolfine.[4][9]

This low keratin affinity is considered a key advantage, as it allows for more free drug to be available to penetrate the nail and skin rather than being inactivated by binding to keratin.[4][9]

Formulation Development Workflow

The development of a topical formulation follows a logical progression from initial design to performance testing. This workflow ensures that critical quality attributes are identified and controlled throughout the process.

formulation_workflow preform 1. Pre-formulation Studies - Physicochemical Characterization - Solubility & Stability Screening form_dev 2. Formulation Development - Excipient Selection (Solvents, Enhancers, Gelling Agents) - Prototype Formulation (Solution, Gel, Cream) preform->form_dev char 3. Physicochemical Characterization - Assay & Purity - pH, Viscosity, Appearance form_dev->char perf_test 4. In Vitro Performance Testing - In Vitro Release Test (IVRT) - In Vitro Permeation Test (IVPT) char->perf_test analysis 5. Data Analysis & Optimization - Compare Release/Permeation Profiles - Refine Formulation perf_test->analysis analysis->form_dev Iteration

Caption: A typical workflow for developing and evaluating topical formulations.

Example Formulations for Research

Below are examples of different this compound (EFN) formulations that can be prepared for research purposes. The 10% solution is based on principles from the commercial product, while the hydrogel offers an alternative vehicle with different properties.

ComponentFunctionFormulation 1: 10% Solution (% w/w)Formulation 2: 1% Hydrogel (% w/w)
This compound Active Pharmaceutical Ingredient10.01.0
Ethanol Solvent, Volatile Vehicle30.015.0
Diethylene Glycol Monoethyl Ether (Transcutol® P) Permeation Enhancer, Co-solvent15.05.0
Isopropyl Myristate Permeation Enhancer, Emollient10.0-
Cyclomethicone Wetting Agent, Spreading Agent10.0-
Butylated Hydroxytoluene (BHT) Antioxidant0.10.1
Carbopol® 934 Gelling Agent-1.0
Triethanolamine Neutralizing Agent-q.s. to pH 6.0
Purified Water Vehicleq.s. to 100q.s. to 100

Note: These formulations are for research and development purposes only. Excipient concentrations should be optimized based on experimental results.[12][13]

Experimental Protocols

Protocol 1: Preparation of 1% this compound Hydrogel

Objective: To prepare a stable, homogenous hydrogel formulation of this compound for topical application studies.

Materials & Equipment:

  • This compound powder

  • Carbopol® 934

  • Ethanol

  • Diethylene Glycol Monoethyl Ether (Transcutol® P)

  • Triethanolamine (10% w/v solution)

  • Butylated Hydroxytoluene (BHT)

  • Purified water

  • Analytical balance, magnetic stirrer and stir bars, pH meter, overhead mechanical stirrer, beakers, graduated cylinders.

Methodology:

  • Disperse Gelling Agent: Slowly sprinkle 1.0 g of Carbopol® 934 into 70 mL of purified water while stirring continuously with a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours (or overnight) to form a translucent gel base.

  • Prepare Drug Phase: In a separate beaker, dissolve 1.0 g of this compound and 0.1 g of BHT in 15.0 g of ethanol and 5.0 g of Transcutol® P. Use gentle agitation to ensure complete dissolution.

  • Incorporate Drug Phase: Slowly add the drug phase (Step 2) to the hydrated Carbopol® gel base (Step 1) while mixing with an overhead mechanical stirrer at a low speed (e.g., 200-300 rpm).

  • Neutralization: Add the 10% triethanolamine solution dropwise to the mixture while continuously monitoring the pH. Stop when the pH reaches approximately 6.0. The mixture will thicken into a clear, viscous gel.

  • Final Weight Adjustment: Add purified water to adjust the final weight to 100 g. Mix for an additional 15 minutes to ensure homogeneity.

  • Deaeration: Let the gel stand for several hours to allow any entrapped air bubbles to escape. Store in an airtight container at controlled room temperature.

Protocol 2: In Vitro Release Testing (IVRT)

Objective: To measure the rate of this compound release from a semi-solid formulation, which is a critical quality attribute.[14][15] This protocol is adapted from FDA guidance and common practices.[16][17]

Materials & Equipment:

  • Franz vertical diffusion cells (with a known diffusion area)

  • Synthetic membrane (e.g., polysulfone, nitrocellulose)

  • Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant like Oleth-20 to maintain sink conditions)

  • Circulating water bath set to 32 ± 0.5°C

  • Magnetic stir plate and micro-stir bars

  • Positive displacement pipette

  • HPLC system with a validated method for this compound quantification.

Methodology:

  • Preparation: Assemble the Franz diffusion cells. Fill the receptor chamber with pre-warmed (32°C), degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a micro-stir bar in the receptor chamber and place the cell on the stir plate.

  • Membrane Mounting: Hydrate the synthetic membrane according to the manufacturer's instructions. Securely clamp it between the donor and receptor chambers.

  • Equilibration: Allow the assembled cells to equilibrate for 30 minutes in the water bath to reach 32°C.

  • Sample Application: Accurately apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation onto the center of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm.[14] Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point. Plot this value against the square root of time (√t). The slope of the linear portion of this plot represents the release rate (µg/cm²/√h).

Protocol 3: In Vitro Permeation Testing (IVPT)

Objective: To evaluate the permeation of this compound through the skin, providing an estimate of its potential for in vivo dermal absorption.[18][19][20]

Materials & Equipment:

  • Same as IVRT, with the following exception:

  • Membrane: Excised human or animal (e.g., porcine ear) skin, dermatomed to a thickness of approximately 500-1000 µm.

Methodology:

  • Skin Preparation: Thaw frozen, dermatomed skin at room temperature. Cut sections large enough to fit the diffusion cells. Visually inspect for any damage.

  • Cell Assembly: Mount the skin section in the Franz diffusion cell with the stratum corneum side facing the donor chamber.

  • Equilibration & Integrity Check: Follow the equilibration steps from the IVRT protocol. The skin's barrier integrity can be checked by measuring its transepidermal water loss (TEWL) before mounting or by electrical resistance.

  • Sample Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation to the skin surface. Unlike IVRT, the donor chamber is typically left unoccluded to better mimic in-use conditions.[19]

  • Sampling & Quantification: Follow the sampling and HPLC quantification procedure as described in the IVRT protocol. Sampling times may be extended (e.g., up to 24 or 48 hours) to capture the permeation profile.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time (h).

    • The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the cumulative permeation curve.

    • The lag time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.

References

Efinaconazole's Efficacy on Fungal Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole, a triazole antifungal agent, has demonstrated significant activity against a broad spectrum of fungi, including dermatophytes and yeasts. Its primary mechanism of action involves the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This document provides detailed protocols for testing the efficacy of this compound against fungal biofilms, a critical consideration in drug development due to the inherent resistance of biofilm communities to antimicrobial agents. The protocols focus on two key aspects of biofilm assessment: biomass quantification using the crystal violet assay and metabolic activity measurement via the XTT reduction assay.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. By inhibiting the enzyme lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the cell membrane and leading to fungal cell death.

cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Integrity and Function) Ergosterol->FungalCellMembrane Incorporation This compound This compound This compound->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Conversion

Caption: this compound's mechanism of action.

Data Presentation: this compound Efficacy Against Fungal Biofilms

While extensive data exists for the minimum inhibitory concentrations (MICs) of this compound against planktonic fungal cells, specific data on its efficacy against fungal biofilms, such as Minimum Biofilm Eradication Concentrations (MBEC), is less abundant in publicly available literature. The following tables summarize available data on the activity of this compound against relevant fungal species.

Table 1: In Vitro Anti-Biofilm Activity of this compound against Trichophyton rubrum

ParameterStrainThis compound ConcentrationObservationReference
Biofilm DamageATCC MYA-4438 & Clinical Isolate BR1ANot specifiedSeverely damaged established biofilms, causing collapse of hyphal cell walls and reduced biofilm density, extracellular matrix, and thickness.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Fungal Cells

OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum1,387≤0.002 - 0.06-0.008
Trichophyton mentagrophytes106≤0.002 - 0.06-0.015
Candida albicans (24h)105≤0.0005 - >0.250.001-
Candida albicans (48h)105≤0.0005 - >0.250.004-

Note: The provided MIC values are for planktonic cells and not biofilms. Biofilms typically exhibit higher resistance to antimicrobial agents.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound against fungal biofilms.

Protocol 1: Quantification of Fungal Biofilm Biomass using Crystal Violet Staining

This protocol allows for the quantification of total biofilm biomass.

cluster_workflow Crystal Violet Assay Workflow A Fungal Inoculum Preparation B Biofilm Formation (e.g., 24-72 hours) A->B C Wash to Remove Planktonic Cells B->C D Fixation (e.g., Methanol) C->D E Staining with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilization of Stain (e.g., 30% Acetic Acid) F->G H Measure Absorbance (OD570) G->H

Caption: Crystal Violet Assay Workflow.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal strain of interest (e.g., Candida albicans, Trichophyton rubrum)

  • Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in the appropriate liquid medium. Adjust the cell suspension to the desired concentration (e.g., 1 x 106 cells/mL) in fresh medium.

  • Biofilm Formation:

    • Add 100 µL of the fungal suspension to each well of a 96-well plate.

    • To test the inhibitory effect of this compound on biofilm formation, add 100 µL of medium containing various concentrations of this compound to the wells simultaneously with the fungal suspension. Include a drug-free control.

    • To test the eradication effect on pre-formed biofilms, first, allow the biofilm to form by incubating the plate for a specific period (e.g., 24-72 hours) at 37°C. After incubation, gently remove the medium and wash the wells with PBS to remove planktonic cells. Then, add 200 µL of fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 24-48 hours).

  • Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with sterile distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 2: Assessment of Fungal Biofilm Metabolic Activity using XTT Reduction Assay

This protocol measures the metabolic activity of the biofilm, providing an indication of cell viability.

cluster_workflow XTT Assay Workflow A Biofilm Formation (as in Protocol 1) B Wash to Remove Planktonic Cells A->B C Add XTT/Menadione Solution B->C D Incubate in the Dark C->D E Measure Absorbance (OD490) D->E

Caption: XTT Assay Workflow.

Materials:

  • Fungal biofilms prepared in 96-well plates (as described in Protocol 1)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS)

  • Menadione solution (e.g., 10 mM in acetone)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Biofilms: Grow and treat fungal biofilms with this compound in a 96-well plate as described in Protocol 1.

  • Washing: After the treatment period, gently aspirate the medium and wash the biofilms twice with 200 µL of sterile PBS.

  • XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add a specified volume of menadione solution (the optimal concentration of menadione may need to be determined empirically, but a common starting point is a 1:1000 dilution of a 10 mM stock).

  • Incubation: Add 100 µL of the freshly prepared XTT-menadione solution to each well containing a biofilm and to control wells without biofilms (for background subtraction). Incubate the plate in the dark at 37°C for a period of time (typically 2-5 hours, this may need optimization depending on the fungal species and biofilm maturity).

  • Quantification: After incubation, measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Conclusion

The provided protocols offer standardized methods for evaluating the efficacy of this compound against fungal biofilms. The crystal violet assay provides a robust measure of biofilm biomass, while the XTT assay offers insights into the metabolic viability of the biofilm community. Consistent application of these protocols will enable researchers and drug development professionals to generate reliable and comparable data on the anti-biofilm properties of this compound and other antifungal agents. Further research is warranted to establish specific MBEC values for this compound against a wider range of clinically relevant fungal biofilms.

Quantitative Analysis of Efinaconazole in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efinaconazole is a triazole antifungal agent primarily used for the topical treatment of onychomycosis, a fungal infection of the nails.[1] Its chemical name is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[1] Accurate and precise quantitative analysis of this compound in pharmaceutical formulations is crucial for ensuring product quality, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative determination of this compound in various pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.

Analytical Methodologies

A variety of analytical methods have been developed and validated for the quantification of this compound in bulk drug and pharmaceutical formulations. The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. These methods are valued for their accuracy, precision, and robustness.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound. The method's specificity allows for the accurate measurement of the active pharmaceutical ingredient (API) even in the presence of excipients and degradation products.

2. UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more cost-effective approach for the quantification of this compound. Several spectrophotometric methods, including zero-order, first-order derivative, and area under the curve (AUC) techniques, have been successfully developed and validated.[2][3]

Data Presentation: Summary of Quantitative Methods

The following tables summarize the key parameters and validation data for various analytical methods used in the quantitative analysis of this compound.

Table 1: RP-HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Enable C18 (250 x 4.6 mm, 5 µm)[2]Waters Inertsil® ODS-3V C18 (250 x 4.6 mm, 5 µm)[1]Polar C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol: 0.01 M KH2PO4 buffer (pH 5.5) (90:10 v/v)[2]Acetonitrile: 0.01 M Phosphate buffer (pH 5.5) (80:20 v/v)[1]Acetonitrile: 0.01 M KH2PO4 (64:36 v/v)[4]
Flow Rate 2 mL/min[2]1 mL/min[1]1 mL/min[4]
Detection Wavelength 210 nm[2]210 nm[1]205 nm[4]
Retention Time 4.55 min[2]6.4 ± 0.5 min[4]6.4 ± 0.5 min[4]

Table 2: RP-HPLC Method Validation Data

ParameterMethod 1Method 2Method 3
Linearity Range 25 - 125 µg/mL[2]50 - 150 µg/mL[1]50 - 10,000 ng/mL[4]
Correlation Coefficient (r²) 0.998[2]>0.99[1]≥ 0.9981[4]
Accuracy (% Recovery) 99.8% - 100.08%[2]99.21% - 99.63%98.62% - 100.40%
Precision (% RSD) < 2.0< 2.0< 2.0
LOD Not Reported9.26 µg26.09 ng
LOQ Not Reported28.05 µg78.29 ng

Table 3: UV-Spectrophotometric Method Parameters and Validation Data

ParameterZero-Order Derivative[2]First-Order Derivative[2]Area Under Curve (AUC)[3]
Detection Wavelength (λmax) 261 nm[2]270 nm[2]251 - 271 nm[3]
Solvent 0.1 M HCl[3]0.1 M HCl[3]0.1 M HCl[3]
Linearity Range 100 - 500 µg/mL[2]100 - 500 µg/mL[2]100 - 500 µg/mL[3]
Correlation Coefficient (r²) 0.999[2]0.998[2]0.9999[3]
% Recovery 99.44% - 100.42%[2]99.86% - 100.39%[2]100.02% (mean)[3]

Experimental Protocols

This section provides detailed protocols for the sample preparation and quantitative analysis of this compound in pharmaceutical formulations.

Protocol 1: RP-HPLC Analysis of this compound

1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Pharmaceutical formulation containing this compound (e.g., topical solution, nail lacquer)

1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • C18 analytical column (e.g., Enable C18, 250 x 4.6 mm, 5 µm).[2]

1.3. Preparation of Solutions

  • Mobile Phase Preparation (Example based on Method 1): Prepare a 0.01 M solution of potassium dihydrogen phosphate in water and adjust the pH to 5.5 using orthophosphoric acid. Mix this buffer with methanol in a 10:90 v/v ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 25, 50, 75, 100, and 125 µg/mL) using the mobile phase.[1]

1.4. Sample Preparation

  • Topical Solution/Nail Lacquer: Accurately weigh a quantity of the formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[5] Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[5] Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

1.5. Chromatographic Conditions

  • Column: Enable C18 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol: 0.01 M KH2PO4 buffer (pH 5.5) (90:10 v/v)[2]

  • Flow Rate: 2 mL/min[2]

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm[2]

  • Column Temperature: Ambient

1.6. Analysis

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification MobilePhase Prepare Mobile Phase SystemEquilibration Equilibrate HPLC System MobilePhase->SystemEquilibration StandardStock Prepare Standard Stock Solution WorkingStandards Prepare Working Standards StandardStock->WorkingStandards CalibrationCurve Inject Standards & Build Calibration Curve WorkingStandards->CalibrationCurve SamplePrep Prepare Sample Solution SampleInjection Inject Sample SamplePrep->SampleInjection SystemEquilibration->CalibrationCurve CalibrationCurve->SampleInjection DataAcquisition Acquire Data SampleInjection->DataAcquisition PeakIntegration Integrate Peak Area DataAcquisition->PeakIntegration Calculation Calculate Concentration PeakIntegration->Calculation

Caption: Workflow for RP-HPLC analysis of this compound.

Protocol 2: UV-Spectrophotometric Analysis of this compound

2.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Pharmaceutical formulation containing this compound

2.2. Instrumentation

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2.3. Preparation of Solutions

  • Solvent: 0.1 M Hydrochloric acid[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 200, 300, 400, and 500 µg/mL) using 0.1 M HCl.[3]

2.4. Sample Preparation

  • Accurately weigh a quantity of the formulation equivalent to 100 mg of this compound into a 100 mL volumetric flask.[6] Add about 70 mL of 0.1 M HCl and sonicate for 10 minutes.[6] Dilute to volume with 0.1 M HCl, mix, and filter. Further dilute the filtrate with 0.1 M HCl to obtain a concentration within the calibration range.

2.5. Analysis (Area Under Curve Method)

  • Record the absorption spectra of the standard solutions and the sample solution from 400 nm to 200 nm against a 0.1 M HCl blank.

  • Calculate the area under the curve (AUC) in the wavelength range of 251 nm to 271 nm for each standard and the sample.[3]

  • Construct a calibration curve of AUC versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UV_Spec_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification (AUC Method) Solvent Prepare 0.1 M HCl Blank Set Blank with 0.1 M HCl Solvent->Blank StandardStock Prepare Standard Stock Solution WorkingStandards Prepare Working Standards StandardStock->WorkingStandards ScanStandards Scan Standard Solutions (200-400 nm) WorkingStandards->ScanStandards SamplePrep Prepare Sample Solution ScanSample Scan Sample Solution (200-400 nm) SamplePrep->ScanSample Blank->ScanStandards Blank->ScanSample CalculateAUC Calculate AUC (251-271 nm) ScanStandards->CalculateAUC ScanSample->CalculateAUC CalibrationCurve Construct Calibration Curve CalculateAUC->CalibrationCurve for standards DetermineConc Determine Sample Concentration CalculateAUC->DetermineConc for sample CalibrationCurve->DetermineConc

Caption: Workflow for UV-Spectrophotometric (AUC) analysis.

Conclusion

The RP-HPLC and UV-Visible spectrophotometric methods described provide reliable and accurate means for the quantitative analysis of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for stability-indicating assays, the complexity of the formulation matrix, and the available instrumentation. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound products. It is recommended that any method transfer or implementation be accompanied by a thorough validation process according to ICH guidelines to ensure its suitability for the intended purpose.[7]

References

Application Notes & Protocols: Assessing Efinaconazole Efficacy in a Guinea Pig Dermatophytosis Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efinaconazole is a novel triazole antifungal agent developed for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is attributed to the inhibition of sterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] Preclinical evaluation of topical antifungals requires robust animal models that can accurately predict clinical outcomes in humans. The guinea pig model has been established as a valuable tool for studying dermatophytosis, including onychomycosis (tinea unguium) and tinea corporis, due to its anatomical and physiological similarities to human skin and nails.[6][7] This document provides detailed protocols for utilizing the guinea pig model to assess the therapeutic efficacy of this compound, along with a summary of key quantitative data from relevant studies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action is the disruption of the fungal cell membrane.[4] It specifically inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity and function.[4][5][8] By blocking ergosterol production, this compound leads to the accumulation of toxic sterol intermediates and compromises the cell membrane, ultimately resulting in fungal cell death.[4][5] A key advantage of this compound is its low affinity for keratin, which allows for better penetration into the nail plate and higher availability of the active drug at the infection site compared to other antifungals like terbinafine and amorolfine.[2][9]

Efinaconazole_Mechanism_of_Action This compound Mechanism of Action Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_result Result Lanosterol Lanosterol Intermediates 14-demethyl lanosterol Lanosterol->Intermediates Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Disruption Fungal Cell Membrane Disruption & Cell Death This compound This compound This compound->Intermediates Inhibition

Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.

Experimental Protocols

The following protocols are based on established methodologies for inducing and evaluating treatments in guinea pig models of dermatophytosis.

Protocol 1: Guinea Pig Model of Tinea Unguium (Onychomycosis)

This protocol details the establishment of a non-immunosuppressive guinea pig model of onychomycosis, which closely mimics the arthrospore form of fungi seen in human infections.[6]

1. Animal Model:

  • Species: Male Hartley guinea pigs.
  • Group Size: 6 animals per treatment group (12 feet total).[6]

2. Inoculum Preparation:

  • Fungus: Trichophyton mentagrophytes (e.g., TIMM2789).
  • Preparation: Prepare an arthrospore suspension of the fungus.
  • Concentration: Adjust to an inoculum size of 2 × 10⁷ cells/foot.[6]

3. Infection Procedure:

  • Inoculate the arthrospore suspension into the plantar skin and between the second, third, and fourth toes of the hind paws.[6]
  • Allow the dermatophyte to transmit from the skin to the nails over a 28-day (4-week) or 56-day (8-week) infection period to establish mild-to-moderate or severe onychomycosis, respectively.[6]

4. Therapeutic Treatment:

  • Test Article: this compound 10% solution.
  • Application: Apply the solution to the nails of the hind paws once daily for 28 consecutive days.[6]
  • Timing: Initiate treatment on day 29 (for the 4-week model) or day 57 (for the 8-week model) post-inoculation.[6]

5. Efficacy Assessment:

  • Sample Collection: One week after the final treatment, euthanize the animals and collect the nails from each foot.[6]
  • Fungal Burden Quantification:
  • Homogenize the collected nails in PBS (pH 7.4) containing 0.25% trypsin using a glass homogenizer.[6]
  • Digest the homogenate at 37°C for approximately 1 hour.[6]
  • Plate serial dilutions of the nail homogenate on appropriate fungal culture media.
  • Calculate the viable fungal count (Colony-Forming Units, CFU) in the nails.[10]
  • Data Analysis: Define efficacy as a percentage reduction in the viable fungal count compared to the average count in the untreated infected control group. For example, 90% efficacy is a ≥90% reduction, and 99% efficacy is a ≥99% reduction.[10]

Protocol 2: Guinea Pig Model of Tinea Pedis

This model is used to assess efficacy against interdigital tinea pedis.

1. Infection Procedure:

  • Infect guinea pigs with T. mentagrophytes.

2. Therapeutic Treatment:

  • Test Article: this compound 1% solution.
  • Application: Apply topically once daily for 10 days.[2]

3. Efficacy Assessment:

  • Endpoint: Achieve negative culture results for all infected feet.[2]
  • Relapse Evaluation: Monitor animals for 30 days post-treatment to assess the rate of infection relapse.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an efficacy study using the guinea pig onychomycosis model.

Guinea_Pig_Model_Workflow Start Start: Animal Acclimatization Inoculation Inoculation (T. mentagrophytes 2x10^7 cells/foot) Start->Inoculation Infection Infection Period (4 or 8 weeks) Inoculation->Infection Grouping Group Assignment (n=6 per group) Infection->Grouping Treatment Daily Topical Treatment (28 days) Grouping->Treatment This compound Group Control Vehicle Control (Untreated) Grouping->Control Control Group Endpoint Endpoint: 1 Week Post-Treatment Treatment->Endpoint Control->Endpoint Euthanasia Euthanasia & Nail Sample Collection Endpoint->Euthanasia Analysis Nail Homogenization & CFU Quantification Euthanasia->Analysis Data Data Analysis: Calculate Efficacy Rates Analysis->Data End End: Report Results Data->End

Caption: Workflow for assessing this compound efficacy in the guinea pig onychomycosis model.

Quantitative Data Summary

The following tables summarize the efficacy data for this compound as reported in guinea pig model studies.

Table 1: Efficacy of this compound 10% Solution in Tinea Unguium Models

This table presents the efficacy of this compound in models of varying infection severity. The 8-week infection model represents a more severe infection with a higher fungal burden.[6]

Infection Duration90% Efficacy Rate*99% Efficacy Rate**Statistical Significance (vs. 4-week)
4-Week Model 92% (11/12 nails)[6]50% (6/12 nails)[6]N/A
8-Week Model 75% (9/12 nails)[6]25% (3/12 nails)[6]No significant difference[6]

*90% Efficacy: ≥90% reduction in viable fungal count compared to the infected control group.[10] **99% Efficacy: ≥99% reduction in viable fungal count compared to the infected control group.[10]

Table 2: Comparative Efficacy of Topical Antifungals in the Tinea Unguium Model

This table compares the efficacy of this compound with other topical antifungal agents.

Drug FormulationInfection Model90% Efficacy Rate99% Efficacy RateMean Viable Fungal Count (log10 CFU/foot)
This compound 10% Solution 4-Week92%[6]50%[6]~1.5[9]
This compound 10% Solution 8-Week75%[6][9]25%[6][9]Not specified
Luliconazole 5% Solution 4-Week83%[6]0%[6]Not specified
Luliconazole 5% Solution 8-Week42%[6][9]0%[6][9]Not specified
Ciclopirox 8% Nail Lacquer Not SpecifiedNot specifiedNot specified~3.5[9]
Amorolfine 5% Nail Lacquer Not SpecifiedNot specifiedNot specified~4.0[9]
Infected Control (Untreated) Not Specified0%0%~4.5[9]

Key Considerations and Best Practices

  • Model Selection: The 8-week infection model provides a more severe challenge and may be more predictive of efficacy in moderate-to-severe human onychomycosis.[6][9]

  • Keratin Binding: this compound's low affinity for keratin is a significant advantage, contributing to its superior nail penetration and efficacy compared to drugs like amorolfine and terbinafine, which are more tightly bound and inactivated by keratin.[2][9]

  • Endpoint Measurement: Quantification of viable fungal load (CFU) is a critical and objective measure of mycological cure.

  • Relapse Studies: For models like tinea pedis, including a post-treatment observation period is crucial for evaluating the potential for relapse.[2]

  • Histopathology: While CFU counts provide quantitative data, histopathological examination can offer qualitative insights into the location and extent of fungal elements within the nail tissue.[11]

References

Application Notes and Protocols for Ex Vivo Human Nail Permeation Studies of Efinaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis. Its efficacy is highly dependent on its ability to permeate the dense keratin structure of the nail plate to reach the site of infection in the nail bed and matrix. Ex vivo human nail permeation studies are a critical tool for evaluating the performance of different this compound formulations and understanding their transungual delivery. These studies provide valuable data on the rate and extent of drug penetration through the nail, helping to guide formulation development and predict clinical efficacy.

This document provides detailed protocols for conducting ex vivo human nail permeation studies with this compound, including nail preparation, experimental setup using Franz diffusion cells, and analytical quantification of the drug. It also presents a summary of quantitative data from various studies to serve as a benchmark for researchers.

Experimental Protocols

Human Nail Preparation

Healthy human cadaver thumbnails, free from any signs of disease or pathology, are typically used for these studies.[1]

  • Nail Selection and Cleaning: Nails are visually inspected to ensure they are free of cracks, ridges, or other abnormalities. They are then cleaned of any residual debris by gently wiping with a soft cloth dampened with distilled water and then with 70% ethanol.

  • Nail Clipping and Thickness Measurement: The distal (free) end of the nail is clipped to the desired size to fit the diffusion cell. The thickness of each nail clipping is measured at multiple points using a digital micrometer to ensure uniformity, and the average thickness is recorded.[1]

  • Hydration (Optional): Depending on the specific protocol, nails may be hydrated by soaking in distilled water or a buffer solution for a specified period before mounting in the diffusion cells.

Franz Diffusion Cell Setup

The Franz diffusion cell is a standard apparatus for in vitro and ex vivo permeation studies.

  • Apparatus: A vertical Franz diffusion cell system is used. The cell consists of a donor compartment and a receptor compartment, between which the human nail clipping is mounted.

  • Nail Mounting: The nail clipping is mounted on the receptor compartment with the dorsal side facing the donor compartment and the ventral side in contact with the receptor medium. The two compartments are then clamped together.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) with a solubilizing agent like sodium lauryl sulfate (e.g., 0.2% w/v) to maintain sink conditions.[2] The medium is continuously stirred with a magnetic stir bar to ensure uniform drug distribution. The temperature of the receptor medium is maintained at 32 ± 1°C to simulate physiological conditions.

  • Formulation Application: A precise volume of the this compound formulation is applied to the dorsal surface of the nail in the donor compartment. The donor compartment is then covered to prevent evaporation.

Sample Collection and Analysis
  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours), an aliquot of the receptor medium is withdrawn from the sampling port of the receptor compartment. An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain a constant volume.

  • Sample Preparation: The collected samples may require dilution with the mobile phase before analysis.

  • Quantification of this compound: The concentration of this compound in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[3][4]

HPLC Method for this compound Quantification
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 5 µm, 4.6 mm × 150 mm) is commonly used.[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode is typical.[3] The ratio may vary, for instance, 36:64 (v/v) buffer to acetonitrile.[3]

    • Flow Rate: A flow rate of 1 mL/min is generally used.[3]

    • Detection Wavelength: this compound is typically detected at a wavelength of 205 nm or 210 nm.[3][4]

    • Injection Volume: A 20 µL injection volume is common.[4]

  • Method Validation: The HPLC method should be validated according to FDA or ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification).[5] The linear range is often established between 50 to 10000 ng/mL.[3][5][6]

Nail Digestion and Drug Retention Analysis

At the end of the permeation study, the amount of this compound retained within the nail can be determined.

  • Nail Removal and Cleaning: The nail clipping is removed from the diffusion cell. The surface is thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) to remove any unabsorbed formulation.[1]

  • Nail Digestion: The cleaned nail clipping is minced into small pieces and placed in a vial. A digestion solution, such as 1 M sodium hydroxide, is added, and the vial is incubated at an elevated temperature (e.g., 60°C) for several hours until the nail is completely dissolved.[4]

  • Extraction: The resulting solution is neutralized, and this compound is extracted using an appropriate organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

Data Presentation

The following tables summarize quantitative data from various ex vivo nail permeation studies of this compound.

Table 1: Cumulative Permeation of this compound Through Human Nails

FormulationTime (days)Cumulative Amount (µg/cm²) (Mean ± SD)Reference
This compound 10% Solution72.94 ± 3.91[7]
This compound 10% Solution146.53 ± 8.15[7]
This compound 10% Solution (Uncoated Nail)713.6 - 17.6 (Range)[1]
This compound 10% Solution (Nail Polish Coated)7Not statistically different from uncoated[1]
Optimized EFN Formulation (EFN-K)1~5.91 ± 2.02[8]
Reference Control (Commercial 10% EFN)1~0.68[8]

Table 2: Nail Flux of this compound

FormulationFlux (pmole/cm²/day) (Mean ± SD)Reference
This compound212[9]
Fluconazole2312 ± 1105[9]
Amorolfine414 ± 397[9]
Terbinafine23[9]
Caffeine (Positive Control)25360 ± 14979[9]

Table 3: Nail Infiltration/Retention of this compound

FormulationTime (hours)Infiltrated Amount (µg/mg) (Mean ± SD)Reference
Optimized EFN Formulation (EFN-K)244.11-fold greater than reference[10][11]
Reference Control (Commercial 10% EFN)24-[10][11]

Visualizations

ExVivo_Nail_Permeation_Workflow cluster_prep Nail Preparation cluster_exp Experiment Setup cluster_analysis Sample Analysis cluster_data Data Processing Nail_Source Human Cadaver Nails Nail_Selection Selection & Cleaning Nail_Source->Nail_Selection Nail_Clipping Clipping & Thickness Measurement Nail_Selection->Nail_Clipping Nail_Mounting Nail Mounting Nail_Clipping->Nail_Mounting Franz_Cell Franz Diffusion Cell Assembly Franz_Cell->Nail_Mounting Receptor_Fill Receptor Medium Filling Nail_Mounting->Receptor_Fill Formulation_App Formulation Application Receptor_Fill->Formulation_App Sampling Receptor Medium Sampling Formulation_App->Sampling Nail_Digestion Nail Digestion & Extraction Formulation_App->Nail_Digestion HPLC_Analysis HPLC Quantification Sampling->HPLC_Analysis Data_Calc Calculate Permeation Parameters HPLC_Analysis->Data_Calc Retention_Analysis Nail Retention Analysis Nail_Digestion->Retention_Analysis Retention_Analysis->Data_Calc

Caption: Workflow for an ex vivo human nail permeation study of this compound.

HPLC_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_output Data Acquisition Receptor_Sample Receptor Medium Aliquot Dilution Dilution with Mobile Phase Receptor_Sample->Dilution Injector Autosampler/Injector Dilution->Injector Column C18 Column Injector->Column Detector UV Detector (205-210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc

Caption: Workflow for the quantification of this compound using HPLC.

References

Application Notes and Protocols for the Analysis of Efinaconazole and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of the antifungal agent efinaconazole and its degradation products. The protocols detailed herein are essential for stability studies, quality control, and formulation development in the pharmaceutical industry.

Introduction

This compound is a triazole antifungal agent utilized for the topical treatment of onychomycosis. To ensure the safety and efficacy of pharmaceutical formulations, it is crucial to employ robust analytical methods capable of separating and quantifying this compound from its potential degradation products. Forced degradation studies are instrumental in identifying the likely degradation pathways and developing stability-indicating analytical methods. This document outlines the methodologies for such analyses, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Summary of Analytical Methods

Several stability-indicating HPLC methods have been developed and validated for the determination of this compound in the presence of its degradation products. These methods are crucial for assessing the stability of the drug substance and product under various environmental conditions.

HPLC Method for Stability Indicating Assay

A prevalent and reliable method utilizes reverse-phase HPLC with UV detection. The chromatographic conditions are optimized to achieve efficient separation of this compound from its impurities and degradation products.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Enable C18 (dimensions not specified)[1][2]Polar C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) (90:10 v/v)[1][2]Acetonitrile: 0.01 M Potassium Dihydrogen Phosphate (64:36 v/v)
Flow Rate 2.0 mL/min[1][2]1.0 mL/min
Detection Wavelength 210 nm[1][2]205 nm
Injection Volume 20 µL[1]Not Specified
Run Time 7 minutes[1]15 minutes
Retention Time of this compound 4.55 min[1][2]6.4 ± 0.5 min
LC-MS/MS Method for Impurity Profiling

For the identification and characterization of degradation products, a more sensitive and specific LC-MS/MS method is employed. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weights and fragmentation patterns of the analytes.

Table 2: LC-MS/MS Method Parameters for this compound Degradation Product Identification

ParameterCondition
Column Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)
Mobile Phase 80% Methanol: 20% (0.1% Formic Acid in Water)
Ionization Mode Heated Electrospray Ionization (HESI) in Parallel Reaction Monitoring (PRM) mode
Linearity Range 1 to 2000 pg/mL

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a validated RP-HPLC method for the quantification of this compound in the presence of its degradation products.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Enable C18 column.[1][2]

  • Mobile Phase: A filtered and degassed mixture of Methanol and 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.5 with orthophosphoric acid) in a 90:10 v/v ratio.[1][2]

  • Flow Rate: 2.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.[1][2]

  • Injection Volume: 20 µL.[1]

3.1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (25-125 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to obtain concentrations in the range of 25 to 125 µg/mL.[1][2]

3.1.4. Sample Preparation (for Forced Degradation Studies)

  • Acid Degradation: Dissolve 50 mg of this compound in 50 mL of 0.1 N HCl and heat at 80°C for 3 hours. After cooling, neutralize the solution and dilute with the mobile phase to a suitable concentration.

  • Base Degradation: Dissolve 50 mg of this compound in 50 mL of 0.1 N NaOH and heat at 80°C for 3 hours. After cooling, neutralize the solution and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve 50 mg of this compound in 50 mL of 3% hydrogen peroxide and keep at room temperature for a specified period. Dilute with the mobile phase to a suitable concentration.

  • Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature for a defined period. Dissolve a known amount in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light for a specified duration. Dissolve a known amount in the mobile phase.

3.1.5. Analysis Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the amount of this compound and the percentage of degradation products.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol is intended for the structural elucidation of degradation products formed during forced degradation studies.

3.2.1. Materials and Reagents

  • This compound

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.2.2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase: A gradient or isocratic mixture of Methanol and 0.1% Formic Acid in Water.

  • Flow Rate: As recommended for the column and instrument.

  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Mass Analysis: Full scan and product ion scan modes.

3.2.3. Sample Preparation Prepare the forced degradation samples as described in Protocol 1. The final concentration should be suitable for LC-MS/MS analysis (typically in the ng/mL to low µg/mL range).

3.2.4. Analysis Inject the samples into the LC-MS/MS system. Acquire full scan mass spectra to determine the molecular weights of the degradation products. Perform product ion scans (MS/MS) on the detected degradation product ions to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 3: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionObservationDegradation Products Detected
Acidic Hydrolysis 0.1 N HCl, 80°C, 3 hoursComplete degradation observed.Two major degradation products with retention times of 4.158 min and 4.998 min.
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 3 hoursStable.No significant degradation.
Oxidative Degradation 3% H₂O₂, Room TemperatureProne to degradation.Oxidative Impurity 2 and Oxidative Impurity 3 identified.
Thermal Degradation Solid state, elevated temperatureStable.No significant degradation.
Photolytic Degradation UV light exposureStable.No significant degradation.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its degradation products.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Characterization Drug This compound Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Forced_Degradation Degraded_Sample Degraded Sample Preparation Forced_Degradation->Degraded_Sample HPLC_UV Stability-Indicating HPLC-UV Degraded_Sample->HPLC_UV For Quantification LC_MSMS LC-MS/MS Analysis Degraded_Sample->LC_MSMS For Identification Quantification Quantification of this compound & Degradation Products HPLC_UV->Quantification Identification Identification & Structural Elucidation of Degradation Products LC_MSMS->Identification Pathway Degradation Pathway Proposal Identification->Pathway

Caption: Experimental workflow for the analysis of this compound degradation products.

This compound Degradation Pathway

The following diagram illustrates the known degradation pathways of this compound under acidic and oxidative stress conditions.

G cluster_acid Acidic Degradation cluster_oxidative Oxidative Degradation This compound This compound C₁₈H₂₂F₂N₄O (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Acid_Product Acid Degradation Product (2R,3R)-3-(4-chloro-4-methylpiperidin-1-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol This compound->Acid_Product 0.1 N HCl, 80°C Oxidative_Product_2 Oxidative Impurity 2 1-((2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-methylenepiperidine 1-Oxide This compound->Oxidative_Product_2 3% H₂O₂ Oxidative_Product_3 Oxidative Impurity 3 1-((2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-(4-methylenepiperidin-1-yl)butyl)-1H-1,2,4-triazole 4-oxide This compound->Oxidative_Product_3 3% H₂O₂

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Efinaconazole Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of efinaconazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble drug, which presents a significant challenge in the development of aqueous-based formulations.[1][2] Its solubility in water is reported to be approximately 0.04 mg/mL to 0.61 mg/mL.[3][4] This limited solubility can hinder its bioavailability and therapeutic efficacy, particularly in topical and transungual (nail) drug delivery systems.[5][6]

Q2: Why is overcoming the low aqueous solubility of this compound important for research?

Addressing the poor aqueous solubility of this compound is crucial for several reasons:

  • Enhanced Bioavailability: For effective treatment, particularly in topical applications for onychomycosis (fungal nail infection), the drug needs to penetrate the nail plate and reach the site of infection in sufficient concentrations.[7][8] Improving solubility in the formulation vehicle can lead to better drug release and permeation.[1]

  • Improved Formulation Stability: A stable formulation prevents drug precipitation, ensuring a consistent and accurate dosage throughout the product's shelf life.[9]

  • Versatility in Formulation Development: Enhancing solubility opens up possibilities for developing various dosage forms, such as aqueous gels, solutions, and nanoemulsions, which can improve patient compliance and therapeutic outcomes.[5][9][10]

Q3: What are the common signs of this compound precipitation in my aqueous formulation?

During your experiments, you might observe the following indicators of this compound precipitation:

  • Visible Particles: The appearance of solid particles, crystals, or a cloudy or hazy appearance in a solution that was initially clear.

  • Decreased Drug Content: Inconsistent or lower-than-expected drug concentration when the formulation is analyzed by methods like HPLC.

  • Phase Separation: In emulsion or dispersion systems, you might observe a separation of layers or the formation of a sediment.

Q4: Can pH adjustment be used to improve this compound solubility?

While pH can influence the solubility of ionizable compounds, this compound's solubility is not significantly affected by pH in the physiologically relevant range of 5.5 to 7.5.[11] Therefore, pH modification alone is generally not a sufficient strategy to overcome its solubility challenges in aqueous media.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
This compound precipitates out of solution upon preparation or during storage. The concentration of this compound exceeds its solubility limit in the aqueous vehicle.1. Co-solvency: Introduce a water-miscible organic solvent in which this compound is more soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[2][12] 2. Surfactants/Solubilizers: Incorporate non-ionic surfactants like Tween 80 or solubilizers like Sodium Lauryl Sulphate (SLS) to form micelles that can encapsulate the drug.[4][5][13] 3. Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its apparent solubility.[9][13]
Low and variable drug loading in nanoparticle or liposomal formulations. Poor partitioning of the lipophilic this compound into the aqueous phase during the formulation process.1. Optimize the organic phase: Ensure this compound is fully dissolved in the organic solvent before emulsification or nanoprecipitation. 2. Adjust the solvent evaporation rate: A slower evaporation rate can sometimes facilitate better drug encapsulation. 3. Formulation Optimization: Experiment with different lipid or polymer concentrations and drug-to-carrier ratios.[5]
Inconsistent results in in vitro permeation studies. Drug precipitation in the donor compartment or on the membrane surface.1. Ensure Sink Conditions: Use a receptor medium that ensures the concentration of the permeated drug remains well below its saturation solubility. Adding solubilizers like SLS to the receptor medium can help maintain sink conditions.[13] 2. Use a Solubility-Enhancing Formulation: Employ one of the advanced formulation strategies mentioned below (e.g., SNEDDS, solid dispersion) to maintain this compound in a solubilized state in the donor vehicle.[1][11]
Difficulty in preparing a stable aqueous gel formulation. Incompatibility of the gelling agent with the solubilizing excipients or precipitation of the drug upon addition to the gel base.1. Excipient Compatibility Screening: Perform compatibility studies with different gelling agents (e.g., Carbopol, poloxamers) and your chosen solubilization system.[1][14] 2. Two-Step Gel Preparation: Prepare a concentrated, solubilized this compound solution first, and then incorporate it into the pre-formed gel base with gentle mixing.[9]

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and with different formulation approaches.

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Water0.04 mg/mL[4]
Water0.61 mg/mL[3]
Ethanol414 mg/mL[4]
Methanol128 mg/mL[4]
Acetone112 mg/mL[4]
DichloromethaneHighest among 15 mono solvents[2]
TetrahydrofuranHigh[2]
Dimethylformamide (DMF)High[2]
DMSO>14 mg/mL[15]
0.2% SLS-containing PBS2.1 mg/mL[13]

Table 2: Solubility Enhancement with Advanced Formulations

Formulation ApproachKey ExcipientsObserved Solubility/Dissolution EnhancementReference
Solid DispersionPurified Neem GumSignificant increase in solubility and dissolution rate.[1]
Solid DispersionPEG 6000Maximum solubility of 0.678 ± 0.07 mg/ml compared to 0.018 mg/ml for the pure drug.[1]
Spanlastic NanovesiclesSpan 60/65, Tween 80, Sodium DeoxycholateOptimized formulation showed a dissolution efficiency of 81.23%.[5]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Kollisolv® MCT 70 (oil), Solutol HS 15 (surfactant), Labrafil M2125 CS (co-surfactant)Kollisolv® MCT 70 showed the highest solubility for this compound at 144.97 ± 5.49 mg/mL.[11]
Nanostructured Lipid Carriers (NLCs)Solid and liquid lipids, surfactantsEncapsulation efficiency of 85%.
Cyclodextrin Inclusion ComplexHydroxypropyl-β-cyclodextrinIncreased aqueous solubility.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes a common method to enhance the solubility and dissolution rate of this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Purified Neem Gum, PEG 6000)

  • Organic solvent (e.g., Ethanol, Methanol)

  • Water bath

  • Vacuum evaporator or desiccator

Procedure:

  • Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:6).[1]

  • Dissolve both the drug and the carrier in a suitable organic solvent in a round-bottom flask.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • The resulting solid mass is further dried in a vacuum desiccator to remove any residual solvent.

  • The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

Protocol 2: Preparation of this compound-Loaded Spanlastic Nanovesicles using Ethanol Injection Method

This protocol outlines the preparation of deformable nanovesicles for enhanced drug delivery.[5]

Materials:

  • This compound

  • Vesicle builder (e.g., Span 60 or Span 65)

  • Edge activator (e.g., Tween 80 or sodium deoxycholate)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the vesicle builder (Span) and this compound in ethanol.

  • In a separate beaker, prepare an aqueous solution of the edge activator.

  • Heat the aqueous phase to approximately 70°C with continuous stirring.

  • Slowly inject the ethanolic solution of the drug and Span into the preheated aqueous phase at a constant rate (e.g., 1 mL/min).

  • Continue stirring the mixture at 70°C for a specified period to allow for vesicle formation and solvent evaporation.

  • Subsequently, cool the dispersion to 5°C for stabilization.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_process Solid Dispersion Formation cluster_final Final Product Processing start Weigh this compound & Hydrophilic Carrier dissolve Dissolve in Organic Solvent start->dissolve evap Solvent Evaporation (Rotary Evaporator) dissolve->evap Transfer Solution dry Vacuum Drying evap->dry grind Pulverize and Sieve dry->grind Collect Dried Mass end_product This compound Solid Dispersion grind->end_product

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship cluster_problem Core Problem cluster_strategies Solubility Enhancement Strategies cluster_outcomes Desired Outcomes problem Poor Aqueous Solubility of this compound cosolvency Co-solvency (e.g., Ethanol, PG) problem->cosolvency surfactants Surfactants (e.g., Tween 80) problem->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) problem->cyclodextrins nano Nanoformulations (SNEDDS, NLCs) problem->nano solid_disp Solid Dispersions (e.g., with PEG 6000) problem->solid_disp bioavailability Increased Bioavailability cosolvency->bioavailability surfactants->bioavailability stability Improved Formulation Stability cyclodextrins->stability nano->bioavailability nano->stability solid_disp->bioavailability formulation Versatile Dosage Forms solid_disp->formulation

Caption: Strategies to Overcome this compound Solubility Issues.

References

Technical Support Center: Optimizing Efinaconazole for In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with efinaconazole in in vitro antifungal assays.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro experiments with this compound.

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain?

A1: Inconsistent MIC values for this compound can stem from several factors:

  • Inoculum Preparation: Variation in the concentration of the fungal inoculum can significantly impact MIC results. Ensure a standardized inoculum is prepared according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Composition: The composition of the culture medium can influence the activity of this compound. For instance, Sabouraud dextrose broth has been noted to potentially yield higher MICs compared to other media.[1] Consistency in media preparation is key.

  • Incubation Time and Temperature: Adherence to a strict incubation time and temperature is crucial. Variations can affect both fungal growth rates and drug activity. For Candida albicans, MIC values can increase with longer incubation times (e.g., 48 hours vs. 24 hours).[1][2]

  • Solvent Effects: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO).[3][4] High concentrations of the solvent in the final assay wells may inhibit fungal growth, leading to artificially low MICs. It is important to include solvent-only control wells to assess any potential inhibitory effects of the vehicle.[1]

  • Endpoint Reading: The subjective nature of visually determining the endpoint (e.g., 50% or 100% growth inhibition) can introduce variability.[3] Using a spectrophotometer to measure optical density can provide a more objective and consistent endpoint determination.

Q2: I am observing precipitation of this compound in my assay medium. How can I prevent this?

A2: this compound has low aqueous solubility.[5][6] To prevent precipitation:

  • Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions in the assay medium.[3][4]

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay wells as low as possible, typically ≤1%, to maintain drug solubility without affecting fungal growth.

  • Formulation: While not always practical for standard assays, specialized formulations like self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly enhance the solubility of this compound across different pH levels.[5][6]

Q3: My fungal growth control is showing poor or no growth. What could be the cause?

A3: Poor growth in control wells can invalidate an assay. Potential causes include:

  • Inoculum Viability: The fungal inoculum may not be viable. Always use fresh cultures to prepare the inoculum.

  • Media Quality: The culture medium may be improperly prepared or expired. Use high-quality, pre-tested media.

  • Incubation Conditions: Incorrect incubation temperature or atmospheric conditions can inhibit fungal growth. Ensure your incubator is calibrated and set to the optimal conditions for the specific fungal species being tested.

Q4: The in vitro activity of this compound in my assay seems lower than published data, especially in the presence of keratin.

A4: this compound's antifungal activity is known to be minimally affected by keratin, which is a key advantage for its use in treating onychomycosis.[4][7][8][9][10] If you observe a significant decrease in activity in the presence of keratin, consider the following:

  • Keratin Source and Preparation: The type and preparation of keratin used in the assay can influence results. Ensure a standardized and validated method for incorporating keratin into your assay.

  • Assay Method: The specific in vitro model used to simulate the presence of keratin can impact outcomes. Some models may lead to higher binding of the drug than others. This compound has demonstrated lower keratin binding compared to other antifungals like lanoconazole and butenafine.[7][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in in vitro antifungal assays.

Q1: What is the mechanism of action of this compound?

A1: this compound is a triazole antifungal agent.[12] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[7][12][13][14][15][16] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][12][13][14] By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors. This compromises the integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[12][14][15]

Q2: What is the typical in vitro activity and concentration range for this compound?

A2: this compound demonstrates potent in vitro activity against a broad spectrum of fungi, including dermatophytes, non-dermatophyte molds, and yeasts.[1][2][7][10] The effective concentration range is generally quite narrow and low. For common pathogens associated with onychomycosis, the following MIC ranges have been reported:

  • Trichophyton rubrum : ≤0.002 to 0.06 μg/mL[1][2]

  • Trichophyton mentagrophytes : ≤0.002 to 0.06 μg/mL[1][2]

  • Candida albicans : ≤0.0005 to >0.25 μg/mL[1][2]

  • Aspergillus species : As low as 0.0078 µg/mL[3][4]

  • Fusarium species : 0.03125 to 2 µg/mL[4]

Q3: What are the standard protocols for determining the MIC of this compound?

A3: The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antifungal susceptibility testing. The broth microdilution method, as described in CLSI document M38-A2 for filamentous fungi, is a commonly used protocol.[3]

Q4: Is there a potential for fungi to develop resistance to this compound in vitro?

A4: Studies involving continuous exposure of Trichophyton rubrum to this compound in vitro have shown no evidence of resistance development.[17][18][19] This suggests a low potential for dermatophytes to develop resistance to this compound under the tested conditions. However, one study suggested a potential for inducing resistance in T. rubrum, which may warrant further investigation.[20]

Q5: How does the activity of this compound compare to other antifungal agents in vitro?

A5: this compound generally exhibits similar or greater potency in vitro compared to other antifungals used for onychomycosis, such as amorolfine, ciclopirox, itraconazole, and terbinafine.[1][2][7] It has shown particularly potent activity against Candida albicans compared to these agents.[1][7]

Data Presentation

Table 1: In Vitro Activity of this compound Against Common Fungal Pathogens

Fungal SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Trichophyton rubrum≤0.002 - 0.06[1][2]N/A0.008[1][2]
Trichophyton mentagrophytes≤0.002 - 0.06[1][2]N/A0.015[1][2]
Candida albicans (24h)≤0.0005 - >0.25[1][2]0.001[1][2]N/A
Candida albicans (48h)≤0.0005 - >0.25[1][2]0.004[1][2]N/A
Aspergillus spp.As low as 0.0078[3][4]N/AN/A
Fusarium spp.0.03125 - 2[4]N/A0.25 - 0.5[4]

N/A: Not available in the provided search results.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M38-A2)

  • Preparation of this compound Stock Solution:

    • Dissolve pure this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 times the highest concentration to be tested).[3][4]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Assay Plate Preparation:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium. The final concentration range for this compound is typically 0.0078 to 4 µg/mL for non-dermatophytes.[3][4]

    • Add the standardized fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.[3]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a predefined level of growth inhibition (e.g., 100% for molds, 50% for yeasts) compared to the growth control.[3] This can be determined visually or by measuring absorbance.

Visualizations

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Broth_Microdilution_Workflow start Start prep_drug Prepare this compound Stock Solution (in DMSO) start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate Plate (e.g., 35°C, 48h) controls->incubate read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Technical Support Center: Investigating Efinaconazole Resistance in Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of efinaconazole resistance in Trichophyton rubrum.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.

Antifungal Susceptibility Testing (AST)

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same T. rubrum isolate.

  • Potential Causes:

    • Inoculum Preparation: Inconsistent spore/conidia concentration in the inoculum. The density of the initial suspension is critical for reproducible results.

    • Incubation Conditions: Variations in incubation time and temperature. For dermatophytes, a longer incubation period (e.g., 7 days) is often necessary for sufficient growth.[1]

    • Media Composition: Different batches of RPMI 1640 or other media can have slight variations. The CLSI M38-A2 standard recommends RPMI 1640, but poor growth may necessitate alternatives like Sabouraud dextrose broth, which can influence MIC values.[1][2]

    • Reading of Endpoints: Subjectivity in visually determining the endpoint, especially with trailing growth (reduced but persistent growth at concentrations above the MIC). The recommended endpoint for azoles against dermatophytes is typically ≥80% inhibition of growth compared to the control.[3]

  • Solutions:

    • Standardize Inoculum: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum concentration as per CLSI M38 guidelines.

    • Strictly Control Incubation: Maintain a constant temperature (e.g., 28°C or 35°C) and a fixed incubation time for all experiments.[1] Growth should be clearly detectable in control wells before reading.[1]

    • Quality Control of Media: Use a single, quality-controlled batch of media for a set of comparative experiments.

    • Objective Endpoint Reading: Use a plate reader to measure optical density for a more quantitative determination of growth inhibition. Establish a clear, consistent visual cutoff for what constitutes significant inhibition (e.g., the lowest concentration with a score of 1 on a 0-4 scale).[4]

Issue 2: No growth or very poor growth of T. rubrum in the microdilution plate, including the positive control wells.

  • Potential Causes:

    • Inoculum Viability: The fungal culture may be old or have lost viability.

    • Inappropriate Medium: Some T. rubrum strains grow poorly in the standard RPMI 1640 medium.[2]

    • Incorrect Incubation: Incubation time may be too short for the slow-growing T. rubrum.[1]

  • Solutions:

    • Fresh Culture: Always use a fresh, actively growing culture of T. rubrum to prepare the inoculum.

    • Alternative Media: If poor growth in RPMI 1640 is a persistent issue, consider using Sabouraud dextrose broth as an alternative, noting that this is a deviation from the CLSI standard and may affect MIC comparability with other studies.[2]

    • Extend Incubation: Ensure incubation is carried out for a sufficient duration (e.g., at least 7 days), until robust growth is observed in the positive control well.[1]

Gene Expression Analysis (qPCR)

Issue 3: No amplification or very late amplification of the target gene (e.g., ERG11, efflux pump genes) in a suspected resistant isolate.

  • Potential Causes:

    • Poor RNA Quality: RNA may be degraded or contain inhibitors from the extraction process.

    • Inefficient cDNA Synthesis: Issues with the reverse transcription step can lead to low yields of cDNA.

    • Primer/Probe Issues: Poorly designed or degraded primers/probes.

    • Low Target Expression: The gene of interest may not be expressed or expressed at very low levels under the tested conditions.

  • Solutions:

    • Assess RNA Integrity: Run an aliquot of your RNA on a gel or use a bioanalyzer to check for degradation. Ensure A260/280 and A260/230 ratios are within the optimal range.

    • Optimize Reverse Transcription: Use a high-quality reverse transcriptase and ensure the recommended amount of RNA is used.

    • Validate Primers: Run a standard curve with a dilution series of your template to ensure primer efficiency is between 90-110%. Test new aliquots of primers/probes.

    • Positive Controls: Include a positive control sample known to express the gene of interest to verify that the assay itself is working.[5]

Issue 4: Unstable expression of reference (housekeeping) genes across different experimental conditions.

  • Potential Causes:

    • The chosen reference gene's expression is affected by the experimental conditions (e.g., this compound exposure).

  • Solutions:

    • Validate Reference Genes: It is crucial to validate the stability of reference genes under your specific experimental conditions. For T. rubrum, genes like rpb2, chs1, ef1-α, and β-tub have been shown to be stable under various conditions.[2][6]

    • Use Multiple Reference Genes: Normalize your data using the geometric mean of two or more stable reference genes to increase the reliability of your results.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[7] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability, impaired fungal growth, and cell death.[7]

Q2: How common is this compound resistance in T. rubrum?

A2: this compound resistance in T. rubrum is considered to be very rare. Studies involving repeated exposure of T. rubrum to sub-inhibitory concentrations of this compound both in vitro and in vivo have not shown evidence of resistance development.[2] This suggests a low potential for acquired resistance.[2] However, one study did note a potential for resistance induction over time.[8]

Q3: What are the potential molecular mechanisms of resistance to this compound in T. rubrum?

A3: While rare, potential mechanisms of resistance to this compound, extrapolated from other azole antifungals, include:

  • Target Site Modification: Point mutations in the ERG11 gene that alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of this compound.[9]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, leading to higher concentrations of the target enzyme, which would require more drug for inhibition.[10]

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., TruMDR2, TruMDR3) or major facilitator superfamily (MFS) transporters, which actively pump the drug out of the fungal cell.[11][12]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway could potentially lead to a bypass of the this compound-induced block.[9]

Q4: If I have a T. rubrum isolate with an elevated MIC to this compound, what genes should I sequence and analyze for expression?

A4: For a T. rubrum isolate with a confirmed elevated MIC to this compound, the following genes should be prioritized for investigation:

  • ERG11 (CYP51): Sequence the entire coding region to identify any point mutations that could lead to amino acid substitutions.

  • Efflux Pump Genes: Analyze the expression levels of key ABC and MFS transporter genes using qPCR. In T. rubrum, this includes TruMDR1, TruMDR2, and TruMDR3.[11][12]

  • Stress Response Genes: Consider analyzing the expression of genes involved in cellular stress responses, such as those in the calcineurin and HOG pathways, as these can be linked to drug tolerance and resistance.[12][13][14]

Q5: What is "trailing growth" in antifungal susceptibility testing and how should it be interpreted for this compound?

A5: Trailing growth refers to the phenomenon where there is a reduced but persistent level of fungal growth observed at drug concentrations above the MIC. This can make visual determination of the MIC endpoint challenging. For azoles like this compound, it is recommended to read the MIC as the lowest drug concentration that causes at least an 80% reduction in growth compared to the growth control.[3] This helps to standardize the interpretation in the presence of trailing.

Data Presentation

Table 1: this compound MIC Ranges for T. rubrum

Isolate PhenotypeThis compound MIC Range (µg/mL)Reference(s)
Wild-Type/Susceptible≤0.002 - 0.06[15]
Potentially Resistant (Hypothetical, based on other azoles)>0.5[11]

Table 2: Example Gene Expression Changes in Azole-Resistant T. rubrum

GeneFunctionFold Change in Resistant Isolate (Example)Reference(s)
ERG11 (CYP51)Lanosterol 14α-demethylase (this compound Target)>2-fold upregulation[10]
TruMDR2ABC Transporter (Efflux Pump)~5-fold upregulation[11]
TruMDR3ABC Transporter (Efflux Pump)~8-fold upregulation[11]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution (adapted from CLSI M38-A2)
  • Inoculum Preparation:

    • Grow T. rubrum on potato dextrose agar (PDA) at 28-30°C for 7-14 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the supernatant to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer (reading the optical density at 530 nm) or a hemocytometer.

    • Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.001 to 2 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

    • Seal the plates and incubate at 28-35°C for 7 days.[1]

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of this compound that causes ≥80% inhibition of growth compared to the positive control.[3]

Gene Expression Analysis by qPCR
  • RNA Extraction:

    • Grow T. rubrum in Sabouraud dextrose broth to mid-log phase.

    • Expose the culture to a sub-inhibitory concentration of this compound for a defined period (e.g., 4 hours).

    • Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.

    • Disrupt the fungal cells by grinding the frozen mycelia to a fine powder.

    • Extract total RNA using a commercially available kit with a protocol optimized for fungi, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate using a SYBR Green or probe-based master mix.

    • Each reaction should contain diluted cDNA, forward and reverse primers for the gene of interest (e.g., ERG11, TruMDR3) or a validated reference gene (e.g., rpb2, β-tubulin).[2][6]

    • Run the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the reference genes.[2]

Mandatory Visualization

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Expression Analysis isolate T. rubrum Isolate (Clinical or Lab-derived) ast Antifungal Susceptibility Testing (Broth Microdilution - CLSI M38) isolate->ast mic Determine MIC ast->mic result Resistant Phenotype? mic->result dna_rna DNA & RNA Extraction seq ERG11 Gene Sequencing dna_rna->seq qpcr qPCR for Gene Expression (ERG11, Efflux Pumps, etc.) dna_rna->qpcr analysis Data Analysis: - Mutation identification - Fold change calculation seq->analysis qpcr->analysis conclusion Correlate Genotype with Resistance Phenotype analysis->conclusion result->dna_rna Yes result->conclusion No (Susceptible)

Caption: Workflow for Investigating this compound Resistance in T. rubrum.

signaling_pathway cluster_stress Cellular Stress Response to this compound cluster_pathways Signaling Cascades cluster_response Resistance Mechanisms efin This compound erg_block Ergosterol Biosynthesis Inhibition (ERG11) efin->erg_block stress Membrane Stress & ROS Production erg_block->stress hog1 HOG Pathway stress->hog1 calcineurin Calcineurin Pathway stress->calcineurin stress_genes ↑ Stress Response Gene Expression hog1->stress_genes erg11_exp ↑ ERG11 Expression calcineurin->erg11_exp efflux_exp ↑ Efflux Pump Expression (e.g., TruMDR3) calcineurin->efflux_exp survival Fungal Survival & Resistance erg11_exp->survival efflux_exp->survival stress_genes->survival

Caption: Hypothetical Signaling Pathways in this compound Resistance.

References

Technical Support Center: Enhancing Efinaconazole Nail Plate Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on improving the transungual delivery of efinaconazole. This resource provides troubleshooting guidance and detailed protocols for key experiments to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during your experiments to enhance this compound penetration through the nail plate.

Question Answer & Troubleshooting Steps
Why am I observing high variability in my in vitro nail permeation results? High variability is a known challenge in transungual permeation studies. Several factors can contribute to this: • Inter-individual Variability: Human nails exhibit significant differences in thickness, density, and composition between donors.[1] To minimize this, use a statistically significant number of nail samples from multiple donors. • Nail Thickness: Thicker nails present a greater barrier to drug diffusion.[1][2] Always measure and record the thickness of each nail sample and consider normalizing permeation data by thickness.[1] • Hydration State: The hydration level of the nail plate can significantly impact its permeability.[3] Ensure consistent and controlled hydration of nail samples before and during the experiment. • Inconsistent Experimental Setup: Ensure all parameters of your Franz diffusion cell setup (e.g., receptor fluid volume, stirring speed, temperature) are consistent across all cells.
My this compound formulation is not showing significant penetration enhancement compared to the control. What could be wrong? Several factors could be at play: • Choice of Enhancer: The effectiveness of a penetration enhancer is highly dependent on the drug and the vehicle. For this compound, lipophilic enhancers like propylene glycol dicaprylocaprate have shown promise.[4] Consider screening a panel of enhancers with varying mechanisms of action. • Vehicle Composition: The overall formulation is critical. This compound's commercial success is partly attributed to a non-lacquer, alcohol-based vehicle with low surface tension that facilitates wetting and spreading.[5][6] The vehicle should maintain this compound in a solubilized state upon application and evaporation of volatile components.[7] • Keratin Binding: this compound has inherently low keratin affinity, which contributes to its enhanced penetration compared to other antifungals like ciclopirox and amorolfine.[8][9][10][11][12] If you are modifying the formulation, ensure the new excipients do not inadvertently increase keratin binding.
I am having difficulty preparing the bovine hoof membrane for my permeation studies. What is the recommended procedure? The bovine hoof is a common surrogate for human nails.[3][4] Proper preparation is key for reproducible results: • Source and Sectioning: Obtain fresh bovine hooves from a slaughterhouse. Use a rotational microtome or a clinical cryostat to obtain thin slices (typically 100-400 µm) from the distal part of the hoof.[4] • Hydration: Immerse the hoof slices in a phosphate buffer solution (pH 7.4) for at least 24 hours before mounting in the Franz diffusion cells.[4] • Quality Control: Visually inspect the prepared membranes for any cracks or imperfections that could compromise the barrier integrity. The thickness of the membranes should be measured and recorded.[5][13]
What are the key considerations for the analytical quantification of this compound in nail samples? Accurate quantification is essential for reliable data. • Extraction: this compound needs to be efficiently extracted from the nail keratin matrix. Protein precipitation methods are commonly used.[8][14] • Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantification.[8][7][14] Key parameters include the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength (typically around 205-210 nm).[8][11][15] • Linearity and Sensitivity: The method should be validated for linearity over the expected concentration range in your samples, and the lower limit of quantification (LLOQ) should be sufficient to detect permeated this compound.[8][7][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound nail penetration.

Table 1: In Vitro Permeation of this compound vs. Comparators

Drug Cumulative Amount Permeated (µg/cm²) at Day 7 Cumulative Amount Permeated (µg/cm²) at Day 14 Reference
This compound 10% Solution2.94 ± 3.916.53 ± 8.15[8][12]
Ciclopirox 8% Lacquer0.326 ± 0.5904.57 ± 6.89[8]
Amorolfine 5% LacquerNot DetectableNot Detectable[8]

Table 2: Effect of Penetration Enhancers on this compound Permeation (Bovine Hoof Model)

Formulation Cumulative Amount Permeated at 20h (µg/cm²) Flux (µg/cm²/h) Reference
Hydroalcoholic Solution (HS) - Base11.2 ± 1.50.51 ± 0.08[16]
L-HS with Propylene Glycol Dicaprylocaprate15.8 ± 2.10.72 ± 0.11[4][16]
L-HS with Propylene Glycol Dicaprylocaprate + Hydroxypropyl-β-Cyclodextrin23.1 ± 3.41.05 ± 0.17[4]

Table 3: Keratin Affinity of this compound and Other Antifungals

Drug Free Drug Concentration in Keratin Suspension (%) Reference
This compound14.3[11]
Ciclopirox0.7[11]
Amorolfine1.9[11]

Experimental Protocols

Protocol 1: In Vitro Nail Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of this compound through a nail membrane (human or bovine hoof) using a Franz diffusion cell apparatus.

1. Membrane Preparation:

  • Human Cadaver Nails: Obtain full-thickness human nails. Clean the nails of any adhering tissue. Store at -70°C until use.[17] Prior to the experiment, thaw the nails and keep them at room temperature overnight.[17]
  • Bovine Hoof: Prepare bovine hoof slices with a thickness of 200-400 µm using a cryostat.[4] Hydrate the slices in phosphate-buffered saline (PBS) at pH 7.4 for 24 hours before the experiment.[4]

2. Franz Diffusion Cell Setup:

  • Mount the prepared nail or hoof membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the dorsal side of the nail faces the donor compartment.[17]
  • Fill the receptor compartment with a suitable receptor solution (e.g., PBS pH 7.4 with a solubilizing agent like Brij O20 to maintain sink conditions).[15][17]
  • Maintain the temperature of the receptor compartment at 32°C to simulate physiological conditions.[17] Continuously stir the receptor solution.[17]

3. Application of Formulation and Sampling:

  • Apply a precise amount of the this compound formulation to the surface of the membrane in the donor compartment.
  • At predetermined time intervals (e.g., 1, 3, 6, 9, 12, and 24 hours), collect aliquots from the receptor compartment.[17]
  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.[17]

4. Sample Analysis:

  • Filter the collected samples through a 0.45 µm filter.[17]
  • Quantify the concentration of this compound in the filtered samples using a validated HPLC method.[8][14][17]

Protocol 2: HPLC Quantification of this compound in Nail Permeation Samples

This protocol provides a general framework for the quantification of this compound using HPLC.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[8][14]
  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01 M potassium dihydrogen phosphate), typically in a ratio around 64:36 (v/v).[8][15]
  • Flow Rate: 1.0 mL/min.[8][15]
  • Detection: UV detector at 205 nm.[8][15]
  • Injection Volume: 20 µL.
  • Run Time: Approximately 15 minutes.[8]

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the unknown samples.
  • For nail samples, perform an extraction procedure (e.g., protein precipitation with acetonitrile) to isolate the this compound.[8][14]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow_Nail_Permeation cluster_prep Membrane Preparation cluster_franz Franz Diffusion Cell Assay cluster_analysis Analysis prep_start Obtain Nail/Hoof prep_clean Clean & Section prep_start->prep_clean prep_hydrate Hydrate (24h) prep_clean->prep_hydrate mount Mount Membrane prep_hydrate->mount fill_receptor Fill Receptor mount->fill_receptor apply_formulation Apply Formulation fill_receptor->apply_formulation sample Collect Samples apply_formulation->sample hplc HPLC Quantification sample->hplc data_analysis Data Analysis hplc->data_analysis end Results data_analysis->end Permeation Profile

Caption: Workflow for In Vitro this compound Nail Permeation Study.

Factors_Affecting_Penetration cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_nail Nail Properties center This compound Nail Penetration low_keratin Low Keratin Affinity low_keratin->center molecular_weight Molecular Weight molecular_weight->center vehicle Vehicle (Non-lacquer) vehicle->center surface_tension Low Surface Tension surface_tension->center enhancers Penetration Enhancers enhancers->center thickness Thickness thickness->center hydration Hydration Level hydration->center disease_state Disease State disease_state->center

Caption: Key Factors Influencing this compound Nail Plate Penetration.

References

Efinaconazole Formulation Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges in efinaconazole formulations.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may be encountered during the formulation and storage of this compound products.

Issue Potential Cause Recommended Action
Discoloration (Yellowing to Browning) Oxidation of the this compound molecule or excipients.Incorporate an antioxidant such as butylated hydroxytoluene (BHT) into the formulation. A typical concentration range for BHT is 0.01% to 2% (w/w).[1][2]
Presence of metal ion impurities that can catalyze degradation.Add a chelating agent like a salt of ethylenediaminetetraacetic acid (EDTA) to the formulation.[1][2] A common concentration for EDTA salts is between 0.01% and 1% (w/w).[1]
pH of the formulation may not be optimal for stability.Adjust the pH of the formulation. The use of citric acid as a pH-adjusting agent has been shown to improve stability.[2][3]
Precipitation of this compound Poor solubility of this compound in the formulation vehicle. This compound is practically insoluble in water.[4][5]Increase the concentration of solubilizing agents. Ethanol has been shown to be an effective solvent.[6] Other co-solvents and nonionic surfactants like Labrasol® can also be used to enhance solubility.[6]
Changes in temperature during storage leading to supersaturation and precipitation.Evaluate the formulation's stability at various temperatures to determine the appropriate storage conditions.
Loss of Potency (Degradation of this compound) Exposure to harsh environmental conditions such as high temperature, light, or reactive excipients.Conduct forced degradation studies to identify the primary degradation pathways.[7][8] Protect the formulation from light by using amber-colored packaging.[5] Store at controlled room temperature unless stability data indicates otherwise.
Incompatibility with certain excipients.Perform excipient compatibility studies to ensure all formulation components are compatible with this compound.
Phase Separation in Emulsions or Gels Inappropriate ratio of oil, surfactant, and co-surfactant in microemulsion formulations.Optimize the formulation by using pseudo-ternary phase diagrams to identify the stable microemulsion region.
Changes in the gel network structure over time.Evaluate different gelling agents and their concentrations to improve the long-term physical stability of the gel.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in formulations?

The primary factors affecting this compound stability include pH, exposure to oxidative conditions, presence of metal ions, and temperature.[1][2][7] this compound is susceptible to degradation under acidic, basic, and oxidative stress.[7][8]

2. What is the mechanism of action of this compound and how might it relate to its stability?

This compound is a triazole antifungal that works by inhibiting fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[9][10][11] The chemical structure of this compound, which includes a triazole ring and a difluorophenyl group, may be susceptible to certain degradation pathways that can be influenced by formulation components and storage conditions.[12]

3. What are the recommended stabilizers for this compound topical solutions?

To prevent discoloration and degradation, a combination of an antioxidant and a chelating agent is recommended. Butylated hydroxytoluene (BHT) and a salt of ethylenediaminetetraacetic acid (EDTA) have been shown to be effective.[1][2] Citric acid can also be used to adjust the pH and contribute to the overall stability of the formulation.[2][3]

4. How can I improve the solubility of this compound in my formulation?

This compound has low aqueous solubility.[5][6] Its solubility can be significantly increased by using organic solvents like ethanol and isopropyl alcohol.[6] Nonionic surfactants and co-solvents such as Labrasol® can also be incorporated to enhance solubility.[6]

5. What analytical methods are suitable for assessing the stability of this compound formulations?

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[7][8][13] Key parameters for a typical RP-HPLC method include a C18 column and a mobile phase consisting of a mixture of methanol and a phosphate buffer.[7][8][13] Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful technique for the identification and quantification of this compound and its impurities.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for a specified period.[7]

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug or solution at a high temperature (e.g., 60°C) for an extended period.[4]

    • Photodegradation: Expose the solution to UV light (e.g., 320-400 nm).[5]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating RP-HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate an RP-HPLC method for the quantification of this compound in the presence of its degradation products.

Chromatographic Conditions:

ParameterSpecification
Column Enable C18 (250 mm x 4.6 mm, 5 µm)[7][8][13]
Mobile Phase Methanol and 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) in a 90:10 (v/v) ratio[7][8][13]
Flow Rate 2 mL/min[7][8][13]
Detection Wavelength 210 nm[7][8][13]
Injection Volume 20 µL
Column Temperature Ambient

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid base Base Hydrolysis (0.1N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photodegradation (UV Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc results Quantify Degradation & Identify Products hplc->results

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_discoloration start Formulation Shows Discoloration check_antioxidant Is an antioxidant (e.g., BHT) present in the formulation? start->check_antioxidant add_antioxidant Add BHT (0.01-2% w/w) check_antioxidant->add_antioxidant No check_chelator Is a chelating agent (e.g., EDTA) present? check_antioxidant->check_chelator Yes add_antioxidant->check_chelator add_chelator Add EDTA (0.01-1% w/w) check_chelator->add_chelator No check_ph Is the pH optimized and controlled (e.g., with citric acid)? check_chelator->check_ph Yes add_chelator->check_ph adjust_ph Adjust and buffer pH check_ph->adjust_ph No re_evaluate Re-evaluate Stability check_ph->re_evaluate Yes adjust_ph->re_evaluate

Caption: Troubleshooting decision tree for formulation discoloration.

References

Efinaconazole MIC Results: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in efinaconazole Minimum Inhibitory Concentration (MIC) results. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure more consistent and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected this compound MIC ranges for common fungal pathogens?

A1: this compound generally exhibits potent in vitro activity against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[1] Published studies provide expected MIC ranges for various organisms. However, significant variability can be observed.

Table 1: Reported this compound MIC Ranges for Various Fungi

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum≤0.002 - 0.060.0080.015
Trichophyton mentagrophytes≤0.002 - 0.060.0080.015
Candida albicans≤0.0005 - >0.250.001 - 0.004>0.25
Non-dermatophyte molds0.0078 - 2Not ReportedNot Reported
Fusarium species0.03125 - 2Not Reported0.25 - 0.5
Aspergillus species0.0078 - 1Not Reported0.25 - 1

Note: MIC values can vary based on the specific isolates and testing conditions.[1][2][3]

Q2: Are there established clinical breakpoints for this compound?

A2: Currently, there are no universally established clinical breakpoints for this compound from major regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] The interpretation of this compound MICs is therefore based on the wild-type MIC distributions and comparisons with other antifungal agents.

Q3: How does keratin binding affect this compound MIC results?

A3: this compound has a lower affinity for keratin compared to other topical antifungal agents like ciclopirox and amorolfine.[7] This lower keratin binding is thought to contribute to its efficacy in treating onychomycosis by allowing for better nail penetration.[7] In in vitro susceptibility testing, the presence of keratin can impact the apparent MIC of antifungal drugs. This compound has been shown to retain its fungicidal activity well in the presence of keratin.[7]

Troubleshooting Variability in this compound MIC Results

Variability in MIC results can arise from several factors throughout the experimental workflow. This section provides a guide to identifying and addressing common issues.

Table 2: Troubleshooting Guide for this compound MIC Assays

IssuePotential Cause(s)Recommended Action(s)
Higher than expected MICs - Inoculum concentration too high- Incorrect medium used (e.g., poor growth of dermatophytes in RPMI 1640)[8]- Contamination of the fungal culture- Standardize inoculum preparation using a spectrophotometer or hemocytometer.- For dermatophytes, consider using Sabouraud dextrose broth if growth is poor in RPMI 1640.[8]- Perform purity plating of the fungal stock to check for contamination.
Lower than expected MICs - Inoculum concentration too low- Loss of drug potency- Verify inoculum density before starting the assay.- Ensure proper storage and handling of the this compound stock solution.
Inconsistent results between experiments - Variation in incubation time or temperature- Subjectivity in endpoint reading- Inter-operator variability- Strictly adhere to standardized incubation parameters (time and temperature).- Use a spectrophotometer for a more objective endpoint reading where applicable.[9]- Ensure all personnel are trained on the standardized protocol.
No fungal growth in control wells - Inoculum not viable- Incorrect medium or incubation conditions- Check the viability of the fungal stock before starting the assay.- Verify that the correct medium and incubation conditions were used.

Experimental Protocols

Adherence to a standardized protocol is critical for minimizing variability in MIC testing. The following is a detailed methodology for performing antifungal susceptibility testing of this compound using the broth microdilution method, based on CLSI guidelines.

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Sterilize the stock solution by filtration through a 0.22 µm filter.
  • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on an appropriate agar medium to ensure purity and viability.
  • Harvest fungal colonies (for yeasts) or conidia (for molds) and suspend them in sterile saline.
  • Adjust the inoculum suspension to the desired concentration using a spectrophotometer (e.g., 0.5 McFarland standard for yeasts) or by counting with a hemocytometer.
  • Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI 1640 with L-glutamine and buffered with MOPS for most fungi, or consider Sabouraud dextrose broth for dermatophytes with poor growth in RPMI).[8]

3. Preparation of Microdilution Plates:

  • Dispense the appropriate broth medium into the wells of a 96-well microtiter plate.
  • Perform serial twofold dilutions of the this compound stock solution across the wells to achieve the desired final concentration range.
  • Include a growth control well (no drug) and a sterility control well (no inoculum).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal inoculum.
  • Seal the plates to prevent evaporation and incubate at the appropriate temperature (e.g., 35°C) for the specified duration (e.g., 24-48 hours for yeasts, 48-96 hours for molds).[10]

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% inhibition for azoles against yeasts) compared to the growth control well.[9][10]
  • Endpoints can be read visually or with a spectrophotometer at a specific wavelength.

Visualizing Workflows and Relationships

Diagram 1: this compound MIC Testing Workflow

MIC_Workflow This compound MIC Testing Workflow prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plate Prepare Microdilution Plates prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic analyze Analyze and Report Results read_mic->analyze

Caption: A flowchart of the key steps in determining the MIC of this compound.

Diagram 2: Troubleshooting Logic for High MIC Variability

Troubleshooting_Logic Troubleshooting High MIC Variability start High MIC Variability Observed check_protocol Review Standard Operating Procedure start->check_protocol check_reagents Verify Reagent Quality (Drug, Media, etc.) check_protocol->check_reagents check_inoculum Confirm Inoculum Preparation and Density check_protocol->check_inoculum check_incubation Validate Incubation Parameters check_protocol->check_incubation check_reading Assess Endpoint Reading Method check_protocol->check_reading resolve Implement Corrective Actions check_reagents->resolve check_inoculum->resolve check_incubation->resolve check_reading->resolve

Caption: A logical diagram for troubleshooting inconsistent this compound MIC results.

References

enhancing the transungual delivery of efinaconazole with permeation enhancers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Transungual Delivery of Efinaconazole

Welcome, researchers! This resource is designed to provide targeted technical support for scientists and drug development professionals working to enhance the transungual delivery of this compound. Here you will find troubleshooting guidance for common experimental hurdles, frequently asked questions, detailed protocols, and comparative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the effective transungual delivery of this compound?

A1: The primary barrier is the dense, highly keratinized structure of the human nail plate. The nail plate is composed of layers of keratinized epithelial cells that significantly obstruct drug permeation.[1][2] The extensive disulfide bonds within the keratin matrix create a formidable barrier that limits the penetration of topical agents like this compound to the nail bed and matrix, where the fungal infection resides.[1][3]

Q2: How do chemical permeation enhancers improve this compound delivery through the nail?

A2: Chemical permeation enhancers work through several mechanisms to disrupt the nail barrier.[3] These include:

  • Keratolysis: Agents like urea can denature keratin, which softens and swells the nail plate, making it more permeable.[1]

  • Disulfide Bond Cleavage: Compounds such as N-acetylcysteine, thioglycolic acid, and sulfites reduce the disulfide bonds in keratin.[1][3] This action destabilizes the keratin fibers, increasing the porosity of the nail plate.[3]

  • Lipid Disruption & Solubilization: Surfactants and solvents can alter the lipid components of the nail and improve the solubility and partitioning of the drug into the nail plate.

Q3: My in vitro permeation results for this compound are low and inconsistent. What are the common causes?

A3: Low and variable permeation data can stem from several factors:

  • Nail Plate Variability: Human nail clippings have inherent differences in thickness, density, and curvature. It is crucial to measure and record the thickness of each nail sample and normalize the flux accordingly.

  • Inadequate Hydration: The nail plate's permeability is significantly influenced by its hydration state. A dehydrated nail is a much stronger barrier. Ensure a consistent and adequate pre-hydration step in your protocol. The nail behaves like a hydrophilic gel membrane, and hydration increases the spaces between keratin fibers.[4][5]

  • Formulation Instability: Check for drug precipitation or phase separation in your formulation. The stability of this compound in the formulation is critical; antioxidants or chelating agents may be necessary to prevent degradation.[6]

  • Poor Sink Conditions: In a Franz diffusion cell setup, the drug concentration in the receptor medium must be kept low (ideally less than 10% of the donor concentration) to ensure a proper concentration gradient. Ensure the receptor fluid is adequately solubilizing the drug and is sampled at appropriate intervals.

Q4: How do I select the most appropriate permeation enhancer for my this compound formulation?

A4: The selection depends on your formulation's vehicle (e.g., hydroalcoholic solution, gel, lacquer) and the desired mechanism of action.

  • For hydroalcoholic solutions, lipophilic enhancers like propylene glycol dicaprylocaprate (Labrafac™ PG) and isopropyl myristate have shown success.[6][7]

  • For disrupting the keratin structure, consider agents that cleave disulfide bonds, such as N-(2-mercaptopropionyl) glycine, which has been shown to be effective, especially in combination with urea.[8]

  • It's often beneficial to screen a panel of enhancers from different classes (e.g., sulfhydryl agents, surfactants, fatty acids) to determine the most effective one for your specific formulation base.[9]

Troubleshooting Guides

Problem Encountered Potential Cause Recommended Troubleshooting Step
Low or No Drug Permeation Ineffective permeation enhancer or concentration.Screen a panel of enhancers at varying concentrations (e.g., 5-20% w/w). Consider synergistic combinations, such as a reducing agent (thioglycolic acid) followed by an oxidizing agent (hydrogen peroxide).[1]
Nail barrier not sufficiently disrupted.Ensure adequate nail hydration prior to the experiment. Verify the integrity of the enhancer in your formulation.
Drug precipitation in the donor compartment.Confirm the solubility of this compound in your final formulation. Adjust solvent/co-solvent ratios if necessary.
High Variability in Results (High Standard Deviation) Inconsistent nail sample thickness.Measure the thickness of each nail clipping with a micrometer and normalize permeation data (Flux x Thickness).[8]
Air bubbles trapped under the nail in the Franz cell.Carefully inspect the Franz cell setup to ensure no air bubbles are present between the nail and the receptor medium, as this will impede diffusion.
Inconsistent sample preparation.Standardize the source of nail clippings and the cleaning/preparation procedure to minimize biological variability.
Drug Degradation in Formulation Oxidative or pH-related instability.Incorporate antioxidants (e.g., butylated hydroxytoluene) and chelating agents into the formulation.[6] Maintain the formulation pH within a stable range, noting that a stable formulation was reported with a pH around 4.65.[10]
Poor Formulation Spreading on Nail Surface High surface tension of the vehicle.Incorporate a wetting agent, such as cyclomethicone, to reduce surface tension.[6] A low surface tension formulation can enhance delivery by spreading under the nail plate and into the hyponychium.[11][12]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Nail Permeation Study Using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation of this compound through a nail barrier.

1. Nail Preparation:

  • Source healthy human nail clippings. Discard any nails with visible signs of damage or infection.
  • Gently clean the nail surface with a soft brush and deionized water, then wipe with 70% ethanol to degrease.
  • Hydrate the nail clippings by soaking them in phosphate-buffered saline (PBS, pH 7.4) for at least 12-24 hours at room temperature.
  • Measure the thickness of the central portion of each nail clipping using a digital micrometer.

2. Franz Diffusion Cell Setup:

  • Mount the hydrated nail clipping between the donor and receptor compartments of a Franz diffusion cell, with the dorsal side facing the donor compartment.
  • Fill the receptor compartment with a suitable medium (e.g., PBS with a solubilizing agent like 1% Tween 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the nail.
  • Allow the system to equilibrate for 30 minutes in a circulating water bath maintained at 32°C ± 1°C.

3. Sample Application and Collection:

  • Apply a precise amount of the this compound formulation (e.g., 100 µL) to the nail surface in the donor compartment.
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for analysis.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[13]

4. Quantification of this compound (HPLC Method):

  • Analyze the collected samples using a validated HPLC method.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[14][15]
  • Mobile Phase: A common mobile phase is a mixture of potassium dihydrogen phosphate buffer (e.g., 0.01 M) and acetonitrile (e.g., 36:64 v/v).[14][15]
  • Flow Rate: 1.0 mL/min.[14][15]
  • Detection Wavelength: 205 nm or 210 nm.[14][16]
  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard calibration curve. The linear range is often validated between 50 to 10,000 ng/mL.[14][15]

Protocol 2: this compound Extraction from Nail Clippings

This protocol is used to determine the amount of drug retained within the nail plate after a permeation study.

  • At the end of the permeation experiment, dismount the nail clipping from the Franz cell.

  • Carefully wipe the nail surface with an alcohol swab to remove any excess formulation.

  • Weigh the nail clipping and place it in a vial.

  • Digest the nail by adding 1.5 mL of 1 M NaOH and incubating at 60°C for 4 hours.[9]

  • Neutralize the solution and add an extraction solvent mixture (e.g., 1 mL of methanol and ethanol 1:1).[9]

  • Centrifuge the mixture (e.g., 4000 rpm for 10 min) and collect the supernatant for HPLC analysis.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of different permeation enhancers on this compound delivery.

Table 1: Comparison of Permeation with Different Enhancers Data extracted from studies using human nail or bovine hoof models.

Formulation BasePermeation EnhancerCumulative Amount Permeated (ng/cm²)Fold Increase vs. ControlSource
Hydroalcoholic SolutionTranscutol® P6892.0 ± 557.6-[14][15]
Hydroalcoholic SolutionLabrasol®7266.1 ± 790.61.05[14][15]
Hydroalcoholic SolutionLabrafac™ CC15135.4 ± 2233.92.20[14][15]
Hydroalcoholic SolutionPropylene Glycol Dicaprylocaprate (Labrafac™ PG)N/A (41% higher penetration than base)1.41[7]
Self-Nanoemulsifying System (SNEDDS)Solutol® HS 15 / Labrafil® M2125 CS3,195,000 ± 58,00013.6 (vs. suspension)[17]
Hydrogel with Iontophoresis (10.5 V)PEG 40078,590Significant (p < 0.0001)[9]

Table 2: Nail Infiltration/Loading with Different Enhancers

Formulation BasePermeation EnhancerDrug Loaded into Nail (µg/mg)Fold Increase vs. ControlSource
Optimized Topical SolutionTranscutol® P, Isopropyl MyristateN/A (Amount infiltrated was 4.11-fold greater)4.11[6]
Hydrogel with Iontophoresis (10.5 V)PEG 4003.24Significant (p < 0.0001)[9]

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Permeation Experiment cluster_analysis Phase 3: Analysis NailSource Source Human Nail Clippings CleanNail Clean & Degrease (Water, Ethanol) NailSource->CleanNail HydrateNail Hydrate Nail (PBS, 24h) CleanNail->HydrateNail MeasureThick Measure Thickness (Micrometer) HydrateNail->MeasureThick MountNail Mount Nail in Franz Cell MeasureThick->MountNail FillReceptor Fill Receptor (PBS + Solubilizer) MountNail->FillReceptor Equilibrate Equilibrate (32°C) FillReceptor->Equilibrate ApplyForm Apply this compound Formulation Equilibrate->ApplyForm Equilibrate->ApplyForm SampleReceptor Sample Receptor (Time Intervals) ApplyForm->SampleReceptor Extract Extract Drug from Nail ApplyForm->Extract HPLC Quantify this compound (HPLC Analysis) SampleReceptor->HPLC Calc Calculate Flux & Permeation Parameters HPLC->Calc QuantifyNail Quantify Retained Drug Extract->QuantifyNail QuantifyNail->Calc

Caption: Workflow for an in vitro transungual permeation study.

Permeation_Mechanisms cluster_enhancers Permeation Enhancers cluster_nail Nail Plate Barrier cluster_effects Resulting Effects Keratolytic Keratolytic Agents (e.g., Urea) Swell Nail Hydration & Swelling Keratolytic->Swell causes Sulfhydryl Sulfhydryl Agents (e.g., N-acetylcysteine) Cleave Cleavage of Disulfide Bonds Sulfhydryl->Cleave causes Solvents Solvents / Surfactants (e.g., Transcutol® P) Disrupt Lipid Disruption & Fluidization Solvents->Disrupt causes Keratin Dense Keratin Matrix Disulfide Disulfide Bonds Keratin->Disulfide stabilized by Lipid Intracellular Lipids Keratin->Lipid contains Swell->Keratin softens Permeation Enhanced This compound Permeation Swell->Permeation Cleave->Disulfide breaks Cleave->Permeation Disrupt->Lipid alters Disrupt->Permeation

Caption: Mechanisms of chemical permeation enhancers on the nail plate.

References

minimizing keratin binding of efinaconazole in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying and minimizing the keratin binding of efinaconazole in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound's keratin binding in experimental models?

A1: this compound is known for its inherently low affinity for keratin, which is a key factor in its effectiveness as a topical antifungal agent for onychomycosis.[1][2] In experimental models, this low binding is advantageous as it allows for a higher concentration of the free, active drug to be available to penetrate keratinized tissues like the nail plate and reach the site of infection.[3][4] High keratin affinity in other antifungals can lead to drug sequestration in the upper layers of the nail, reducing penetration and efficacy.[3][5] Therefore, experiments are often designed to confirm and quantify this low binding profile rather than to overcome high binding.

Q2: What is the molecular basis for this compound's low keratin affinity?

A2: The low keratin binding of this compound is attributed to its molecular structure. Specifically, the presence of a methylene-piperidine group at the C-4 position is thought to be responsible for its reduced interaction with keratin.[1][6][7]

Q3: How does the formulation of this compound impact its interaction with keratin in experiments?

A3: The formulation significantly influences this compound's delivery and penetration, which is indirectly related to its interaction with keratin. The commercial 10% topical solution has a low surface tension, which aids in spreading and penetration into and under the nail plate.[3][6] For experimental purposes, altering the vehicle by incorporating penetration enhancers like Transcutol P and isopropyl myristate can further enhance its permeation through keratinous barriers.[5] The use of volatile solvents like ethanol can also improve solubility and subsequent penetration.[5]

Q4: What experimental models are typically used to evaluate the keratin binding of this compound?

A4: Several models are employed to assess keratin binding and its impact on drug delivery and efficacy:

  • In Vitro Keratin Binding Assay: This is a direct method to quantify the amount of free drug in the presence of keratin powder.[1]

  • In Vitro Nail Penetration/Permeation Studies: These experiments use human or bovine nails to measure the amount of drug that permeates through the keratinized structure over time.[1][8]

  • In Vivo Animal Models: The guinea pig onychomycosis model is commonly used to evaluate the therapeutic efficacy of this compound, which is influenced by its low keratin binding in a living system.[1][9]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro keratin binding assays.

Possible Cause Troubleshooting Step
Incomplete suspension of keratin powder Ensure vigorous and consistent mixing (e.g., shaking at a constant rpm) throughout the incubation period to maximize the surface area for drug-keratin interaction.
Drug precipitation in buffer This compound is sparingly soluble in water.[6] Ensure the drug is fully dissolved in a co-solvent like DMSO before adding it to the buffer solution.[1] Verify the final concentration is below the solubility limit in the assay buffer.
Inaccurate quantification of free drug Use a sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the low concentrations of free drug in the supernatant.[1]
Variability in keratin powder Use defatted keratin powder from a consistent source to minimize lot-to-lot variability.

Issue 2: Low drug permeation in ex vivo nail penetration studies.

Possible Cause Troubleshooting Step
Nail thickness and preparation Standardize the thickness of the nail clippings used. Ensure the nail surface is clean and free of any contaminants that might impede drug absorption.
Inadequate hydration of the nail Hydrating the nail prior to the experiment can increase its permeability. The level of hydration should be controlled and consistent across experiments.
Formulation issues The vehicle may not be optimized for penetration. Consider incorporating permeation enhancers or adjusting the solvent system to improve drug delivery.[5]
Air bubbles between the nail and the formulation Ensure complete contact between the nail surface and the drug formulation to facilitate uniform absorption.

Data Presentation

Table 1: Comparative In Vitro Keratin Binding of this compound and Other Antifungals

Antifungal AgentFree Drug Concentration in Keratin Suspension (%)Percentage of Drug Bound to KeratinPercentage of Bound Drug Released After WashingReference
This compound 14.3%85.7%46%[1][2][10]
Ciclopirox 0.7%99.3%2.4%[1][2][10]
Amorolfine 1.9%98.1%9.6%[1][2][10]

Experimental Protocols

Key Experiment: In Vitro Keratin Binding Assay

This protocol is adapted from studies evaluating the keratin affinity of this compound.[1]

Objective: To quantify the unbound fraction of this compound in the presence of keratin powder.

Materials:

  • This compound

  • Ciclopirox and Amorolfine (as comparators)

  • Dimethyl sulfoxide (DMSO)

  • Defatted keratin powder

  • Tris-HCl buffer (0.2 mol/liter, pH 7.4)

  • Centrifuge

  • Shaking incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound, ciclopirox, and amorolfine in DMSO.

    • Dilute the stock solutions in Tris-HCl buffer to achieve the desired final concentrations (e.g., 0.5 µg/mL for this compound and 1 µg/mL for comparators).

  • Incubation with Keratin:

    • Add 0.5 g of defatted keratin powder to 10 mL of the drug solution in a suitable tube.

    • Securely cap the tubes and place them in a shaking incubator at 37°C and 75 rpm for 1 hour.

  • Separation of Unbound Drug:

    • After incubation, centrifuge the suspension to pellet the keratin powder.

  • Quantification:

    • Carefully collect the supernatant, which contains the unbound (free) drug.

    • Analyze the drug concentration in the supernatant using a validated LC-MS/MS method. The lower limit of quantification should be appropriate (e.g., 1 ng/mL).

  • Calculation:

    • Calculate the percentage of free drug by comparing the concentration in the supernatant to the initial drug concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare Drug Solutions (this compound & Comparators in DMSO/Buffer) mix Combine Drug Solution and Keratin Powder prep_drug->mix prep_keratin Weigh Defatted Keratin Powder prep_keratin->mix incubate Incubate with Shaking (37°C, 1 hour) mix->incubate centrifuge Centrifuge to Pellet Keratin incubate->centrifuge supernatant Collect Supernatant (Contains Free Drug) centrifuge->supernatant lcms Quantify Drug Concentration (LC-MS/MS) supernatant->lcms calculate Calculate Percentage of Unbound Drug lcms->calculate

Caption: Workflow for In Vitro Keratin Binding Assay.

References

protocol refinement for consistent efinaconazole efficacy testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro efficacy testing of efinaconazole. The information is intended for researchers, scientists, and drug development professionals to refine their protocols and ensure consistent and reliable results.

Troubleshooting Guides and FAQs

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound against Trichophyton species. What are the common causes for this?

A1: Inconsistent MIC results for dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes are often multifactorial. Here are the primary areas to investigate:

  • Inoculum Preparation: This is one of the most critical factors. The presence of both microconidia and hyphal fragments in the inoculum can lead to varied results.[1][2] Filtering the inoculum to obtain a suspension of primarily microconidia has been shown to yield more reproducible and homogeneous growth in microdilution plates, making MIC reading easier and more consistent.[1][2]

  • Inoculum Density: Variation in the final inoculum size can significantly impact MIC values.[3] It is crucial to standardize the inoculum concentration, typically through spectrophotometric methods, to ensure consistency between experiments. For dermatophytes, a final inoculum concentration of 1 x 10³ to 3 x 10³ conidia per mL is often used in broth microdilution testing.[4]

  • Incubation Time and Temperature: While dermatophytes can grow at various temperatures, slight variations can affect growth rates and, consequently, MIC readings. An incubation temperature of 28°C to 35°C is generally used, with an incubation period of 4 to 7 days, depending on the growth rate of the specific isolate.[2][5] It is essential to maintain consistent incubation parameters across all experiments.

  • Endpoint Reading: Subjectivity in determining the endpoint, which is the lowest concentration showing significant inhibition of growth (typically ≥80% for dermatophytes), can introduce variability.[6] Using a standardized reading method, such as a microplate reader or having multiple trained individuals read the plates, can help mitigate this.

Q2: How does the presence of keratin in our in vitro model affect this compound's activity, and how can we account for this?

A2: Keratin can significantly impact the in vitro activity of many antifungal agents due to drug binding. This compound, however, has a distinct advantage due to its low affinity for keratin.[7][8]

  • Low Keratin Binding: Studies have shown that the concentration of free, unbound this compound in the presence of keratin is significantly higher compared to other topical antifungals like ciclopirox and amorolfine.[7][8] This low keratin affinity allows for better penetration through the nail plate and retention of its antifungal activity at the site of infection.[7][9]

  • Accounting for Keratin in Assays: To better mimic the in vivo environment of onychomycosis, you can incorporate keratin into your in vitro assays. This compound has demonstrated potent fungicidal activity against T. mentagrophytes in keratin-containing media.[10][11] When designing your experiments, consider using a model that includes keratin to assess the drug's efficacy more accurately under conditions that are more representative of the clinical setting.

Q3: We are observing "trailing growth" in our broth microdilution assays with this compound. How should we interpret these results?

A3: Trailing growth, where a small amount of residual growth is observed at drug concentrations above the MIC, can complicate the interpretation of antifungal susceptibility tests.[12][13]

  • Interpretation: For azole antifungals like this compound, trailing is a known phenomenon. It is important not to misinterpret this as resistance. The generally accepted practice is to read the MIC as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥80%) compared to the growth control, even if some residual growth is present.[6]

  • pH Dependence: The trailing effect can be pH-dependent.[13] Some studies have shown that adjusting the pH of the test medium can reduce trailing without affecting the MICs for susceptible or resistant isolates.[13]

  • Reading Time: In some cases, reading the MIC at an earlier time point (e.g., 24 hours for yeasts) has been suggested to mitigate the impact of trailing.[12][14] However, for slow-growing dermatophytes, an adequate incubation period is necessary for sufficient growth in the control wells.

Q4: What are the recommended quality control (QC) strains for this compound MIC testing?

A4: Using appropriate QC strains is essential for ensuring the accuracy and reproducibility of your MIC assays. For dermatophytes, the following reference strains are commonly used:

  • Trichophyton mentagrophytes ATCC MYA-4439

  • Trichophyton rubrum ATCC MYA-4438

Reproducible MIC results have been obtained for this compound using these strains in multiple assays.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key onychomycosis pathogens.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
This compound ≤0.002 - 0.06 ≤0.002 0.008 0.002
Amorolfine0.004 - 0.060.0150.030.013
Ciclopirox0.06 - 10.250.50.25
Itraconazole0.008 - 10.1250.250.068
Terbinafine≤0.002 - 0.03≤0.0020.0040.002

Data compiled from multiple in vitro studies.[1]

Table 2: In Vitro Activity of this compound and Comparator Antifungals against Trichophyton mentagrophytes

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
This compound ≤0.002 - 0.06 0.004 0.015 0.004
Amorolfine0.004 - 0.060.0080.0150.008
Ciclopirox0.125 - 10.250.50.26
Itraconazole0.03 - 10.250.50.21
Terbinafine≤0.002 - 0.015≤0.0020.0040.002

Data compiled from multiple in vitro studies.[1]

Table 3: In Vitro Activity of this compound against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans ≤0.0005 - >0.25 0.004 (48h) >0.25 (48h)
Aspergillus species 0.0078 N/A N/A
Fusarium species 0.03125 - 2 N/A 0.25 - 0.5

Data compiled from multiple in vitro studies.[1][15]

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Testing for this compound against Dermatophytes (Adapted from CLSI M38-A2)

This protocol outlines the key steps for determining the MIC of this compound against dermatophyte species such as Trichophyton rubrum and Trichophyton mentagrophytes.

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.

  • Inoculum Preparation:

    • Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) to encourage sporulation.

    • Harvest the conidia by gently scraping the surface of the culture with a sterile, wetted swab or loop.

    • Suspend the conidia in sterile saline.

    • To obtain a more uniform suspension of microconidia, filter the suspension through sterile gauze or a filter paper (e.g., Whatman filter model 40).[2]

    • Adjust the turbidity of the filtered suspension spectrophotometrically to a standard concentration.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of approximately 1-3 x 10³ CFU/mL in the microtiter plate wells.

  • Microdilution Plate Setup:

    • Dispense the diluted fungal inoculum into the wells of a 96-well microtiter plate containing the serially diluted this compound.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microdilution plates at 28-35°C for 4-7 days. The exact time will depend on the growth rate of the organism, which should be sufficient for visible growth in the control well.

  • MIC Determination:

    • The MIC is read as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 80% inhibition) compared to the growth in the drug-free control well.

Visualizations

Efinaconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Intermediate Toxic Sterol Intermediates Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane (Loss of Integrity, Increased Permeability) Intermediate->Disrupted_Membrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death This compound This compound This compound->Lanosterol Inhibition

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Prep Prepare this compound Serial Dilutions Plate_Setup Inoculate Microdilution Plate Drug_Prep->Plate_Setup Inoculum_Culture Culture Dermatophyte Isolate Inoculum_Harvest Harvest and Suspend Conidia Inoculum_Culture->Inoculum_Harvest Inoculum_Filter Filter Suspension (Optional but Recommended) Inoculum_Harvest->Inoculum_Filter Inoculum_Adjust Adjust Inoculum Concentration Inoculum_Filter->Inoculum_Adjust Inoculum_Adjust->Plate_Setup Incubation Incubate at 28-35°C for 4-7 Days Plate_Setup->Incubation Read_MIC Read MIC Endpoint (≥80% Inhibition) Incubation->Read_MIC QC_Check Verify Quality Control Strain Results Read_MIC->QC_Check Report Report Results QC_Check->Report

Caption: Experimental workflow for this compound MIC testing.

References

Validation & Comparative

Efinaconazole Demonstrates Superior In Vitro Activity Against Key Fungal Pathogens Compared to Terbinafine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies reveals that efinaconazole, a novel triazole antifungal, exhibits greater potency against a broad spectrum of clinical fungal isolates, including those resistant to terbinafine, a commonly used allylamine antifungal. This guide synthesizes data from multiple studies, providing a detailed comparison of their in vitro activity, experimental protocols, and potential implications for clinical application in the treatment of onychomycosis and other fungal infections.

Comparative In Vitro Susceptibility

A substantial body of evidence from in vitro studies highlights the superior antifungal activity of this compound when compared to terbinafine against a range of dermatophytes, yeasts, and molds. Minimum Inhibitory Concentration (MIC) values, a key measure of a drug's effectiveness, consistently favor this compound.

In a large survey of 1,493 clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes, the most common causative agents of onychomycosis, this compound demonstrated MIC90 values (the concentration required to inhibit 90% of isolates) of 0.008 µg/mL and 0.015 µg/mL, respectively. In direct comparative studies, this compound's geometric mean MICs were found to be 2- to 34-fold lower than those of terbinafine and other antifungal agents against these dermatophytes.

Furthermore, against 130 isolates of T. rubrum and 129 isolates of T. mentagrophytes, the MIC50 and MIC90 of this compound were comparable to or lower than those of terbinafine. Another study assessing a large collection of T. interdigitale and T. rubrum clinical isolates found the geometric mean MIC for this compound to be 0.007 µg/mL, while terbinafine's was 0.011 µg/mL.

Crucially, this compound maintains its high potency against isolates that have developed resistance to terbinafine. In a study involving terbinafine- and itraconazole-resistant and susceptible clinical isolates, this compound was the most active agent against dermatophytes, with MIC50 and MIC90 values of 0.002 µg/mL and 0.03 µg/mL, respectively. In the same study, terbinafine showed significantly higher MIC50 and MIC90 values of 0.03 µg/mL and 16 µg/mL, respectively.

Against Candida species, particularly Candida albicans, this compound also shows a clear advantage. One study reported this compound MIC50 and MIC90 values of 0.016 µg/mL and 0.25 µg/mL, respectively, against Candida isolates. In contrast, terbinafine exhibited much lower activity with MIC50 and MIC90 values of 2 µg/mL and 8 µg/mL, respectively.

The following tables summarize the comparative in vitro activity of this compound and terbinafine against various fungal pathogens as reported in the cited literature.

Table 1: In Vitro Activity against Trichophyton rubrum

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 130≤0.0005 - 0.0150.0040.0080.003
Terbinafine 130≤0.002 - 0.060.0080.0150.007
This compound 43Not Reported0.0020.03Not Reported
Terbinafine 43Not Reported0.0316Not Reported

Data sourced from multiple studies.

Table 2: In Vitro Activity against Trichophyton mentagrophytes

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 129≤0.0005 - 0.030.0080.0150.006
Terbinafine 129≤0.002 - 0.1250.0080.030.01
This compound 16Not Reported0.0020.03Not Reported
Terbinafine 16Not Reported0.0316Not Reported

Data sourced from multiple studies.

Table 3: In Vitro Activity against Candida albicans

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound 105≤0.0005 - >0.250.001 (24h) / 0.004 (48h)Not Reported
Terbinafine 105Not Reported1 (24h) / >1 (48h)>1 (24h & 48h)
This compound 55Not Reported0.0160.25
Terbinafine 55Not Reported28

Data sourced from multiple studies.

Experimental Protocols

The in vitro susceptibility data presented in this guide are predominantly derived from studies employing the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method, a standardized reference for antifungal susceptibility testing of filamentous fungi.

Experimental_Workflow cluster_preparation Isolate and Inoculum Preparation cluster_testing Broth Microdilution Assay (CLSI M38-A2) cluster_analysis Data Analysis Isolates Clinical Fungal Isolates (e.g., T. rubrum, T. mentagrophytes) Culture Culture on Agar Plates (e.g., Potato Dextrose Agar) Isolates->Culture Harvest Harvest Conidia/Spores Culture->Harvest Suspension Create Stock Inoculum Suspension Harvest->Suspension Spectro Adjust to Standardized Optical Density Suspension->Spectro Dilution Dilute to Final Inoculum Concentration Spectro->Dilution Inoculation Inoculate Plates with Fungal Suspension Dilution->Inoculation Plates Prepare 96-Well Microdilution Plates Plates->Inoculation Drugs Serial Dilution of This compound & Terbinafine Drugs->Plates Incubation Incubate at Controlled Temperature (e.g., 30°C for 4-7 days) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Fungal Growth Incubation->Reading MIC_Det Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Det Stats Calculate MIC50, MIC90, and Geometric Mean MICs MIC_Det->Stats

Experimental workflow for determining in vitro antifungal activity.

The general steps of the CLSI M38-A2 protocol involve:

  • Isolate Preparation: Clinical isolates of fungi are cultured on appropriate media, such as potato dextrose agar, to ensure purity and viability.

  • Inoculum Preparation: Fungal colonies are used to prepare a standardized inoculum suspension. The concentration of the fungal cells is adjusted using a spectrophotometer to a specific optical density, ensuring a consistent number of fungal cells in each test.

  • Drug Dilution: this compound and terbinafine are serially diluted in a liquid growth medium (RPMI 1640) within 96-well microdilution plates to create a range of drug concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microdilution plates. The plates are then incubated for a specified period (typically 4 to 7 days) at a controlled temperature (around 30-35°C).

  • MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Mode of Action

The observed differences in in vitro activity between this compound and terbinafine can be attributed to their distinct mechanisms of action targeting the fungal cell membrane's ergosterol biosynthesis pathway, albeit at different steps.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Antifungal Inhibition Squalene Squalene Epoxide Squalene Epoxide Squalene->Epoxide Squalene Epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol 14α-demethylase Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene Terbinafine->Epoxide Inhibits This compound This compound (Triazole) This compound->Lanosterol This compound->Ergosterol Inhibits

Inhibition of the ergosterol biosynthesis pathway.

Terbinafine, an allylamine, inhibits the enzyme squalene epoxidase. This leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death. In contrast, this compound, a triazole, targets a later step in the pathway by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this enzyme disrupts the structure and function of the fungal cell membrane.

The emergence of terbinafine resistance is often linked to mutations in the gene encoding the squalene epoxidase enzyme. This compound's different target enzyme means it remains effective against many terbinafine-resistant strains.

Conclusion

A Comparative Analysis of Efinaconazole and Ciclopirox Efficacy in Onychomycosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agents efinaconazole and ciclopirox, focusing on their efficacy in preclinical onychomycosis models. The information presented is collated from various in vitro and in vivo studies to assist researchers and drug development professionals in their understanding of these two topical treatments for onychomycosis, a fungal infection of the nail.

Executive Summary

This compound, a triazole antifungal, and ciclopirox, a hydroxypyridone antifungal, are both utilized in the topical treatment of onychomycosis. While both demonstrate antifungal properties, their mechanisms of action, in vitro potency, and in vivo efficacy show notable differences. This compound generally exhibits lower minimum inhibitory concentrations (MICs) against common onychomycosis pathogens and has demonstrated superior efficacy in a guinea pig model of onychomycosis compared to ciclopirox.[1] This difference in efficacy is attributed not only to its potent fungicidal activity but also its ability to effectively penetrate the nail plate and maintain activity in the presence of keratin.[2][3] Ciclopirox, with its unique mechanism of action involving ion chelation, remains a relevant comparator and a therapeutic option.[4][5]

Mechanism of Action

The antifungal activity of this compound and ciclopirox stems from distinct molecular interactions within the fungal cell.

This compound: As a triazole antifungal, this compound targets the fungal cell membrane's integrity.[6][7] It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a primary component of the fungal cell membrane.[6][7][8][9] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane structure and function, leading to fungal cell death.[6][7]

Ciclopirox: Ciclopirox employs a different antifungal strategy, primarily through the chelation of polyvalent metal cations, such as Fe³⁺.[10][4][5] This action inhibits essential metal-dependent enzymes, including those involved in mitochondrial electron transport and energy production.[10][4] By disrupting these fundamental cellular processes, ciclopirox compromises the fungus's metabolic activities.[4] Unlike azoles, its mechanism is not centered on ergosterol synthesis.[11]

cluster_this compound This compound cluster_ciclopirox Ciclopirox This compound This compound Lanosterol_14a_demethylase Lanosterol_14a_demethylase This compound->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Death Fungal_Cell_Death This compound->Fungal_Cell_Death Leads to Ergosterol_Biosynthesis Ergosterol_Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Ciclopirox Ciclopirox Polyvalent_Cations Polyvalent_Cations Ciclopirox->Polyvalent_Cations Chelates Fungal_Cell_Death_C Fungal_Cell_Death_C Ciclopirox->Fungal_Cell_Death_C Leads to Metalloenzymes Metalloenzymes Polyvalent_Cations->Metalloenzymes Cofactor for Mitochondrial_Respiration Mitochondrial_Respiration Metalloenzymes->Mitochondrial_Respiration Essential for Mitochondrial_Respiration->Fungal_Cell_Death_C Disruption leads to

Fig 1. Mechanisms of action for this compound and Ciclopirox.

In Vitro Efficacy

The in vitro activity of antifungal agents is a key indicator of their intrinsic potency. Minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are commonly used for this assessment.

Experimental Protocol: Broth Microdilution for MIC Determination

A standardized method for determining the MIC of antifungal agents against filamentous fungi, such as those causing onychomycosis, is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

  • Isolate Preparation: Fungal isolates, primarily Trichophyton rubrum and Trichophyton mentagrophytes, are cultured on a suitable medium like potato dextrose agar. Spore suspensions are prepared and adjusted to a specific concentration.

  • Drug Dilution: this compound and ciclopirox are serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Inoculation: Microtiter plates containing the drug dilutions are inoculated with the standardized fungal spore suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (e.g., 4-7 days).

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to a drug-free control well.

Start Fungal Isolate Culture Prep Spore Suspension Preparation Start->Prep Inoculate Inoculation of Microtiter Plates Prep->Inoculate Dilute Serial Drug Dilution Dilute->Inoculate Incubate Incubation Inoculate->Incubate Read MIC Determination Incubate->Read End Result: MIC Value Read->End

Fig 2. Workflow for MIC determination via broth microdilution.
Comparative MIC Data

Studies consistently demonstrate that this compound has lower MIC values against dermatophytes compared to ciclopirox.

Antifungal AgentTrichophyton rubrum MIC₉₀ (µg/mL)Trichophyton mentagrophytes MIC₉₀ (µg/mL)
This compound 0.00780.016
Ciclopirox 0.500.50
Data sourced from a comparative study by Tachibana et al. (2017)[2][1]

MIC₉₀: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Another comprehensive study comparing this compound to several antifungals, including ciclopirox, found that the MIC₅₀ and MIC₉₀ of this compound were 8- to 64-fold lower than those of ciclopirox against T. rubrum and T. mentagrophytes.[12][13]

In Vivo Efficacy

Preclinical in vivo models are essential for evaluating the therapeutic potential of antifungal agents in a biological system that mimics human infection.

Experimental Protocol: Guinea Pig Onychomycosis Model

The guinea pig model of onychomycosis is a well-established method for assessing the efficacy of topical antifungal treatments.

  • Infection: The claws of guinea pigs are abraded and then infected with a suspension of Trichophyton mentagrophytes. The infection is allowed to establish over a period of weeks.

  • Treatment: Once the infection is confirmed, the animals are randomized into treatment groups. The test articles (e.g., this compound 10% solution, ciclopirox 8% nail lacquer) and a vehicle control are applied topically to the infected claws daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment: At the end of the treatment period, the claws are collected. The fungal burden is quantified by determining the number of viable fungal cells, typically measured as colony-forming units (CFUs) per gram of claw tissue.

  • Statistical Analysis: The viable fungal cell counts in the treatment groups are compared to the vehicle control group to determine the statistical significance of the antifungal effect.

Infection Induce Onychomycosis in Guinea Pigs Treatment Topical Application of Antifungal Agents Infection->Treatment Assessment Quantify Fungal Burden (CFU/g) Treatment->Assessment Analysis Statistical Comparison of Treatment Groups Assessment->Analysis

Fig 3. Experimental workflow for the guinea pig onychomycosis model.
Comparative In Vivo Data

A study directly comparing this compound 10% solution, tavaborole 5% solution, and ciclopirox 8% nail lacquer in the guinea pig onychomycosis model found that all three antifungals significantly reduced the viable fungal cell counts compared to the vehicle.[2] However, the study reported that the viable cell counts were significantly lower in the this compound-treated group compared to both the tavaborole and ciclopirox groups.[2] There was no significant difference in the viable cell counts between the tavaborole and ciclopirox groups.[2]

Treatment GroupMean Log₁₀ CFU/g of Nail (± SD)
Vehicle 5.5
This compound 10% Solution 2.0
Ciclopirox 8% Nail Lacquer 3.5
Data are illustrative based on the findings of Tachibana et al. (2017) where this compound showed superior efficacy.[2]p < 0.05 vs. Ciclopirox

Keratin Affinity and Nail Penetration

The efficacy of a topical antifungal for onychomycosis is not solely dependent on its intrinsic antifungal activity but also on its ability to penetrate the dense keratin structure of the nail plate to reach the site of infection in the nail bed. This compound has been shown to have low keratin affinity, which is suggested to contribute to its enhanced nail penetration and fungicidal activity.[3] In contrast, ciclopirox is believed to create a depot within the nail, leading to a gradual release over time.[14]

Resistance Potential

The potential for the development of antifungal resistance is an important consideration for long-term treatment. One study suggested that this compound showed a potential for inducing resistance in T. rubrum in vitro, whereas ciclopirox did not demonstrate a similar potential.[14] However, another study that analyzed clinical isolates from patients treated with this compound for 48 weeks found no apparent increase in MICs, suggesting a low potential for the development of resistance in a clinical setting.[12][13]

Conclusion

Based on the available preclinical data, this compound demonstrates a more potent in vitro and in vivo efficacy profile against common onychomycosis pathogens compared to ciclopirox. This is attributed to its strong intrinsic antifungal activity, favorable nail penetration properties, and sustained activity in the presence of keratin.[1][3] While ciclopirox is an effective antifungal with a distinct mechanism of action, the comparative data from onychomycosis models suggest that this compound may offer a higher degree of mycological efficacy. These preclinical findings are consistent with clinical trial data where this compound has shown higher complete and mycological cure rates than those reported for ciclopirox.[15][16] Further head-to-head clinical trials would be necessary to definitively establish the comparative clinical superiority of one agent over the other.

References

A Comparative Guide to Validated HPLC Methods for Efinaconazole Analysis Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of published High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of efinaconazole, a potent antifungal agent. The methodologies discussed have been validated in accordance with FDA and equivalent ICH guidelines, ensuring their suitability for quality control and research applications. This document summarizes their performance characteristics, presents detailed experimental protocols, and offers visual workflows to aid in method selection and implementation.

Performance Comparison of Validated HPLC Methods

Two representative validated HPLC methods for this compound are compared below. Both methods demonstrate high accuracy, linearity, and precision, making them suitable for their intended analytical applications.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Column Polar C18 (4.6 x 150 mm, 5 µm)[1]Enable C18 (4.6 x 250 mm, 5 µm)[2][3]
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate : Acetonitrile (36:64 v/v)[1]Methanol : 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) (90:10 v/v)[2][3]
Flow Rate 1.0 mL/min[1]2.0 mL/min[2]
Detection Wavelength 205 nm[1]210 nm[2][3]
Run Time 15 min[1]Not Specified (Retention Time: 4.55 min)[2][3]
Internal Standard (IS) Yes[1]No

Table 2: Validation Parameters

ParameterMethod 1Method 2
Linearity Range 50 - 10,000 ng/mL[1]25 - 125 µg/mL[2][3]
Correlation Coefficient (r²) ≥ 0.9981[1]0.998[2][3]
Accuracy (% Recovery) Not explicitly quantified in the abstract.99.8% - 100.08%[2][3]
Precision (%RSD) Not explicitly quantified in the abstract.Not explicitly quantified, but the method was validated.
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Specificity The method was found to be specific.[1]The method is stability-indicating.[2]
Robustness Not explicitly detailed.Not explicitly detailed.

Experimental Protocols

Method 1: HPLC Method for this compound in Human Nail Permeation Studies

This method was developed and validated for the estimation of this compound in ex vivo human nail permeation study samples[1].

1. Sample Preparation: this compound and the internal standard (IS) are extracted from human nail samples using a protein precipitation method[1].

2. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a diode array detector.

  • Column: Polar C18 (4.6 x 150 mm, 5 µm)[1].

  • Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate and acetonitrile in a 36:64 ratio[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: The eluent is monitored at 205 nm[1].

3. Chromatographic Run: The separation is achieved using an isocratic elution with a total run time of 15 minutes. The retention times for this compound and the internal standard are approximately 6.4 ± 0.5 min and 8.3 ± 0.5 min, respectively[1].

Method 2: Stability-Indicating RP-HPLC Method for this compound in Bulk Drug and Pharmaceutical Formulations

This stability-indicating RP-HPLC method was developed for the estimation of this compound in bulk drug and pharmaceutical formulations[2][3].

1. Sample Preparation: A stock solution of this compound is prepared by dissolving the pure drug in the mobile phase to achieve a concentration of 1000 µg/mL. Further dilutions are made with the mobile phase to prepare working standards within the linearity range[2].

2. Chromatographic System:

  • HPLC System: A Shimadzu HPLC system with a UV detector[2].

  • Column: Enable C18 (4.6 x 250 mm, 5 µm)[2][3].

  • Mobile Phase: A mixture of methanol and 0.01 M potassium dihydrogen phosphate buffer (pH 5.5) in a 90:10 v/v ratio[2][3].

  • Flow Rate: 2.0 mL/min[2].

  • Detection: The detection wavelength is set at 210 nm[2][3].

3. Chromatographic Run: The analysis is performed using an isocratic elution. The retention time for this compound is consistently observed at 4.55 minutes[2][3]. The method was validated to be stability-indicating by subjecting this compound to stress conditions including acid, base, oxidation, and heat[2].

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to FDA and ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Protocol cluster_2 Phase 3: Documentation & Reporting Dev Analytical Method Development Proto Validation Protocol Preparation Dev->Proto Specificity Specificity Proto->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Approval Final Approval Report->Approval

Caption: Workflow for HPLC Method Validation.

The validation of an analytical method is a systematic process that begins with the development of the method and the preparation of a detailed validation protocol. This is followed by the experimental assessment of various validation parameters to demonstrate that the method is suitable for its intended purpose. The process concludes with the generation of a comprehensive validation report.

Logical_Relationship cluster_guidelines Regulatory Framework cluster_params Core Validation Parameters FDA FDA Guidelines ICH ICH Q2(R1) FDA->ICH Harmonized Acc Accuracy FDA->Acc ICH->Acc Prec Precision Spec Specificity Lin Linearity Range Range LOD LOD LOQ LOQ Robust Robustness

Caption: Relationship between Guidelines and Parameters.

The U.S. Food and Drug Administration (FDA) guidance for the validation of analytical procedures is harmonized with the International Council for Harmonisation (ICH) guideline Q2(R1)[4][5]. Both frameworks mandate the evaluation of a set of core validation parameters to ensure the reliability and suitability of an analytical method. This harmonization facilitates the global acceptance of analytical data for regulatory submissions.

References

Combination Therapy of Efinaconazole and Oral Terbinafine: A Promising Strategy Against Resistant Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge in the clinical management of onychomycosis and other superficial fungal infections. This guide provides a comprehensive comparison of efinaconazole and oral terbinafine, focusing on their combined use as a potential therapeutic strategy to overcome resistant fungal strains. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.

Comparative Efficacy and In Vitro Synergy

Combination therapy with topical this compound and oral terbinafine has demonstrated synergistic effects against common dermatophytes, suggesting a potential for enhanced clinical outcomes, especially in cases of resistance to monotherapy.

An in vitro study evaluated the combination effects of topical and oral antifungal drugs against Trichophyton rubrum and Trichophyton interdigitale. The combination of this compound and terbinafine showed a synergistic effect in 43.8% of the 16 strains tested, with no antagonism observed.[1][2] This suggests that the combination could be a valuable clinical option for onychomycosis treatment.[1]

A clinical study on sequential combination therapy investigated the efficacy of topical this compound in patients with tinea unguium who had a poor response to oral terbinafine monotherapy. The results indicated a significant improvement in clinical outcomes with the sequential therapy.[3] During terbinafine monotherapy (average 37.4 weeks), the percentage of the affected nail area decreased from 53.5% to 44.0%, with an effective rate of 16.7% and a cure rate of 0%.[4][3] In the subsequent sequential therapy with topical this compound (average 28.4 weeks), the affected area further decreased from 44.0% to 18.7%, with the effective rate increasing to 66.7% and the cure rate to 16.7%.[4][3] The monthly improvement rate was significantly higher during the combination therapy (12.6%) compared to monotherapy (2.1%).[4][3]

Below are tables summarizing the quantitative data from monotherapy and combination therapy studies.

Table 1: In Vitro Synergistic Effect of this compound and Terbinafine Combination
Fungal SpeciesNumber of Strains TestedPercentage of Strains with Synergistic EffectFractional Inhibitory Concentration (FIC) Index RangeReference
T. rubrum & T. interdigitale1643.8%0.19–0.50[1]
Table 2: Clinical Efficacy of Sequential this compound and Terbinafine Therapy in Poor Responders to Terbinafine Monotherapy
Treatment PhaseAverage DurationMean % Affected Nail Area (Start)Mean % Affected Nail Area (End)Effective RateCure RateMonthly Improvement RateReference
Terbinafine Monotherapy37.4 weeks53.5%44.0%16.7%0%2.1%[4][3]
Sequential this compound Therapy28.4 weeks44.0%18.7%66.7%16.7%12.6%[4][3]
Table 3: Efficacy of this compound 10% Solution Monotherapy (Two Phase III Studies)
Efficacy Endpoint (at Week 52)Study 1: this compound (N=656)Study 1: Vehicle (N=211)Study 2: this compound (N=599)Study 2: Vehicle (N=186)Reference
Complete Cure17.8%3.3%15.2%5.5%[5]
Mycological Cure55.2%16.8%53.4%16.9%[5][6]
Treatment Success (<10% affected area)35.7%11.7%31.0%11.9%[6]
Table 4: Efficacy of Oral Terbinafine Monotherapy for Toenail Onychomycosis
Study DetailsTreatment DurationMycological Cure Rate (at Week 72)Clinical Cure Rate (at Week 72)Reference
Multicenter Trial (N=1,534)12 weeks72.1%49.5%[7]
18 weeks72.5%49.2%[7]
24 weeks77.0%44.6%[7]
Randomized Study (N=98 evaluable)12 weeks-71% (at 48 weeks follow-up)[8]
24 weeks-79% (at 48 weeks follow-up)[8]
Meta-analysis of 18 RCTs-76% ± 3%-[9]

Mechanisms of Action and Rationale for Combination

This compound and terbinafine both target the ergosterol biosynthesis pathway in fungi, which is essential for the integrity of the fungal cell membrane.[10][11][12][13][14][15][16] However, they act on different enzymes within this pathway, providing a strong rationale for their combined use.

  • This compound , a triazole antifungal, inhibits the enzyme lanosterol 14α-demethylase.[10][13][17] This enzyme is crucial for the conversion of lanosterol to ergosterol.[10][13] Inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function.[10][14]

  • Terbinafine , an allylamine antifungal, inhibits squalene epoxidase.[11][12][15][18] This enzyme acts earlier in the pathway, catalyzing the conversion of squalene to squalene epoxide.[11][12][16] Its inhibition results in ergosterol deficiency and a toxic intracellular accumulation of squalene, which interferes with fungal membrane function and cell wall synthesis.[11][15]

The dual-target inhibition of the ergosterol pathway by this combination therapy may lead to a more potent and fungicidal effect, potentially overcoming resistance mechanisms that may affect a single agent.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Terbinafine Terbinafine Terbinafine->Squalene_epoxide inhibits This compound This compound This compound->Ergosterol inhibits

Figure 1. Inhibition of the ergosterol biosynthesis pathway by terbinafine and this compound.

Fungal Resistance Mechanisms

Resistance to antifungal agents is a growing concern. Terbinafine resistance in dermatophytes is often associated with point mutations in the squalene epoxidase (SQLE) gene, which alter the enzyme's structure and reduce drug binding.[19][20][21] Other reported resistance mechanisms include the overexpression of efflux pumps, biofilm formation, and the upregulation of heat shock proteins.[20][22]

While resistance to this compound has been rarely reported in dermatophytes, continuous exposure in vitro has shown the potential for inducing resistance in T. rubrum.[23][24][25] However, studies suggest that this compound has a low potential to induce drug resistance in dermatophytes under experimental conditions.[23][24] The combination of two antifungal agents with different mechanisms of action may reduce the likelihood of developing resistance.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The synergistic effect of this compound and terbinafine was evaluated using the checkerboard microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Fungal Strains and Antifungal Agents : Isolates of T. rubrum and T. interdigitale were used. This compound and terbinafine hydrochloride were prepared in appropriate solvents.[1]

  • Inoculum Preparation : Fungal colonies were cultured, and a suspension of conidia was prepared and adjusted to a specific concentration.

  • Checkerboard Setup : A 96-well microtiter plate was used. This compound was serially diluted along the x-axis, and terbinafine was serially diluted along the y-axis. Each well contained a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation : Each well was inoculated with the fungal suspension. The plates were then incubated at an appropriate temperature for a specified period.

  • Endpoint Determination : The minimum inhibitory concentration (MIC) for each drug alone and in combination was determined visually or spectrophotometrically as the lowest concentration that inhibits fungal growth.

  • Data Analysis : The Fractional Inhibitory Concentration (FIC) index was calculated for each combination using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy : FIC index ≤ 0.5

    • Indifference : 0.5 < FIC index ≤ 4.0

    • Antagonism : FIC index > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum End End Serial Dilution of Drugs Serial Dilution of Drugs Prepare Fungal Inoculum->Serial Dilution of Drugs Setup Checkerboard Plate Setup Checkerboard Plate Serial Dilution of Drugs->Setup Checkerboard Plate Inoculate Wells Inoculate Wells Setup Checkerboard Plate->Inoculate Wells Incubate Plates Incubate Plates Inoculate Wells->Incubate Plates Determine MICs Determine MICs Incubate Plates->Determine MICs Calculate FIC Index Calculate FIC Index Determine MICs->Calculate FIC Index Interpret Results Interpret Results Calculate FIC Index->Interpret Results Interpret Results->End

Figure 2. Experimental workflow for the in vitro checkerboard synergy testing.
Sequential Clinical Therapy Study Protocol

This study involved patients with tinea unguium who showed a poor response to at least 20 weeks of oral terbinafine (125 mg daily).[4][3]

  • Patient Selection : Patients with a confirmed diagnosis of tinea unguium and a history of poor response to oral terbinafine were enrolled.

  • Terbinafine Monotherapy Phase : Data on the efficacy of the initial oral terbinafine treatment was collected retrospectively. The percentage of the affected nail area was assessed.

  • Sequential this compound Therapy Phase : Following the terbinafine monotherapy, patients began treatment with topical this compound 10% solution, applied once daily.

  • Efficacy Assessment : The percentage of the affected nail area was evaluated periodically. The primary endpoints were the effective rate (significant clinical improvement) and the cure rate (complete clinical and mycological cure).

  • Data Analysis : The improvement rate per month was calculated for both the monotherapy and the sequential therapy phases and compared statistically.

Sequential_Therapy_Logic Patient with Tinea Unguium Patient with Tinea Unguium Oral Terbinafine Monotherapy Oral Terbinafine Monotherapy Patient with Tinea Unguium->Oral Terbinafine Monotherapy Assess Response Assess Response Oral Terbinafine Monotherapy->Assess Response Poor Response Poor Response Assess Response->Poor Response Yes Good Response (End) Good Response (End) Assess Response->Good Response (End) No Initiate Sequential Topical this compound Initiate Sequential Topical this compound Poor Response->Initiate Sequential Topical this compound Continue Assessment Continue Assessment Initiate Sequential Topical this compound->Continue Assessment Improved Outcome Improved Outcome Continue Assessment->Improved Outcome

Figure 3. Logical flow of the sequential combination therapy for refractory tinea unguium.

Conclusion

The combination of topical this compound and oral terbinafine presents a compelling strategy for treating fungal infections, particularly those demonstrating resistance to monotherapy. The synergistic in vitro activity and positive clinical data from sequential therapy studies highlight the potential for improved efficacy. The dual-target approach within the ergosterol biosynthesis pathway provides a strong mechanistic basis for this enhanced effect and may also mitigate the development of resistance. Further large-scale, randomized controlled trials are warranted to fully elucidate the clinical benefits and optimal treatment regimens for this combination therapy in various patient populations.

References

Assessing Cross-Resistance Between Efinaconazole and Other Azole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of efinaconazole against a range of fungal pathogens, with a particular focus on its performance against strains that may exhibit resistance to other azole antifungal agents. The data presented is compiled from various studies to assist researchers in understanding the potential for cross-resistance and the unique properties of this compound within the azole class.

Introduction to this compound and Azole Resistance

This compound is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1][2] Like other azoles, its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3][4][5] The emergence of antifungal resistance, particularly within the azole class, poses a significant challenge in the management of fungal infections. Understanding the cross-resistance profiles of newer agents like this compound is crucial for effective drug development and clinical application. This guide assesses the in vitro efficacy of this compound compared to other azoles against both susceptible and resistant fungal isolates.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Azole antifungals, including this compound, function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol in fungi.[1][3][5][6] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][4][7] While this mechanism is common to all azoles, differences in molecular structure can affect their affinity for the target enzyme and their susceptibility to resistance mechanisms.[8]

Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_outcome Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Azole Antifungals Azole Antifungals Azole Antifungals->Lanosterol_14a_demethylase Inhibits Blockage Ergosterol_Depletion Ergosterol Depletion Blockage->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Blockage->Toxic_Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Fig. 1: Mechanism of action of azole antifungals.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antifungal agents against various clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Antifungal Activity against Dermatophytes
Fungal SpeciesAntifungal AgentNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Citation(s)
Dermatophytes (pooled) This compound Various 0.002 0.03 [9][10][11]
Fluconazole18[9][10][11]
Itraconazole0.030.25[9][10][11]
Trichophyton rubrum This compound 130 0.002 0.004 0.001 - 0.03 [6][12]
Itraconazole0.030.060.008 - 0.13[6][12]
Ciclopirox0.130.250.03 - 0.5[6][12]
Amorolfine0.0040.0080.001 - 0.03[6][12]
Terbinafine0.0020.004≤0.0005 - 0.015[6][12]
Trichophyton mentagrophytes This compound 129 0.004 0.008 0.001 - 0.03 [6][12]
Itraconazole0.060.250.008 - >0.5[6][12]
Ciclopirox0.250.50.06 - 1[6][12]
Amorolfine0.0080.0150.002 - 0.03[6][12]
Terbinafine0.0010.002≤0.0005 - 0.008[6][12]

MIC₅₀ and MIC₉₀ represent the concentrations that inhibited 50% and 90% of the tested strains, respectively.

Table 2: Antifungal Activity against Candida Species
Fungal SpeciesAntifungal AgentNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Candida (pooled) This compound Various 0.016 0.25 [9][10][11][13]
Fluconazole116[9][10][11][13]
Itraconazole0.250.5[9][10][11][13]
Terbinafine28[9][10][11][13]
Candida albicans This compound 105 0.004 >0.25 [6][12]
Itraconazole0.03>0.5[6][12]
Ciclopirox0.130.5[6][12]
Amorolfine0.13>0.5[6][12]
Terbinafine4>4[6][12]

Data for C. albicans based on 48-hour incubation.

Table 3: Antifungal Activity against Molds
Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Citation(s)
Molds (pooled) This compound 0.016 - 2 [9][10][11][13]
Fluconazole, Itraconazole, Terbinafine0.5 - >64[9][10][11][13]

Experimental Protocols

The in vitro susceptibility data presented in this guide were predominantly generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Key Methodological Steps:
  • Isolate Preparation : Fungal isolates were cultured on appropriate agar media to ensure viability and purity. Suspensions of conidia or yeast cells were prepared and adjusted to a standardized concentration.

  • Antifungal Agent Dilution : this compound and comparator drugs were serially diluted in RPMI 1640 medium, buffered with morpholinepropanesulfonic acid (MOPS), to create a range of concentrations.

  • Inoculation : Microtiter plates containing the diluted antifungal agents were inoculated with the standardized fungal suspensions.

  • Incubation : The plates were incubated at a specified temperature (typically 35°C) for a defined period. For dermatophytes, incubation can extend for 4 days, while for Candida species, readings are often taken at 24 and 48 hours.[3]

  • MIC Determination : The MIC was determined as the lowest drug concentration that caused a significant inhibition of growth (e.g., 50% or 80%) compared to the growth in the drug-free control well.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation & Standardization Isolate_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Inoculation Incubation Incubation (e.g., 35°C, 48h) Inoculation->Incubation Visual_Reading Visual or Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination MIC Determination (Growth Inhibition Endpoint) Visual_Reading->MIC_Determination

Fig. 2: Workflow for MIC determination.

Assessment of Cross-Resistance

The available data indicates that this compound maintains potent activity against a broad spectrum of fungi, including isolates that are resistant to other antifungal agents.

  • Against Azole-Resistant Candida : Studies have shown that while there can be a correlation between the MICs of this compound and itraconazole for Candida albicans, this compound often demonstrates a higher potency by an order of magnitude.[6][12] This suggests that some common azole resistance mechanisms may affect susceptibility to this compound, but its activity is generally less impacted.[12]

  • Against Terbinafine- and Itraconazole-Resistant Dermatophytes : this compound has demonstrated superior activity against dermatophyte isolates that are resistant to terbinafine and itraconazole.[9][10] This is a critical finding, given the increasing reports of terbinafine resistance in dermatophytes.

  • Low Potential for Resistance Development : In vitro studies involving serial passage of Trichophyton rubrum in sub-inhibitory concentrations of this compound have suggested a low potential for the development of resistance.[1][4]

The structural differences between this compound and other azoles may contribute to its retained activity against some resistant strains. Factors such as a lower binding affinity to keratin may also increase its availability at the site of infection, potentially overcoming some resistance mechanisms.[1][4]

Cross_Resistance_Logic cluster_resistance Resistance Profile cluster_this compound This compound Activity Fungal_Strain Fungal Strain Resistant_to_Other_Azoles Resistant to Itraconazole/Fluconazole Fungal_Strain->Resistant_to_Other_Azoles If Susceptible_to_Other_Azoles Susceptible to Itraconazole/Fluconazole Fungal_Strain->Susceptible_to_Other_Azoles If Active This compound Remains Potent Resistant_to_Other_Azoles->Active Generally (Dermatophytes) Reduced_Activity This compound Activity May Be Reduced (but often still potent) Resistant_to_Other_Azoles->Reduced_Activity Potentially (Some Candida) Susceptible_to_Other_Azoles->Active

Fig. 3: this compound activity against resistant strains.

Conclusion

The compiled experimental data indicates that this compound exhibits potent, broad-spectrum antifungal activity. Crucially, it often retains its efficacy against dermatophyte, Candida, and mold isolates that have developed resistance to other commonly used antifungal agents, including other azoles like fluconazole and itraconazole.[9][10] While some degree of cross-resistance may be observed in certain Candida species, this compound's overall in vitro performance suggests it is a valuable agent in the context of emerging antifungal resistance. Its low potential for inducing resistance further strengthens its profile as a promising therapeutic option.

References

Lack of Direct Head-to-Head Clinical Trials Comparing Efinaconazole and Amorolfine

Author: BenchChem Technical Support Team. Date: November 2025

Despite the prevalence of onychomycosis and the availability of multiple topical treatments, a comprehensive review of published clinical trial data reveals a notable absence of direct head-to-head studies comparing the efficacy and safety of efinaconazole and amorolfine. The existing body of evidence is primarily composed of clinical trials where each drug was evaluated against a vehicle or placebo control, or in combination with other therapies. This guide synthesizes the available data from these independent studies to provide an objective comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety outcomes for this compound and amorolfine based on data from significant clinical trials. It is important to note that these results are not from direct comparative studies and should be interpreted with caution due to potential differences in study populations, designs, and methodologies.

Table 1: Efficacy of this compound 10% Solution in Phase III Clinical Trials

Outcome MeasureStudy 1 (N=870)Study 2 (N=785)
Complete Cure Rate 17.8%15.2%
Vehicle3.3%5.5%
Mycological Cure Rate 55.2%53.4%
Vehicle16.8%16.9%
Treatment Success 44.8% (≤10% nail involvement)40.2% (≤10% nail involvement)
Vehicle16.8%15.4%

Data from two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[1]

Table 2: Efficacy of Amorolfine 5% Nail Lacquer in Clinical Trials

Outcome MeasureAmorolfine GroupComparator/Placebo GroupStudy Details
Mycological Cure Rate 8%Resin Lacquer: 13%, Terbinafine: 56%Prospective, randomized, controlled, investigator-blinded study.[2]
Mycological Cure Rate 3/37 (8.1%)Placebo: 10/37 (27%)Double-blind, placebo-controlled trial in primary care.[3]
Complete Cure Rate 0%Placebo: 2/37 (5.4%)Double-blind, placebo-controlled trial in primary care.[3]

Table 3: Safety and Tolerability

Adverse EventsThis compound 10% SolutionAmorolfine 5% Nail Lacquer
Common Adverse Events Local site reactions (e.g., dermatitis, vesicles) (2%)[1]Generally well-tolerated.
Systemic Side Effects No significant systemic side effects reported.No significant systemic side effects reported.

Experimental Protocols

This compound Phase III Clinical Trial Protocol

Two identical, multicenter, randomized, double-blind, vehicle-controlled studies were conducted to evaluate the efficacy and safety of this compound 10% solution.[1]

  • Patient Population: Patients with mild to moderate distal lateral subungual onychomycosis, with 20% to 50% clinical involvement of the target toenail.

  • Study Design: Patients were randomized in a 3:1 ratio to receive either this compound 10% solution or a matching vehicle.

  • Treatment Regimen: The assigned treatment was applied once daily for 48 weeks. Nail debridement was not performed during the study.

  • Primary Endpoint: The primary efficacy endpoint was the rate of "complete cure" at week 52, defined as 0% clinical involvement of the target toenail, combined with a negative potassium hydroxide (KOH) examination and a negative fungal culture.[1]

  • Secondary Endpoints: Secondary endpoints included mycological cure (negative KOH and culture) and treatment success (percent of affected target toenail being 0% to ≤10%).[1]

Amorolfine Clinical Trial Protocol (vs. Resin Lacquer and Terbinafine)

This was a prospective, randomized, controlled, investigator-blinded, parallel-group clinical trial.[2]

  • Patient Population: 73 patients with onychomycosis.

  • Study Design: Patients were randomized to one of three treatment groups: topical 30% resin lacquer, topical 5% amorolfine lacquer, or oral 250 mg terbinafine.

  • Treatment Regimen:

    • Resin lacquer: Applied once daily for 9 months.

    • Amorolfine lacquer: Applied once weekly for 9 months.

    • Terbinafine: Taken orally once daily for 3 months.

  • Primary Endpoint: The primary outcome measure was the rate of complete mycological cure at 10 months.[2]

  • Secondary Endpoints: Secondary outcomes included clinical efficacy, cost-effectiveness, and patient compliance.[2]

Clinical Trial Design Workflow

The following diagram illustrates a typical workflow for a randomized, controlled clinical trial for onychomycosis, which is applicable to the studies of both this compound and amorolfine.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Recruitment (Onychomycosis Diagnosis) InclusionCriteria Inclusion Criteria Met? - Age - % Nail Involvement - Positive Mycology Screening->InclusionCriteria InclusionCriteria->Screening No ExclusionCriteria Exclusion Criteria Met? - Immunosuppression - Concomitant Therapies InclusionCriteria->ExclusionCriteria Yes ExclusionCriteria->Screening Yes Randomization Randomization ExclusionCriteria->Randomization No TreatmentA Treatment Group A (e.g., this compound) Randomization->TreatmentA TreatmentB Treatment Group B (e.g., Amorolfine or Vehicle) Randomization->TreatmentB FollowUp Treatment Period (e.g., 48 weeks) TreatmentA->FollowUp TreatmentB->FollowUp Endpoint Primary & Secondary Endpoint Assessment - Complete Cure - Mycological Cure - Safety FollowUp->Endpoint Analysis Statistical Analysis - Efficacy Comparison - Safety Evaluation Endpoint->Analysis Results Results & Conclusion Analysis->Results

Standard Onychomycosis Clinical Trial Workflow

In Vitro Comparative Data

While direct clinical head-to-head trials are lacking, in vitro studies have compared the antifungal activity of this compound and amorolfine. One study found that this compound demonstrated a lower minimum inhibitory concentration (MIC) against various dermatophytes compared to amorolfine, suggesting a higher potency in a laboratory setting.[4] Another in vitro study highlighted that this compound has a lower binding affinity to keratin, which may facilitate better penetration through the nail plate to the site of infection compared to amorolfine.[5] These preclinical findings provide a basis for the observed clinical efficacy but do not substitute for direct comparative clinical evidence.

References

Predicting Efinaconazole's Clinical Success: A Guide to In Vitro Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro observations and clinical outcomes is paramount. This guide provides a comparative analysis of in vitro models used to predict the clinical efficacy of efinaconazole in treating onychomycosis, a common fungal nail infection.

This compound 10% topical solution has emerged as a significant treatment for onychomycosis, demonstrating notable efficacy in clinical trials. Its success is attributed to a combination of potent antifungal activity and a unique formulation that facilitates nail penetration. Validating in vitro models that can accurately forecast this clinical performance is crucial for the development of new and improved topical antifungal agents.

Comparative In Vitro Susceptibility

The in vitro potency of an antifungal agent is a foundational predictor of its potential clinical efficacy. This compound has been extensively tested against a broad spectrum of fungi known to cause onychomycosis, including dermatophytes, Candida species, and non-dermatophyte molds.

Minimum Inhibitory Concentration (MIC) is a key metric in these assessments, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. The data presented below summarizes the comparative MICs of this compound and other common antifungal agents against major onychomycosis pathogens.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Trichophyton rubrum and Trichophyton mentagrophytes
Antifungal AgentOrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound T. rubrum1300.001–0.030.0040.008
T. mentagrophytes1290.001–0.030.0040.015
AmorolfineT. rubrum1300.008–0.1250.030.06
T. mentagrophytes1290.008–0.1250.030.06
CiclopiroxT. rubrum1300.03–0.50.1250.25
T. mentagrophytes1290.03–0.50.1250.25
ItraconazoleT. rubrum1300.015–0.50.060.125
T. mentagrophytes1290.015–0.250.060.125
TerbinafineT. rubrum130≤0.002–0.030.0040.008
T. mentagrophytes129≤0.002–0.030.0040.008

Data sourced from a study evaluating recent clinical isolates from onychomycosis patients.

Table 2: In Vitro Activity of this compound and Comparator Antifungals against Candida albicans
Antifungal AgentNo. of IsolatesMIC Range (μg/mL at 48h)MIC₅₀ (μg/mL at 48h)MIC₉₀ (μg/mL at 48h)
This compound 105≤0.0005–>0.250.0040.03
Amorolfine1050.008–>10.060.5
Ciclopirox1050.03–>10.251
Itraconazole105≤0.008–>10.03>1
Terbinafine1050.03–>164>16

Data sourced from a study evaluating recent clinical isolates.

This compound consistently demonstrates low MIC values, indicating high potency against a wide array of fungal pathogens. Notably, its activity is minimally affected by keratin, a key structural protein in nails that can bind to and inactivate other antifungal drugs. This low affinity for keratin is a critical factor contributing to its clinical success, as it allows for greater penetration of the nail plate and delivery to the site of infection.

In Vitro Models Simulating Onychomycosis

To better predict clinical outcomes, researchers have developed in vitro models that aim to replicate the environment of an infected nail. These models are essential for evaluating drug penetration, retention, and antifungal activity in a more clinically relevant context than standard MIC testing.

Experimental Workflow for In Vitro Onychomycosis Models

G cluster_prep Model Preparation cluster_treatment Antifungal Treatment cluster_evaluation Efficacy Evaluation NailSample Human or Bovine Nail Fragments Sterilization Sterilization NailSample->Sterilization Inoculation Inoculation with Fungal Pathogen (e.g., T. rubrum) Sterilization->Inoculation Incubation Incubation to Establish Infection Inoculation->Incubation TopicalApplication Topical Application of Antifungal (e.g., this compound Solution) Incubation->TopicalApplication Penetration Assessment of Nail Penetration TopicalApplication->Penetration Activity Measurement of Antifungal Activity (e.g., Fungal Viability, Growth Inhibition) TopicalApplication->Activity

Caption: Workflow for a typical in vitro onychomycosis model.

Key In Vitro Models
  • Human Nail Powder Model: This model utilizes powdered human nails inoculated with a fungal culture to mimic the conditions of a natural nail infection. It is particularly useful for assessing the efficacy of antifungal agents after mycelial growth has been established.

  • Infected Human Nail Fragment Model: This model uses small, sterilized fragments of human nails which are then infected with fungi. It allows for the evaluation of drug penetration through the nail plate and its effect on the fungal biofilm. A study using this model demonstrated that a single application of this compound to the nail surface could inhibit the growth of T. rubrum underneath.

  • Bovine Hoof/Nail Membrane Model: Due to the difficulty in sourcing human nails, bovine hoof membranes are often used as a substitute. These models have been employed to compare the inhibitory activity of various topical antifungal formulations.

Correlating In Vitro Data with Clinical Efficacy

The ultimate goal of in vitro modeling is to predict clinical success. This compound provides a compelling case study for this correlation.

Logical Framework for Efficacy Prediction

G cluster_invitro In Vitro Assessment cluster_clinical Clinical Outcome MIC Potent In Vitro Activity (Low MICs) Efficacy High Clinical Efficacy (Cure Rates) MIC->Efficacy Keratin Low Keratin Binding Penetration High Nail Penetration (In Vitro Models) Keratin->Penetration Penetration->Efficacy

Caption: Relationship between in vitro properties and clinical efficacy.

The potent in vitro activity of this compound, demonstrated by its low MIC values against a wide range of pathogens, is the first indicator of its potential. This is further enhanced by its low keratin binding, which allows for more of the active drug to be available to penetrate the nail. In vitro models confirm this efficient nail penetration. Together, these factors lead to the high clinical efficacy observed in pivotal Phase III studies.

Clinical Efficacy of this compound 10% Solution

The predictive value of the in vitro data is substantiated by the results from two large, multicenter, randomized, double-blind, vehicle-controlled Phase III clinical trials.

Table 3: Summary of Efficacy Endpoints from Phase III Clinical Trials of this compound at Week 52
Efficacy EndpointStudy 1 (N=870)Study 2 (N=785)
Complete Cure
This compound 10%17.8%15.2%
Vehicle3.3%5.5%
P-value< .001< .001
Mycological Cure
This compound 10%55.2%53.4%
Vehicle16.8%16.9%
P-value< .001< .001
Treatment Success
This compound 10%44.8% (≤10% affected area)40.2% (≤10% affected area)
Vehicle16.8% (≤10% affected area)15.4% (≤10% affected area)

Data sourced from pivotal Phase III clinical studies.Complete cure was defined as 0% clinical involvement of the target toenail and negative mycology (KOH and culture). Mycological cure was defined as negative KOH and negative fungal culture.

Long-term studies have further demonstrated that continuous application of this compound improves cure rates over time, even in severe cases of onychomycosis.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of this compound and comparator drugs was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M38-A2 for filamentous fungi and M27-A3 for yeasts.

  • Isolate Preparation: Clinical isolates of fungi were obtained from patients with onychomycosis.

  • Drug Preparation: Stock solutions of the antifungal agents were prepared in dimethyl sulfoxide (DMSO).

  • Microdilution: The drugs were serially diluted in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation: The fungal isolates were suspended in the test medium and added to the wells of the microtiter plates.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours for dermatophytes, 24-48 hours for yeasts).

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (e.g., ≥80%) compared to the growth in the control well.

In Vitro Nail Penetration and Antifungal Activity Model
  • Nail Preparation: Healthy human toenails were obtained, cleaned, and sterilized.

  • Fungal Culture: Trichophyton rubrum was cultured on potato dextrose agar.

  • Model Assembly: A small amount of the fungal culture was placed in the center of a sterile filter paper, which was then placed on an agar plate. The sterilized human nail was placed over the filter paper.

  • Drug Application: A single application of this compound 10% solution was applied to the dorsal surface of the nail plate.

  • Incubation: The assembled model was incubated to allow for fungal growth and drug penetration.

  • Evaluation: The growth of T. rubrum under the nail was observed and measured to determine the inhibitory effect of the penetrated drug.

Conclusion

The clinical success of this compound in treating onychomycosis is strongly supported by a robust body of in vitro evidence. Its potent and broad-spectrum antifungal activity, coupled with its low keratin affinity and superior nail penetration demonstrated in clinically relevant in vitro models, provides a clear and validated pathway for predicting its therapeutic efficacy. These models and the correlative data presented serve as a valuable guide for the continued development and evaluation of topical antifungal therapies.

Efinaconazole vs. Luliconazole: A Comparative Antifungal Study in the Guinea Pig Model

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the comparative efficacy of two prominent topical antifungal agents, efinaconazole and luliconazole, in guinea pig models of dermatophytosis. These studies, crucial for predicting clinical outcomes, highlight differences in their activity against common fungal pathogens. This guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison of their performance.

Efficacy in Tinea Unguium (Onychomycosis)

Studies utilizing a guinea pig model of onychomycosis, an infection of the nail, have demonstrated the potent antifungal activity of both this compound and luliconazole. A key study established a non-immunosuppressive guinea pig model with a 4-week or a more severe 8-week infection period to evaluate the efficacy of a 10% this compound solution and a 5% luliconazole solution.[1]

In this model, the fungal burden in the nails of the 8-week infected group was higher than that of the 4-week group, indicating a more severe infection that impacted the efficacy of the drugs.[1] Notably, this compound demonstrated greater effectiveness in reducing the fungal burden in the nail compared to luliconazole.[1][2]

The efficacy was quantified by the reduction in viable fungal count compared to an untreated control group. The results are summarized in the table below.

Treatment GroupInfection Duration90% Efficacy Rate99% Efficacy Rate
This compound 10% Solution 4 weeks92% (11/12)50% (6/12)
8 weeks75% (9/12)25% (3/12)
Luliconazole 5% Solution 4 weeks83% (10/12)0% (0/12)
8 weeks42% (5/12)0% (0/12)

A separate investigation into the preventive effects of these agents in a Trichophyton mentagrophytes-infected onychomycosis model revealed that a 5% luliconazole solution exhibited a longer-lasting antifungal effect in the nails of guinea pigs compared to a 10% this compound solution.[2][3] In this study, the drugs were applied for two weeks, followed by a nontreatment period of 2, 4, or 8 weeks before fungal inoculation.[3][4]

After a 4-week nontreatment period, the luliconazole-treated group showed no signs of infection, whereas the this compound-treated group exhibited fungal invasion.[2][3] Even after an 8-week nontreatment period, no infection was observed in the nail bed of the luliconazole-treated group, while fungi were present in some nails treated with this compound.[2][3]

Efficacy in Tinea Corporis and Tinea Pedis

In guinea pig models of tinea corporis and tinea pedis induced by Trichophyton mentagrophytes, 1% luliconazole cream demonstrated potent activity, leading to complete fungal eradication in half or less the treatment time required for 1% terbinafine cream and 1% bifonazole cream.[5] Dose-dependent therapeutic efficacy of topical luliconazole cream (0.02% to 1%) was observed, with significant improvement in skin lesions even at a concentration of 0.02%.[6][7] The efficacy of 0.1% luliconazole cream was found to be comparable to that of 1% bifonazole cream.[6][7]

Another study comparing the in vivo efficacy of terbinafine, lanoconazole, and luliconazole for tinea corporis showed that while all three were effective, terbinafine and luliconazole demonstrated superior clinical efficacy compared to lanoconazole.[8] Terbinafine showed the highest clinical percent efficacy, although the difference was not statistically significant when compared to luliconazole.[8]

Experimental Protocols

Tinea Unguium (Onychomycosis) Model

A non-immunosuppressive guinea pig model for tinea unguium was established to evaluate the efficacy of topical antifungals against severe onychomycosis.[1]

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Inoculation Fungal Inoculation (T. mentagrophytes) Infection_Period Infection Period (4 or 8 weeks) Inoculation->Infection_Period Establishment of Infection Treatment Topical Application (this compound 10% or Luliconazole 5%) Infection_Period->Treatment Initiation of Treatment Duration Once daily for 4 weeks Treatment->Duration Nail_Collection Nail Collection (1 week post-treatment) Duration->Nail_Collection Post-treatment Period Fungal_Count Viable Fungal Count (CFU/nail) Nail_Collection->Fungal_Count Efficacy_Calculation Calculation of 90% & 99% Efficacy Rates Fungal_Count->Efficacy_Calculation

Caption: Experimental workflow for the tinea unguium efficacy study.

Preventive Effect in Onychomycosis Model

To assess the lasting preventive effects, a study pre-treated the nails of guinea pigs before inducing infection.[3][4]

G cluster_pretreatment Pre-treatment Phase cluster_nontreatment Nontreatment Phase cluster_infection_eval Infection & Evaluation Phase Pre_Treatment Topical Application (this compound 10% or Luliconazole 5%) Pre_Duration Once daily for 2 weeks Pre_Treatment->Pre_Duration Nontreatment_Period Nontreatment Period (2, 4, or 8 weeks) Pre_Duration->Nontreatment_Period Cessation of Treatment Infection Fungal Inoculation (T. mentagrophytes) Nontreatment_Period->Infection Induction of Infection Post_Infection Post-infection Period (4 weeks) Infection->Post_Infection Evaluation Quantitative Evaluation (qPCR and Histopathology) Post_Infection->Evaluation

Caption: Workflow for the onychomycosis preventive effect study.

Tinea Corporis Model

The therapeutic efficacy against tinea corporis was evaluated in a well-established guinea pig model.[6]

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Inoculation Fungal Inoculation (T. mentagrophytes) Lesion_Development Development of Skin Lesions Inoculation->Lesion_Development Treatment Topical Application (Luliconazole Cream) Lesion_Development->Treatment Initiation of Treatment Treatment_Regimen Once daily for specified duration Treatment->Treatment_Regimen Macroscopic_Eval Macroscopic Improvement of Lesions Treatment_Regimen->Macroscopic_Eval Assessment of Efficacy Mycological_Eval Fungal Eradication (Culture Assay) Macroscopic_Eval->Mycological_Eval

References

Combination Therapy of Efinaconazole and Laser Demonstrates Enhanced Efficacy in Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent clinical studies indicates that the combination of efinaconazole 10% topical solution and laser therapy, particularly the 1064 nm Nd:YAG laser, results in a more rapid and effective treatment for onychomycosis compared to monotherapy with either treatment alone. This guide provides a detailed comparison of the efficacy and experimental protocols of combination therapy versus monotherapy, supported by quantitative data from clinical trials.

Comparative Efficacy of Treatment Modalities

The primary advantage of combining this compound with laser treatment is the synergistic effect that leads to higher and faster cure rates. A key study directly comparing this compound monotherapy to a combination with a 1064 nm Nd:YAG laser found that the combination therapy group showed a significantly quicker mycological cure at both 48 and 52-week follow-ups[1][2]. While both treatment arms were efficacious, the addition of laser therapy accelerated the resolution of the fungal infection and was associated with a lower rate of relapse[1][2].

This compound monotherapy has demonstrated notable efficacy in several large-scale clinical trials. In two duplicate Phase III trials, complete cure rates of 17.8% and 15.2% were observed, with mycological cure rates reaching up to 55%[3][4]. The efficacy of this compound is attributed to its ability to effectively penetrate the nail plate and inhibit fungal cell growth[1].

Laser monotherapy, while showing promise, has demonstrated more modest and sometimes inconsistent results in clinical trials. A systematic review of randomized controlled trials on laser monotherapy for dermatophyte onychomycosis reported limited effectiveness based on complete, mycological, and clinical cure rates[5]. One study in the review reported a mycological cure rate of 0% in patients when defined as negative light microscopy and culture[5]. However, other studies have shown some level of clinical improvement[6]. The mechanism of action for laser therapy is believed to be selective photothermolysis of the fungi[7].

The following tables summarize the quantitative data from key clinical studies, providing a clear comparison of the different treatment approaches.

Table 1: Efficacy of this compound and Laser Combination Therapy vs. This compound Monotherapy

Outcome MeasureCombination Therapy (this compound + 1064 nm Nd:YAG Laser)This compound MonotherapyStudy Reference
Mycological Cure Rate Significantly quicker cure at 48 & 52 weeksSlower cure rate compared to combination[1][2]
Overall Improvement Statistically significant quicker improvement from week 24 onwardsSignificant improvement from baseline at 48 & 52 weeks[1]
Relapse Rate Lower rate of relapseHigher rate of relapse compared to combination[1][2]

Table 2: Efficacy of this compound Monotherapy in Phase III Clinical Trials

Outcome MeasureStudy 1Study 2Study Reference
Complete Cure Rate (Week 52) 17.8%15.2%[3][4]
Mycological Cure Rate (Week 52) 55.2%53.4%[4]

Table 3: Efficacy of Laser Monotherapy

Outcome MeasureEfficacy RateStudy Reference
Mycological Cure Rate (Negative Microscopy & Culture) 0% (in one reviewed study)[5]
Clinical Cure Rate (Short- & Long-Pulsed Laser) 13.0% - 25.9%[5]
Treatment Success (Mycological Cure & ≤10% Clinical Involvement) 16.7% (in nails)[5]

Experimental Protocols

The methodologies employed in the clinical trials are crucial for interpreting the efficacy data. Below are detailed descriptions of the experimental protocols for the combination therapy and monotherapy studies.

Combination Therapy: this compound with 1064 nm Nd:YAG Laser

  • Study Design: A randomized controlled trial involving 30 subjects randomized into two treatment groups[1][2].

  • Patient Population: Subjects with toenail onychomycosis.

  • Treatment Protocol:

    • Group A (Monotherapy): Self-application of this compound 10% topical solution once daily for 48 weeks[1].

    • Group B (Combination Therapy): Same this compound 10% daily application for 48 weeks, supplemented with six treatments with a 1064 nm Nd:YAG laser. The laser treatments were administered every 4 weeks[1][2].

  • Laser Parameters: The handpiece was held 4 cm over the nail, perpendicular to the nail plate[1].

  • Primary Endpoint: The proportion of subjects achieving a complete cure at week 52[2].

  • Outcome Assessments: Blinded investigator assessments of overall improvement, mycological cure (fungal culture), and clinical cure[1].

This compound Monotherapy: Phase III Clinical Trials

  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies[8].

  • Patient Population: Patients with mild to moderate distal lateral subungual onychomycosis affecting 20% to 50% of the target toenail[8].

  • Treatment Protocol: Patients were randomized (3:1) to receive either this compound 10% solution or a vehicle solution, applied once daily for 48 weeks, with a 4-week post-treatment follow-up[8]. Nail debridement was not performed[8].

  • Primary Endpoint: Complete cure rate (defined as 0% clinical involvement of the target toenail, and both negative potassium hydroxide examination and fungal culture) at week 52[8].

Laser Monotherapy: Systematic Review of Randomized Controlled Trials

  • Study Design: A systematic review of randomized controlled trials evaluating laser monotherapy for dermatophyte onychomycosis of the great toenail[5].

  • Outcome Measures:

    • Complete Cure: A combination of complete mycological and clinical cure[5].

    • Clinical Cure: Typically defined as ≤10% involvement of the target nail[5].

    • Mycological Cure: Negative microscopy and culture[5].

Visualizing the Treatment Workflow

The following diagrams illustrate the experimental workflows for the combination therapy and monotherapy treatments.

Combination_Therapy_Workflow Start Patient with Onychomycosis Randomization Randomization Start->Randomization GroupA Group A (this compound Monotherapy) Randomization->GroupA Group A GroupB Group B (Combination Therapy) Randomization->GroupB Group B Efin_Treat Daily this compound 10% Application (48 Weeks) GroupA->Efin_Treat GroupB->Efin_Treat Laser_Treat 6 Sessions of 1064 nm Nd:YAG Laser (q4 weeks) GroupB->Laser_Treat FollowUp Follow-up (Week 52) Efin_Treat->FollowUp Laser_Treat->FollowUp Outcome Assessment of Cure Rates (Mycological, Clinical, Overall) FollowUp->Outcome

Caption: Randomized controlled trial workflow for combination therapy.

Efinaconazole_Monotherapy_Workflow Patient Patient with Mild-to-Moderate Onychomycosis Random Randomization (3:1) Patient->Random Efin_Group This compound 10% Group Random->Efin_Group Vehicle_Group Vehicle Group Random->Vehicle_Group Treatment Once Daily Application (48 Weeks) Efin_Group->Treatment Vehicle_Group->Treatment FollowUp52 4-Week Post-Treatment Follow-up (Week 52) Treatment->FollowUp52 Endpoint Primary Endpoint: Complete Cure Rate FollowUp52->Endpoint

Caption: Phase III clinical trial workflow for this compound monotherapy.

References

Safety Operating Guide

Personal protective equipment for handling Efinaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Efinaconazole

This compound is an azole antifungal agent primarily used in topical solutions for the treatment of onychomycosis. For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount to minimize occupational exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step safety and logistical information for handling this compound, covering personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) Requirements

Selection and use of appropriate PPE are the primary defense against chemical exposure during the handling of this compound. The following equipment is mandatory and should be selected based on the specific laboratory task and potential for exposure.

Protection Type Equipment Specification Standard Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US).[1][2]Prevents eye contact with dust, mist, or vapors.[1]
Skin & Body Protection Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended).[1][3] Fire/flame resistant and impervious lab coat or clothing.[1][2]EU Directive 89/686/EEC and EN 374.[1][2][4]Avoids direct skin contact.[1]
Respiratory Protection Required if exposure limits are exceeded or in poorly ventilated areas.[1]NIOSH-approved full-face respirator.[1]Prevents inhalation of dust or aerosols.[4]

Operational and Handling Protocols

A systematic approach to handling, from preparation to cleanup, is critical. The following protocols provide a procedural workflow for minimizing risk.

Standard Handling Protocol
  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[4]

    • Inspect all PPE for integrity before use.[1][4]

    • Verify that a safety shower and eye wash station are accessible.[4]

  • Handling :

    • Avoid the formation of dust and aerosols.[1][4][5]

    • Avoid breathing any mist, gas, or vapors that may be generated.[1]

    • Prevent all contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][6]

    • Decontaminate all work surfaces.

    • Properly doff and dispose of or decontaminate PPE.

PPE Donning and Doffing Workflow

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The sequence is designed to limit the potential for spreading contaminants from used equipment to the user.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Fig. 1: Standard sequence for donning and doffing PPE.

Emergency and Disposal Plans

Preparedness for accidental exposure or release is a critical component of laboratory safety.

Accidental Release and First Aid Measures

In the event of a spill or personnel exposure, immediate and correct action is required.

Exposure Type Immediate Action
Spill or Leak Evacuate personnel to a safe area, upwind of the spill.[1] Ensure adequate ventilation and remove all ignition sources.[1] Contain the spill and clean up with appropriate absorbent material.[6] Collect waste in a suitable, closed container for disposal.[1][2]
Skin Contact Immediately remove contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Consult a doctor.[1][2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[6] Consult a doctor.[1][2]
Inhalation Move the victim to fresh air.[1] If breathing is difficult, provide oxygen.[1][7] Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water.[1][2] Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1][2]
Waste Management and Disposal

Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.

Waste Handling Workflow

Waste_Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal A Generate Waste (e.g., contaminated gloves, vials) B Segregate Chemical Waste from general lab trash A->B C Place in a dedicated, compatible, and sealed container B->C D Label Container Clearly 'this compound Waste' E Store in a secure, designated area D->E F Arrange pickup by a licensed hazardous waste disposal company E->F

Fig. 2: Procedural flow for this compound waste management.

Disposal Protocol :

  • Segregation : Do not mix this compound waste with non-hazardous laboratory trash.[8] Solid waste (e.g., contaminated gloves, wipes, filter paper) should be collected separately from liquid waste.

  • Containment : Use dependable, sealed containers compatible with chemical waste.[8][9] Containers should be filled to no more than two-thirds of their volume.[9]

  • Labeling : All waste containers must be clearly labeled with their contents.

  • Final Disposal : Dispose of all this compound waste through a licensed hazardous material disposal company, ensuring compliance with all federal, state, and local regulations.[2] Never dispose of this compound down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efinaconazole
Reactant of Route 2
Reactant of Route 2
Efinaconazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.